molecular formula C10H14N4O5 B3253753 Asp-His CAS No. 22677-56-1

Asp-His

Cat. No.: B3253753
CAS No.: 22677-56-1
M. Wt: 270.24 g/mol
InChI Key: HSPSXROIMXIJQW-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asp-His is a dipeptide composed of L-aspartic acid and L-histidine joined by a peptide linkage. It has a role as a metabolite. It derives from a L-aspartic acid and a L-histidine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O5/c11-6(2-8(15)16)9(17)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPSXROIMXIJQW-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Asp-His Dipeptide: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Asp-His (Aspartyl-Histidine), detailing its chemical structure, physicochemical properties, and known biological context. This document consolidates critical data for researchers engaged in peptide chemistry, drug discovery, and molecular biology, offering a foundation for further investigation and application.

Chemical Structure and Identification

This compound is a dipeptide composed of L-aspartic acid and L-histidine joined by a peptide bond.[1] The structure combines the acidic side chain of aspartic acid with the basic imidazole (B134444) ring of histidine, resulting in a molecule with unique charge characteristics and functional potential.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (3S)-3-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid[1]
Molecular Formula C₁₀H₁₄N₄O₅[1]
SMILES C1=C(NC=N1)C--INVALID-LINK--NC(=O)--INVALID-LINK--N[1]
InChI Key HSPSXROIMXIJQW-BQBZGAKWSA-N[1]
CAS Number 22677-56-1[2]
PubChem CID 9856673[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. These properties are largely determined by its ionizable groups: the α-amino group, the α-carboxyl group, the β-carboxyl group of the aspartate residue, and the imidazole ring of the histidine residue.

Table 2: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Weight 270.24 g/mol PubChem[1]
Monoisotopic Mass 270.09641956 DaPubChem[1]
Predicted Water Solubility 5.84 g/LALOGPS[3]
Predicted LogP -6.8ChemAxon[3]
pKa (Strongest Acidic) ~2.86 (β-carboxyl of Asp)ChemAxon (Predicted)[3]
pKa (Strongest Basic) ~8.53 (α-amino group)ChemAxon (Predicted)[3]
Estimated Isoelectric Point (pI) ~4.43Calculated*

*Note on pI Calculation: The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For this compound, the ionizable groups are the α-carboxyl group (pKa ~2.0), the β-carboxyl group of aspartic acid (pKa ~3.9), the imidazole side chain of histidine (pKa ~6.0), and the α-amino group (pKa ~9.2). The pI can be estimated by averaging the pKa values of the groups that bracket the neutral species. In this case, it would be the average of the pKa of the aspartic acid side chain and the histidine side chain: (3.9 + 6.0) / 2 = 4.95. A more precise calculation considering all four pKa values would yield a slightly different result. At a physiological pH of 7.4, the dipeptide is expected to have a net negative charge.

Biological Context and Potential Functions

This compound is a naturally occurring dipeptide found in various organisms, including Arabidopsis thaliana.[1] It is recognized as a metabolite, likely resulting from protein catabolism.[1][4] While specific signaling pathways directly initiated by this compound are not yet well-defined, the biological activities of its constituent amino acids and related dipeptides provide a framework for its potential roles.

Dipeptides are increasingly understood to have biological functions beyond being simple intermediates in protein turnover.[5] For instance, certain dipeptides can exert antioxidant effects.[6] Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), are known to scavenge reactive oxygen species and chelate metal ions.[6][7] Given its histidine residue, this compound may possess similar antioxidant capabilities.

The individual amino acids also contribute to its potential functionality. L-aspartic acid is involved in the urea (B33335) cycle, gluconeogenesis, and as a neurotransmitter.[8] L-histidine is a precursor for histamine (B1213489) and plays a role in proton buffering and metal ion chelation.[7]

It is important to distinguish the dipeptide from the "His-Asp phosphotransfer" signaling mechanism. This is a common two-component signaling pathway in bacteria and eukaryotes where a phosphate (B84403) group is transferred from a histidine residue on a sensor kinase to an aspartate residue on a response regulator, a process that occurs within protein structures.[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The following is a representative protocol for the manual synthesis of this compound using the widely adopted Fmoc/tBu strategy.

Workflow for Solid-Phase Synthesis of this compound

sps_workflow Resin Swell Wang Resin Load_His Load Fmoc-His(Trt)-OH Resin->Load_His Deprotect_His Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Load_His->Deprotect_His Couple_Asp Couple Fmoc-Asp(OtBu)-OH (HCTU/DIPEA) Deprotect_His->Couple_Asp Deprotect_Asp Final Fmoc Deprotection Couple_Asp->Deprotect_Asp Cleave Cleavage from Resin (TFA/TIS/H2O) Deprotect_Asp->Cleave Precipitate Precipitate in cold ether Cleave->Precipitate Purify Purify via RP-HPLC Precipitate->Purify Characterize Characterize (MS, NMR) Purify->Characterize

Caption: A generalized workflow for the solid-phase synthesis of this compound.

Methodology:

  • Resin Preparation: Swell Wang resin (pre-loaded with the C-terminal amino acid, Histidine) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the α-amino group of histidine.

  • Amino Acid Coupling: Activate the second amino acid, Fmoc-Asp(OtBu)-OH, using a coupling reagent like HCTU in the presence of a base such as DIPEA. Add this activated amino acid solution to the resin to form the peptide bond. The completion of the reaction can be monitored using a Kaiser test.

  • Final Deprotection: Remove the Fmoc group from the N-terminal aspartate using 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water, to cleave the peptide from the resin and remove the side-chain protecting groups (Trt from His and OtBu from Asp).

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Characterization of this compound

Workflow for Purification and Characterization

purification_workflow Crude Crude Peptide RP_HPLC Preparative RP-HPLC Crude->RP_HPLC Fractions Collect Fractions RP_HPLC->Fractions Analytical_HPLC Analytical RP-HPLC (Purity Check) Fractions->Analytical_HPLC MS Mass Spectrometry (Identity Confirmation) Analytical_HPLC->MS Lyophilize Lyophilize Pure Fractions MS->Lyophilize Final_Product Pure this compound Dipeptide Lyophilize->Final_Product

Caption: Workflow for the purification and characterization of synthetic this compound.

Methodology:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified dipeptide.

In Vitro Antioxidant Activity Assay (Example Protocol)

The antioxidant potential of this compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method.

Logical Flow of a DPPH Assay

dpph_assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH with peptide or control solutions DPPH_sol->Mix Peptide_sol Prepare serial dilutions of this compound Peptide_sol->Mix Control_sol Prepare positive control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_Abs Measure absorbance at ~517 nm Incubate->Measure_Abs Calculate Calculate % scavenging activity Measure_Abs->Calculate

Caption: Logical flow of a DPPH radical scavenging assay for antioxidant activity.

Methodology:

  • Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the this compound dipeptide and a positive control (e.g., ascorbic acid).

  • Reaction: Mix the DPPH solution with the peptide or control solutions in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader. The reduction in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated relative to a control containing only DPPH and the solvent.

Conclusion

The this compound dipeptide is a molecule of interest due to the combined properties of its constituent amino acids. While its specific biological roles are still under investigation, its presence as a metabolite and the known functions of related histidine-containing dipeptides suggest potential involvement in antioxidant defense and other physiological processes. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and functional analysis of this compound, facilitating further research into its biological significance and potential therapeutic applications.

References

L-Aspartyl-L-Histidine: A Technical Guide to Its Biological Functions and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartyl-L-Histidine (Asp-His) is a dipeptide composed of the amino acids L-aspartic acid and L-histidine. While the individual roles of its constituent amino acids in biological systems are well-established, the specific functions of the this compound dipeptide are less characterized. This technical guide provides a comprehensive overview of the known and potential biological activities of L-Aspartyl-L-Histidine, drawing insights from the functionalities of its components. It details relevant signaling pathways where aspartate and histidine play crucial roles, proposes experimental protocols for the investigation of this compound, and presents available data in a structured format. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic and biological potential of this dipeptide.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to enzyme inhibition. L-Aspartyl-L-Histidine (this compound) is a naturally occurring dipeptide found in some food sources and is an expected, though not yet confirmed in humans, product of protein catabolism.[1] The unique combination of an acidic (aspartic acid) and a basic (histidine) amino acid suggests that this compound may possess interesting physicochemical and biological properties, including roles in metal ion chelation and as a signaling molecule. This guide explores these potential functions in detail.

Core Biological Functions and Mechanisms

Direct evidence for the biological functions of the L-Aspartyl-L-Histidine dipeptide is limited. However, based on the well-documented roles of L-aspartic acid and L-histidine, several potential functions can be postulated.

Role in Cellular Signaling: The Histidyl-Aspartyl Phosphorelay System

A prominent signaling mechanism in prokaryotes, lower eukaryotes, and plants is the histidyl-aspartyl phosphorelay (two-component) system.[2][3] This pathway is crucial for adaptation to environmental changes. It involves the transfer of a phosphoryl group from a conserved histidine residue on a sensor kinase to a conserved aspartate residue on a response regulator protein.[2][4] While this process involves the amino acid residues within larger proteins rather than the dipeptide itself, it highlights the fundamental importance of the aspartate-histidine pairing in signal transduction. The L-Aspartyl-L-Histidine dipeptide could potentially modulate these pathways, although such interactions remain to be experimentally verified.

HistidylAspartylPhosphorelay cluster_membrane Cell Membrane Sensor_Kinase Sensor Histidine Kinase ADP ADP Sensor_Kinase->ADP P P Sensor_Kinase:e->P:w Response_Regulator Response Regulator P2 P Response_Regulator:e->P2:w Cellular_Response Cellular Response (e.g., Gene Expression) Signal Environmental Signal Signal->Sensor_Kinase 1. Signal Binding ATP ATP ATP->Sensor_Kinase 2. Autophosphorylation P->Response_Regulator:n 3. Phosphotransfer P2->Cellular_Response 4. Activation

Metal Ion Chelation

Both aspartic acid and histidine are known to coordinate with metal ions.[5] Histidine's imidazole (B134444) ring is a particularly effective ligand for transition metals like zinc, copper, and iron. The dipeptide Beta-Asp-His, an isomer of L-Aspartyl-L-Histidine, has been shown to form complexes with zinc.[6] This suggests that L-Aspartyl-L-Histidine could play a role in metal ion homeostasis, transport, or detoxification. The chelation of metal ions can also influence enzymatic activities and protect against oxidative stress by sequestering redox-active metals.

Potential Enzymatic and Receptor Interactions

The constituent amino acids of this compound are frequently found in the active sites of enzymes.[5][7] Aspartic acid often acts as a general acid or base in catalysis, while histidine's imidazole group can function as a proton shuttle.[5] It is plausible that the L-Aspartyl-L-Histidine dipeptide could act as a competitive inhibitor or an allosteric modulator of enzymes that have binding pockets for either aspartate or histidine.

Quantitative Data

Specific quantitative data for the biological activity of L-Aspartyl-L-Histidine is scarce in the published literature. The following table summarizes the known physicochemical properties.

PropertyValueSource
Molecular FormulaC10H14N4O5PubChem[8]
Molecular Weight270.24 g/mol PubChem[8]
pKa (Predicted)2.2, 3.8, 6.7, 9.5ChemAxon
Water Solubility (Predicted)5.84 g/LALOGPS[1]
logP (Predicted)-3.2ALOGPS[1]

Experimental Protocols

To facilitate further research into the biological functions of L-Aspartyl-L-Histidine, this section provides detailed methodologies for key experiments.

Synthesis and Purification of L-Aspartyl-L-Histidine

The chemical synthesis of L-Aspartyl-L-Histidine can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. A generalized workflow for SPPS is presented below.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling_His 4. Coupling of Fmoc-His(Trt)-OH Washing1->Coupling_His Washing2 5. Washing Coupling_His->Washing2 Fmoc_Deprotection2 6. Fmoc Deprotection Washing2->Fmoc_Deprotection2 Washing3 7. Washing Fmoc_Deprotection2->Washing3 Coupling_Asp 8. Coupling of Fmoc-Asp(OtBu)-OH Washing3->Coupling_Asp Washing4 9. Washing Coupling_Asp->Washing4 Final_Deprotection 10. Final Fmoc Deprotection Washing4->Final_Deprotection Cleavage 11. Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Purification 12. Purification by HPLC Cleavage->Purification Characterization 13. Characterization (MS, NMR) Purification->Characterization

Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like dichloromethane (B109758) (DCM).

  • First Amino Acid Coupling (Histidine):

    • Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple Fmoc-His(Trt)-OH using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

  • Second Amino Acid Coupling (Aspartic Acid):

    • Repeat the Fmoc deprotection and washing steps.

    • Couple Fmoc-Asp(OtBu)-OH using the same coupling procedure.

  • Cleavage and Deprotection:

    • After the final coupling, remove the N-terminal Fmoc group.

    • Cleave the dipeptide from the resin and remove the side-chain protecting groups (Trt and OtBu) using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Assay for Metal Ion Chelation

The ability of L-Aspartyl-L-Histidine to chelate metal ions can be assessed using various spectroscopic techniques.

Protocol using UV-Vis Spectroscopy:

  • Prepare stock solutions of L-Aspartyl-L-Histidine and a metal salt (e.g., ZnCl₂, CuSO₄) in a suitable buffer (e.g., HEPES, pH 7.4).

  • In a quartz cuvette, add the buffer and the metal salt solution.

  • Record the UV-Vis spectrum of the metal ion solution.

  • Titrate the metal ion solution with increasing concentrations of the L-Aspartyl-L-Histidine solution.

  • Record the UV-Vis spectrum after each addition and equilibration.

  • Analyze the changes in the absorbance spectrum to determine the binding stoichiometry and affinity (dissociation constant, Kd).

Enzyme Inhibition Assay

To investigate if L-Aspartyl-L-Histidine can inhibit enzymes that utilize aspartate or histidine as substrates or have them in their active site, a standard enzyme kinetics assay can be performed.

Protocol:

  • Select a target enzyme (e.g., a protease with a histidine in the catalytic triad).

  • Prepare a series of dilutions of L-Aspartyl-L-Histidine.

  • In a microplate, combine the enzyme, its substrate, and the buffer.

  • Add the different concentrations of L-Aspartyl-L-Histidine to the wells. Include a control with no inhibitor.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction velocity against the inhibitor concentration.

Signaling Pathways and Logical Relationships

The primary signaling pathway relevant to the constituent amino acids of L-Aspartyl-L-Histidine is the histidyl-aspartyl phosphorelay system, as depicted in Section 2.1. A logical workflow for investigating the unknown biological functions of this dipeptide is proposed below.

Investigation_Workflow Synthesis 1. Synthesis & Purification of L-Aspartyl-L-Histidine In_Vitro_Screening 2. In Vitro Screening (e.g., Enzyme Inhibition, Receptor Binding, Metal Chelation) Synthesis->In_Vitro_Screening Hit_Identified Hit Identified? In_Vitro_Screening->Hit_Identified Cell_Based_Assays 3. Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) Hit_Identified->Cell_Based_Assays Yes End End Hit_Identified->End No Mechanism_of_Action 4. Mechanism of Action Studies (e.g., Target Identification, Downstream Effects) Cell_Based_Assays->Mechanism_of_Action In_Vivo_Studies 5. In Vivo Studies (e.g., Animal Models of Disease) Mechanism_of_Action->In_Vivo_Studies

Conclusion and Future Directions

L-Aspartyl-L-Histidine is a dipeptide with largely unexplored biological functions. Based on the known roles of its constituent amino acids, it holds potential as a modulator of cellular signaling, a metal ion chelator, and an enzyme inhibitor. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate these potential functions. Future research should focus on high-throughput screening to identify protein targets of this compound, followed by detailed mechanistic studies to elucidate its mode of action. Such investigations are crucial for unlocking the therapeutic potential of this and other small peptides.

References

The Ubiquitous Aspartate-Histidine Motif: A Cornerstone of Biological Catalysis and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Aspartate-Histidine (Asp-His) motif, a seemingly simple pairing of two amino acid residues, represents a fundamental building block in a vast array of biological processes. Its remarkable versatility allows it to function as a critical component in enzyme catalysis, a precise molecular switch in signal transduction, and a stable structural element in protein architecture. This technical guide provides a comprehensive overview of the natural occurrence of the this compound dyad, delving into its core roles in catalytic triads and two-component signaling systems. We present a synthesis of quantitative data to facilitate comparative analysis, detailed experimental methodologies for its study, and visual representations of the intricate pathways it governs. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and the broader life sciences, offering insights into the structure, function, and therapeutic potential of this pivotal molecular partnership.

Introduction

The interaction between an aspartic acid (Asp) and a histidine (His) residue within a protein structure is a recurring theme in molecular biology, underpinning a diverse range of functions essential for cellular life. This partnership is most famously recognized for its role in the catalytic triad (B1167595) of many hydrolase enzymes, where it facilitates a charge-relay system to activate a nucleophilic residue.[1][2] Beyond catalysis, the this compound motif is the linchpin of two-component signaling systems, the primary mechanism by which bacteria and other organisms sense and respond to their environment.[3][4] In these systems, a phosphotransfer cascade is initiated, with a conserved histidine residue on a sensor kinase being phosphorylated and subsequently transferring the phosphoryl group to a conserved aspartate residue on a response regulator.

The significance of the this compound dyad extends to other protein functions as well, including metal coordination and the stabilization of protein structure through the formation of salt bridges and hydrogen bonds.[5][6] The unique properties of histidine, with a pKa near physiological pH, allow it to act as both a proton donor and acceptor, a feature that is finely tuned by the electrostatic influence of the neighboring aspartate's negatively charged carboxylate group. This guide will explore the multifaceted nature of the this compound motif, providing a detailed examination of its biological roles, the experimental techniques used to investigate it, and the quantitative parameters that define its interactions.

The this compound Motif in Enzyme Catalysis: The Catalytic Triad

The most extensively studied role of the this compound dyad is within the catalytic triad of enzymes, particularly serine and cysteine proteases.[1] In this arrangement, the aspartate, histidine, and a nucleophilic residue (typically serine or cysteine) are precisely positioned in the enzyme's active site, even if they are distant in the primary sequence.

The Charge-Relay System

The canonical Ser-His-Asp catalytic triad operates via a charge-relay network.[2][7] The negatively charged aspartate residue hydrogen bonds with the imidazole (B134444) ring of the histidine, increasing the pKa of the histidine's nitrogen.[1] This makes the histidine a more powerful general base, enabling it to abstract a proton from the hydroxyl group of the serine. The resulting highly nucleophilic serine alkoxide ion can then attack the carbonyl carbon of the substrate's peptide bond.[8] This mechanism is a classic example of convergent evolution, having appeared independently in numerous enzyme superfamilies.[8]

A similar mechanism is observed in cysteine proteases, which utilize a Cys-His-Asp triad.[1] The fundamental principle of activating the nucleophilic cysteine residue through proton abstraction by the this compound pair remains the same.

Diagram: The Catalytic Triad Mechanism

Catalytic_Triad cluster_enzyme Enzyme Active Site Ser Serine (Nucleophile) His Histidine (Base) His->Ser H-bond Asp Aspartate (Acid) Asp->His H-bond Substrate Substrate (Peptide Bond) Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate Ser attacks carbonyl Product1 Product 1 (Acyl-Enzyme) Tetrahedral_Intermediate->Product1 Peptide bond cleavage Product2 Product 2 (Regenerated Enzyme) Product1->Product2 Hydrolysis Water Water

Caption: A simplified workflow of peptide bond cleavage by a serine protease.

Quantitative Analysis of Catalytic Triad Function

The functional importance of each member of the catalytic triad has been extensively validated through site-directed mutagenesis studies. The replacement of the aspartate residue typically leads to a dramatic decrease in catalytic efficiency.

EnzymeMutationSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Fold Decrease in kcat/Km
Trypsin Wild-typeNα-Benzoyl-L-arginine ethyl ester1.8 x 10³53.6 x 10⁸-
Trypsin Asp102AsnNα-Benzoyl-L-arginine ethyl ester0.0528001.8 x 10¹~2 x 10⁷
Subtilisin BPN' Wild-typeN-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide504001.25 x 10⁵-
Subtilisin BPN' Asp32AlaN-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide0.00540001.251 x 10⁵

Note: Data are compiled from various sources and are intended for comparative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols for Studying Catalytic Triads

2.3.1. Site-Directed Mutagenesis

Site-directed mutagenesis is a cornerstone technique for elucidating the function of specific amino acid residues.

  • Objective: To replace a target residue (e.g., the aspartate in an this compound dyad) with another amino acid and assess the impact on enzyme function.

  • Methodology:

    • Primer Design: Design oligonucleotide primers containing the desired mutation.

    • PCR Amplification: Use the mutagenic primers to amplify the plasmid containing the gene of interest.

    • Template Removal: Digest the parental, methylated DNA template using the DpnI enzyme.

    • Transformation: Transform the mutated plasmids into competent E. coli cells.

    • Selection and Sequencing: Select transformed colonies and verify the mutation through DNA sequencing.

    • Protein Expression and Purification: Express the mutant protein and purify it for functional analysis.

2.3.2. Enzyme Kinetics Assays

  • Objective: To determine the kinetic parameters (kcat, Km) of the wild-type and mutant enzymes.

  • Methodology:

    • Assay Setup: Prepare a series of reactions with a fixed enzyme concentration and varying substrate concentrations.

    • Reaction Monitoring: Monitor the formation of the product over time using a spectrophotometer or other appropriate detection method.

    • Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.[9]

The this compound Motif in Two-Component Signaling Systems

Two-component systems are the predominant signal transduction pathways in bacteria, and are also found in archaea, fungi, and plants.[4][10] They allow organisms to sense and respond to a wide variety of environmental stimuli. The core of this system is a phosphorelay involving a conserved this compound motif.

The Phosphotransfer Mechanism

A typical two-component system consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR).[3]

  • Signal Perception and Autophosphorylation: Upon sensing a specific stimulus, the histidine kinase undergoes a conformational change that triggers its autophosphorylation on a conserved histidine residue, using ATP as the phosphoryl donor.[11]

  • Phosphotransfer: The phosphoryl group is then transferred from the phospho-histidine of the HK to a conserved aspartate residue in the receiver domain of the response regulator.[12]

  • Response Regulation: Phosphorylation of the response regulator induces a conformational change that activates its output domain, which often functions as a transcription factor to modulate gene expression.[12]

In some cases, more complex multi-step phosphorelays exist, involving additional domains and proteins, but the fundamental His-to-Asp phosphotransfer remains a central feature.[4]

Diagram: Two-Component Signaling Pathway

Two_Component_System cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (HK) RR_inactive Response Regulator (RR) Inactive HK->RR_inactive Phosphotransfer (His -> Asp) ADP ADP HK->ADP RR_active Response Regulator (RR) Active RR_inactive->RR_active Phosphorylation DNA DNA RR_active->DNA Binds to DNA Gene_Expression Gene_Expression DNA->Gene_Expression Modulates Gene Expression Stimulus External Stimulus Stimulus->HK ATP ATP ATP->HK

Caption: A schematic of a typical two-component signal transduction system.

Experimental Protocols for Studying Two-Component Systems

3.2.1. In Vitro Phosphorylation Assays

  • Objective: To demonstrate phosphotransfer between a histidine kinase and its cognate response regulator.

  • Methodology:

    • Protein Purification: Purify the histidine kinase and response regulator proteins.

    • Autophosphorylation: Incubate the histidine kinase with [γ-³²P]ATP to allow for autophosphorylation.

    • Phosphotransfer: Add the response regulator to the reaction and incubate for various time points.

    • SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE and visualize the radiolabeled proteins by autoradiography. The appearance of a radiolabeled band corresponding to the response regulator indicates phosphotransfer.

3.2.2. Isothermal Titration Calorimetry (ITC)

  • Objective: To measure the binding affinity between the histidine kinase and the response regulator.

  • Methodology:

    • Sample Preparation: Place a solution of one protein (e.g., the histidine kinase) in the sample cell and the other protein (the response regulator) in the injection syringe.

    • Titration: Inject small aliquots of the response regulator into the histidine kinase solution and measure the heat changes associated with binding.

    • Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Other Biological Roles of the this compound Motif

Beyond their well-established roles in catalytic triads and two-component systems, this compound motifs contribute to a variety of other biological functions.

  • Metal Ion Binding: The imidazole side chain of histidine and the carboxylate side chain of aspartate are common ligands for metal ions in metalloproteins. The His-x-Asp motif, for instance, is a conserved feature in the catalytic core of many protein kinases.[13][14] A 2-His-1-carboxylate motif, often involving an aspartate, is a common iron-binding site in non-heme iron(II) dioxygenases.[15]

  • Structural Stability: The interaction between aspartate and histidine can form a salt bridge, which contributes to the stability of the protein's tertiary structure.[5] These interactions are influenced by pH, as the protonation state of the histidine side chain is pH-dependent.

  • Protein-Protein Interactions: this compound motifs can be found at the interface of protein-protein interactions, mediating specific recognition and binding.

Conclusion and Future Perspectives

The Aspartate-Histidine motif is a testament to the elegance and efficiency of molecular evolution. This seemingly simple amino acid pairing has been adapted to perform a remarkable diversity of critical functions, from the intricate chemistry of enzyme catalysis to the complex logic of cellular signaling. The charge-relay mechanism in proteases and the phosphotransfer cascade in two-component systems are textbook examples of how protein structure dictates function, with the this compound dyad at the heart of these processes.

For drug development professionals, understanding the nuances of the this compound motif offers significant opportunities. The catalytic sites of enzymes containing this motif are prime targets for inhibitor design in various diseases. Furthermore, the essential role of two-component systems in bacterial survival and virulence makes them attractive targets for the development of novel antibiotics.

Future research will undoubtedly uncover even more roles for this versatile motif. The continued application of advanced structural biology techniques, such as cryo-electron microscopy, will provide more detailed snapshots of this compound interactions in large protein complexes. In parallel, proteomic and bioinformatic approaches will continue to reveal the prevalence and diversity of this compound containing proteins across all kingdoms of life. A deeper understanding of the dynamics and regulation of this compound interactions will be crucial for both fundamental biological discovery and the rational design of new therapeutic interventions. The this compound dyad, in its elegant simplicity, will continue to be a central focus of study in the molecular life sciences.

References

The Pivotal Role of the Aspartate-Histidine Catalytic Dyad in Enzyme Active Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aspartate-Histidine (Asp-His) catalytic dyad is a fundamental motif in the active sites of numerous enzymes, playing a crucial role in a wide array of biochemical reactions. This technical guide provides an in-depth exploration of the structural and functional significance of the this compound dyad. We will delve into the catalytic mechanisms, present quantitative kinetic data from key enzymatic studies, and provide detailed experimental protocols for the investigation of this critical catalytic pair. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of enzymology and the design of novel therapeutics targeting enzymes that utilize this catalytic motif.

Introduction

Enzymes are the biological catalysts that accelerate the vast majority of chemical reactions within living organisms. At the heart of their catalytic power lies the active site, a specific region that binds the substrate and facilitates its conversion into product. Within the active site, specific amino acid residues are strategically positioned to participate directly in catalysis. One of the most prevalent and well-studied catalytic motifs is the Aspartate-Histidine (this compound) dyad. This pair of amino acid residues, linked by a hydrogen bond, is a cornerstone of catalysis in a diverse range of enzyme families, including hydrolases, transferases, and lyases.

The canonical role of the this compound dyad is to act as a proton shuttle, modulating the pKa of the histidine residue to enable it to function as a general base or general acid during the catalytic cycle. The aspartate residue, through its carboxylate side chain, orients the imidazole (B134444) ring of the histidine and stabilizes its protonated state, thereby enhancing its ability to abstract or donate a proton. This seemingly simple interaction has profound implications for enzyme efficiency and specificity.

This guide will provide a detailed examination of the this compound dyad, beginning with its fundamental role in the well-characterized catalytic triad (B1167595) of serine proteases and extending to its independent function in other enzyme classes. We will present a compilation of quantitative data from site-directed mutagenesis studies that unequivocally demonstrate the importance of both residues. Furthermore, this document will serve as a practical resource by providing detailed methodologies for key experiments used to probe the function of the this compound dyad, along with visualizations of catalytic mechanisms and experimental workflows.

The Catalytic Mechanism of the this compound Dyad

The primary function of the this compound dyad is to facilitate proton transfer, a critical step in many enzymatic reactions. The mechanism can be broadly categorized into two main roles for the histidine residue: as a general base or as a general acid, with the aspartate residue playing a crucial supporting role in both scenarios.

The this compound Dyad in the Serine Protease Catalytic Triad

The classic example of the this compound dyad's function is within the Ser-His-Asp catalytic triad of serine proteases like trypsin, chymotrypsin (B1334515), and subtilisin.[1] In this system, the Aspartate (Asp102 in chymotrypsin numbering) hydrogen bonds with the Histidine (His57), which in turn is hydrogen-bonded to the catalytic Serine (Ser195).[1]

The role of the Asp residue is to increase the basicity of the His residue, making it a more powerful proton acceptor.[1] This allows the His to abstract a proton from the hydroxyl group of the Serine, rendering the Serine a potent nucleophile. The activated Serine can then attack the carbonyl carbon of the peptide bond in the substrate. Mutation of the aspartate residue to asparagine in trypsin leads to a 10,000-fold reduction in catalytic activity at neutral pH, highlighting the critical role of this residue.[2]

Catalytic_Triad_Mechanism cluster_0 Resting State cluster_1 Proton Abstraction cluster_2 Nucleophilic Attack Ser195_OH Ser195-OH His57_N His57-N Ser195_OH->His57_N H-bond Asp102_COO Asp102-COO⁻ His57_N->Asp102_COO H-bond Ser195_O Ser195-O⁻ His57_N->Ser195_O Abstracts H⁺ His57_NH His57-NH⁺ Asp102_COO->His57_NH Stabilizes Substrate_C Substrate (P-C=O) Ser195_O->Substrate_C Attacks Asp102_COO_stabilizes Asp102-COO⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Substrate_C->Tetrahedral_Intermediate

Catalytic mechanism of the Ser-His-Asp triad.
The this compound Dyad in Other Enzymes

The this compound dyad also functions independently of a serine residue in a variety of enzymes.

  • Ribonuclease A (RNase A): In RNase A, the His119-Asp121 dyad is crucial for catalysis.[3] His119 acts as a general acid in the first step of RNA cleavage (transphosphorylation) and as a general base in the second step (hydrolysis).[3] Asp121 orients His119 and stabilizes its protonated form, facilitating its role as a general acid.[3]

  • Glycoside Hydrolases (GHs): In some glycoside hydrolases, such as those from family GH117, an unusual His/Asp dyad is involved in catalysis.[4] The histidine acts as a general acid, protonating the glycosidic oxygen, while the aspartate stabilizes the protonated histidine.[4]

  • Haloalkane Dehalogenase: This enzyme utilizes a catalytic triad of this compound-Asp. The His residue activates a water molecule for nucleophilic attack on an ester intermediate, and its interaction with the second Asp is crucial for this activation.[5]

Quantitative Data on the Role of the this compound Dyad

Site-directed mutagenesis has been a powerful tool to quantify the contribution of the aspartate and histidine residues to catalysis. The following tables summarize key kinetic parameters for wild-type enzymes and their mutants.

Table 1: Kinetic Parameters for Bovine Pancreatic Ribonuclease A and its Asp121 Mutants
EnzymeSubstratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Fold Decrease in kcat/Km
Wild-type Uridylyl(3′→5′)adenosine7.9 x 10²1.17.2 x 10⁵-
D121N Uridylyl(3′→5′)adenosine1.1 x 10¹1.57.3 x 10³100
D121A Uridylyl(3′→5′)adenosine8.31.26.9 x 10³104
Wild-type Poly(cytidylic acid)1.4 x 10³0.236.1 x 10⁶-
D121N Poly(cytidylic acid)1.2 x 10²0.284.3 x 10⁵14
D121A Poly(cytidylic acid)1.6 x 10¹0.256.4 x 10⁴95

Data from Park, C., & Raines, R. T. (2000). Biochemistry, 39(4), 775–783.[3]

Table 2: Kinetic Parameters for Serine Proteases with Mutations in the Catalytic Triad Aspartate
EnzymeMutationSubstratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Fold Decrease in kcat/Km
Trypsin (Rat) Wild-typeNα-CBZ-Lys-pNP4.40.0321.4 x 10⁵-
Trypsin (Rat) D102NNα-CBZ-Lys-pNP4.5 x 10⁻⁴0.0291.6 x 10¹8,750
Subtilisin BPN' Wild-typeN-Suc-Ala-Ala-Pro-Phe-pNA540.134.2 x 10⁵-
Subtilisin BPN' D32AN-Suc-Ala-Ala-Pro-Phe-pNA0.010.254010,500

Data for Trypsin from Sprang et al. (1987). Science, 237(4817), 905-909.[2] Data for Subtilisin from Carter & Wells (1988). Nature, 332(6164), 564-568.

Table 3: Kinetic Parameters for Haloalkane Dehalogenase and its D260N Mutant
EnzymeSubstratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
Wild-type 1,2-dibromoethane3.10.13.1 x 10⁴
D260N 1,2-dibromoethaneInactive--
D260N + N148D 1,2-dibromoethane0.34.075
D260N + N148E 1,2-dibromoethane0.34.075

Data from Krooshof, G. H., et al. (1997). Biochemistry, 36(31), 9571-9580.[5][6]

Experimental Protocols

Investigating the role of the this compound dyad requires a combination of techniques to probe both the structure and function of the enzyme. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis

This technique is essential for creating enzyme variants where the aspartate or histidine residues of the dyad are replaced with other amino acids.

Protocol: QuikChange Site-Directed Mutagenesis

  • Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78 °C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid DNA (with the gene of interest), the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

    • Perform thermal cycling (typically 18-30 cycles) to amplify the entire plasmid, incorporating the primers with the mutation.

  • DpnI Digestion:

    • Add the DpnI restriction enzyme directly to the amplification reaction. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

    • Incubate at 37 °C for 1-2 hours.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37 °C.

  • Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation and to ensure no other mutations were introduced.

Site_Directed_Mutagenesis_Workflow Start Start: Plasmid with Gene of Interest Primer_Design Design Mutagenic Primers Start->Primer_Design PCR PCR with High-Fidelity Polymerase Start->PCR Primer_Design->PCR DpnI_Digestion DpnI Digestion of Parental DNA PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Plating Plate on Selective Media Transformation->Plating Colony_Selection Select Colonies Plating->Colony_Selection Sequencing Sequence Plasmid to Verify Mutation Colony_Selection->Sequencing End End: Confirmed Mutant Plasmid Sequencing->End

Workflow for site-directed mutagenesis.
Protein Expression and Purification

Once the mutant plasmid is confirmed, the enzyme needs to be expressed and purified for functional and structural studies.

Protocol: Expression and Purification of a His-tagged Enzyme

  • Expression:

    • Transform the expression plasmid (containing the wild-type or mutant gene with a polyhistidine tag) into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a large-scale culture of the transformed cells and induce protein expression with IPTG.

    • Harvest the cells by centrifugation.

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional):

    • If necessary, further purify the protein using size-exclusion chromatography or ion-exchange chromatography to achieve higher purity.

  • Purity and Concentration Determination:

    • Assess the purity of the protein by SDS-PAGE.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Enzyme Kinetic Assays

Kinetic assays are performed to determine the catalytic efficiency of the wild-type and mutant enzymes.

Protocol: Spectrophotometric Kinetic Assay for RNase A

  • Reagents:

    • Assay buffer: 0.1 M MES-NaOH, pH 6.0, containing 0.1 M NaCl.[7]

    • Substrate: Poly(cytidylic acid) [Poly(C)].[7]

    • Enzyme solution: Dilutions of wild-type and mutant RNase A in assay buffer.

  • Procedure:

    • In a quartz cuvette, mix the assay buffer and the Poly(C) substrate to a final volume of 1 mL.

    • Place the cuvette in a spectrophotometer and equilibrate to 25 °C.

    • Initiate the reaction by adding a small volume of the enzyme solution and mix quickly.

    • Monitor the increase in absorbance at 250 nm over time. The cleavage of Poly(C) results in an increase in absorbance.[7]

  • Data Analysis:

    • Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

    • Repeat the assay at various substrate concentrations.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Structural Analysis

X-ray Crystallography: This technique provides high-resolution three-dimensional structures of the enzyme, allowing for a detailed examination of the active site and the interactions of the this compound dyad.

Protocol Outline:

  • Crystallization: Grow high-quality crystals of the purified wild-type or mutant enzyme.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

  • Refinement and Analysis: Refine the atomic model against the experimental data and analyze the structure of the active site.[3][8][9]

NMR Spectroscopy: NMR can provide information about the dynamics of the enzyme active site in solution and the pKa values of the histidine residues.[10][11][12][13][14][15]

Protocol Outline:

  • Sample Preparation: Prepare a concentrated, isotopically labeled (e.g., ¹⁵N, ¹³C) sample of the purified enzyme.

  • Data Acquisition: Acquire a series of NMR spectra, such as HSQC, to assign the resonances of the active site residues.

  • pKa Determination: Titrate the enzyme sample with acid or base and monitor the chemical shift changes of the histidine C2-H and C4-H protons as a function of pH to determine the pKa values.[10]

  • Dynamic Studies: Use relaxation dispersion experiments to probe the conformational dynamics of the active site on the microsecond to millisecond timescale.[12][15]

Experimental_Workflow_for_Asp_His_Dyad_Study Start Start: Identify Enzyme with this compound Dyad Mutagenesis Site-Directed Mutagenesis (Asp -> Ala/Asn, His -> Ala) Start->Mutagenesis Expression Protein Expression and Purification (WT & Mutants) Mutagenesis->Expression Kinetic_Assays Enzyme Kinetic Assays (kcat, Km, pH dependence) Expression->Kinetic_Assays Structural_Analysis Structural Analysis Expression->Structural_Analysis Data_Analysis Data Analysis and Interpretation Kinetic_Assays->Data_Analysis Xray X-ray Crystallography Structural_Analysis->Xray NMR NMR Spectroscopy (pKa, Dynamics) Structural_Analysis->NMR Xray->Data_Analysis NMR->Data_Analysis Conclusion Elucidate Role of this compound Dyad Data_Analysis->Conclusion

A typical experimental workflow for studying an this compound dyad.

Conclusion and Future Directions

The Aspartate-Histidine catalytic dyad is a versatile and powerful motif that is fundamental to the catalytic activity of a vast number of enzymes. Its role in modulating the reactivity of the histidine residue through a precisely oriented hydrogen bond is a testament to the elegance and efficiency of nature's catalysts. The quantitative data from mutagenesis studies consistently demonstrate that disruption of this dyad leads to a dramatic loss of enzymatic function, underscoring its critical importance.

For drug development professionals, a thorough understanding of the this compound dyad is paramount when designing inhibitors for enzymes that rely on this motif. Targeting the interaction between the aspartate and histidine, or exploiting the specific chemical environment created by the dyad, can be a fruitful strategy for the development of potent and selective therapeutics.

Future research in this area will likely focus on several key aspects. The application of advanced techniques such as time-resolved crystallography and single-molecule enzymology will provide unprecedented insights into the dynamic nature of the this compound dyad during catalysis. Computational modeling and quantum mechanical calculations will further refine our understanding of the energetics of proton transfer and the precise role of the aspartate in modulating the histidine's pKa. Furthermore, the discovery and characterization of novel enzymes that utilize the this compound dyad will continue to expand our knowledge of the diverse catalytic strategies employed in nature. By continuing to unravel the intricacies of this fundamental catalytic motif, we can enhance our ability to manipulate enzymatic activity for therapeutic benefit and biotechnological applications.

References

The Elusive Dipeptide: A Technical Overview of Aspartyl-Histidine in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, dipeptides—molecules composed of two amino acids—are emerging from the shadow of being mere protein-building intermediates to being recognized for their potential signaling and regulatory roles. This technical guide focuses on the dipeptide L-Aspartyl-L-Histidine (Asp-His), a molecule of scientific interest due to the functional significance of its constituent amino acids, aspartic acid and histidine, in a myriad of cellular processes.

While the scientific literature is replete with information on "Histidine-to-Aspartate (His-Asp) phosphorelay systems," it is crucial to distinguish these protein-level signaling cascades from the free dipeptide this compound. His-Asp phosphorelays involve the transfer of a phosphate (B84403) group from a histidine residue to an aspartate residue on sensor and regulator proteins, a key mechanism in two-component signaling systems in prokaryotes and plants for responding to environmental stimuli.[1][2] In contrast, the dipeptide this compound is a distinct chemical entity with its own potential metabolic fate and biological activity.

According to the Human Metabolome Database, this compound is classified as an "expected" metabolite, suggesting its potential existence as an incomplete breakdown product of protein digestion or catabolism, though it has not yet been definitively identified in human tissues or biofluids. This guide, therefore, synthesizes the available, albeit limited, information on this compound and provides a framework for its potential study, drawing upon established methodologies for dipeptide analysis.

Potential Cellular Pathways and Roles

Given the absence of direct experimental evidence for this compound in specific cellular pathways, its potential roles are hypothesized based on the known functions of dipeptides and its constituent amino acids.

1. Protein Catabolism and Amino Acid Homeostasis: The most direct hypothesized role for this compound is as a transient intermediate in the breakdown of dietary or cellular proteins. Peptidases within the cell would likely hydrolyze this compound into L-aspartate and L-histidine, which can then enter their respective metabolic pathways.[3]

2. Neurotransmission and Neuromodulation: Both aspartate and histidine have significant roles in the nervous system. L-aspartate is an excitatory neurotransmitter, while histidine is the precursor to the neurotransmitter histamine.[4][5][6] It is plausible that this compound could have neuromodulatory effects, either directly by interacting with receptors or indirectly by influencing the local concentrations of its constituent amino acids.

3. Metal Ion Chelation: The imidazole (B134444) ring of histidine is a well-known chelator of metal ions such as copper, zinc, and nickel.[7] The this compound dipeptide could potentially participate in the transport or sequestration of these metal ions, thereby influencing the activity of metalloenzymes and protecting against metal-induced oxidative stress.

Hypothetical Metabolic Pathway for this compound

Asp_His_Metabolism Protein Dietary/Cellular Proteins Asp_His This compound Dipeptide Protein->Asp_His Proteolysis Asp L-Aspartate Asp_His->Asp Peptidase Hydrolysis His L-Histidine Asp_His->His Peptidase Hydrolysis Metabolic Pathways (e.g., TCA Cycle, Urea Cycle) Metabolic Pathways (e.g., TCA Cycle, Urea Cycle) Asp->Metabolic Pathways (e.g., TCA Cycle, Urea Cycle) Further Metabolism Histamine Synthesis & Other Pathways Histamine Synthesis & Other Pathways His->Histamine Synthesis & Other Pathways Further Metabolism

Caption: Hypothetical metabolic pathway of this compound.

Quantitative Data

As of the current body of scientific literature, there is no available quantitative data on the cellular or biofluid concentrations of this compound, its binding affinities to receptors or transporters, or its kinetic parameters with enzymes. The tables below are provided as templates for the types of data that would be crucial to collect in future studies of this dipeptide.

Table 1: Hypothetical Concentration of this compound in Different Cellular Compartments

Cellular CompartmentHypothetical Concentration (µM)Method of Detection
CytosolTo be determinedLC-MS/MS
MitochondriaTo be determinedLC-MS/MS
Extracellular SpaceTo be determinedLC-MS/MS

Table 2: Potential Enzymatic Interactions of this compound

EnzymeInteraction TypeKinetic Parameter (Km, Ki)
Cytosolic DipeptidaseSubstrateTo be determined
Specific this compound SynthaseProductTo be determined
Putative ReceptorLigandTo be determined (Kd)

Experimental Protocols

The study of this compound would necessitate specialized and sensitive analytical techniques. The following are detailed methodologies for key experiments that would be foundational to characterizing this dipeptide.

Detection and Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for identifying and quantifying small molecules like dipeptides in complex biological samples.[8]

Objective: To identify and quantify this compound in cell lysates or biofluids.

Methodology:

  • Sample Preparation:

    • Cell Culture: Grow cells to the desired confluency. Harvest cells by scraping and centrifugation. Lyse cells using sonication or freeze-thaw cycles in a suitable buffer (e.g., phosphate-buffered saline).

    • Biofluids (e.g., serum, plasma): Deproteinize the sample by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 1:3 ratio (sample:solvent). Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the small molecule metabolites.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Run a gradient elution from low to high organic phase to separate the analytes.

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Perform Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular weight of this compound) and a specific product ion generated by fragmentation.

    • Precursor Ion (Q1): [M+H]+ for this compound (C10H14N4O5), m/z 271.10.

    • Product Ion (Q3): A characteristic fragment ion of this compound (to be determined by infusion of a synthetic standard).

    • Create a standard curve using a synthetic this compound standard of known concentrations to quantify the amount in the biological samples.

Experimental Workflow for this compound Detection

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Cell Lysate, Biofluid) Deproteinization Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Reverse-Phase C18) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM mode) LC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Caption: Workflow for LC-MS/MS detection of this compound.

In Vitro Peptidase Activity Assay

Objective: To determine if this compound is a substrate for cellular peptidases.

Methodology:

  • Prepare Cell Lysate: Obtain a protein extract from the cells or tissue of interest, which will serve as the source of peptidases.

  • Reaction Mixture: In a microcentrifuge tube, combine the cell lysate, a reaction buffer (e.g., Tris-HCl, pH 7.4), and a known concentration of synthetic this compound.

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching solution, such as trichloroacetic acid or cold acetonitrile, which will also precipitate the proteins.

  • Analysis: Analyze the reaction mixture using LC-MS/MS to measure the decrease in the this compound concentration and the corresponding increase in the concentrations of L-aspartate and L-histidine over time.

  • Control: Run a control reaction with heat-inactivated cell lysate to ensure that the degradation of this compound is enzymatic.

Future Directions

The study of this compound is in its infancy. Future research should focus on:

  • Systematic Screening: Performing untargeted metabolomics studies across various cell types, tissues, and disease states to definitively identify and quantify this compound.

  • Enzyme Identification: Identifying the specific peptidases that hydrolyze this compound and any potential synthases that may produce it.

  • Functional Assays: Investigating the effects of exogenous this compound on cellular processes such as cell signaling, proliferation, and neurotransmission.

  • Receptor Binding Studies: Determining if this compound interacts with any cell surface or intracellular receptors.

Conclusion

While the dipeptide this compound is not yet a well-characterized metabolite, its constituent amino acids are central players in cellular physiology. This guide provides a foundational framework for researchers and drug development professionals interested in exploring the potential roles of this and other understudied dipeptides. The application of modern, sensitive analytical techniques, such as LC-MS/MS, will be paramount in uncovering the presence and function of this compound in cellular pathways, potentially opening new avenues for understanding health and disease.

References

An In-depth Technical Guide on the Asp-His Dyad in Catalytic Triads

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The catalytic triad (B1167595) is a conserved structural motif found in the active site of many hydrolase and transferase enzymes, playing a pivotal role in their catalytic mechanism. A classic example is the Ser-His-Asp triad, where the aspartate (Asp) and histidine (His) residues form a critical dyad. This technical guide provides a comprehensive examination of the Asp-His dyad's role within the catalytic triad, focusing on its mechanism of action, structural significance, and the experimental methodologies used for its investigation. Through a detailed analysis of quantitative data and experimental protocols, this document aims to provide researchers and drug development professionals with a thorough understanding of this fundamental enzymatic component.

Introduction

Enzymes employing a catalytic triad exhibit remarkable rate enhancements for reactions such as peptide bond hydrolysis.[1] The triad, typically composed of a nucleophile (e.g., Serine or Cysteine), a basic residue (usually Histidine), and an acidic residue (Aspartate or Glutamate), operates through a charge-relay system.[2] The this compound dyad is central to this system, where the aspartate residue's primary role is to orient and polarize the histidine, thereby increasing its basicity.[3] This enhanced basicity allows the histidine to activate the nucleophilic residue for an attack on the substrate.[3] This guide will delve into the core principles of the this compound interaction, its impact on enzyme kinetics, and the advanced techniques used to elucidate its function.

The Charge-Relay Mechanism and the Role of the this compound Dyad

The catalytic activity of enzymes with a Ser-His-Asp triad is fundamentally reliant on a charge-relay network.[3] In this system, the carboxylate group of the aspartate residue forms a hydrogen bond with the imidazole (B134444) side chain of the histidine.[2] This interaction has several critical consequences:

  • Orientation and Polarization of Histidine: The hydrogen bond between Asp and His orients the histidine residue in a productive conformation for catalysis.[4] It also polarizes the imidazole ring, increasing the pKa of the Nε2 nitrogen from approximately 7 to around 12.[5] This makes the histidine a much stronger base.[5]

  • Activation of the Nucleophile: The now highly basic histidine residue can abstract a proton from the hydroxyl group of the serine (or thiol group of cysteine), converting it into a potent nucleophile (an alkoxide or thiolate ion).[3]

  • Stabilization of the Transition State: During catalysis, as the histidine becomes protonated, the negatively charged aspartate stabilizes the resulting positive charge on the histidine's imidazole ring.[3] This electrostatic stabilization is crucial for lowering the activation energy of the reaction.

The debate continues regarding the precise nature of the hydrogen bond between aspartate and histidine, with some studies suggesting the formation of a low-barrier hydrogen bond (LBHB) in the transition state.[6] An LBHB is a particularly short and strong hydrogen bond where the proton is shared almost equally between the two heteroatoms.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound dyad in catalytic triads, providing a basis for comparison across different enzymes and experimental conditions.

Table 1: pKa Values of Catalytic Triad Residues

EnzymeResiduepKa (Free Amino Acid)pKa in Enzyme Active SiteReference(s)
ChymotrypsinAsp1023.9< 2.0[7][8]
His576.07.16 - 7.5[7][8]
TrypsinAsp1023.9< 1.0[7]
His576.0~6.0[7]
SubtilisinAsp323.9--
His646.0--
ElastaseAsp1023.9~3.1[7]
His576.0~5.8[7]
Granzyme BAsp1023.9~3.5[7]
His576.0~6.1[7]

Table 2: Effect of Aspartate Mutation on Kinetic Parameters of Trypsin

Enzyme VariantSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Fold Decrease in kcat/KmReference(s)
Wild-typeSuccinyl-Ala-Ala-Pro-Arg-pNA32.81634.97 x 106-[9]
Succinyl-Ala-Ala-Pro-Lys-pNA105747.05 x 105-[9]
D102NN/A---~10,000[4]
K188D/D189KSuccinyl-Ala-Ala-Pro-Arg-pNA50.84.79.25 x 104~54[9]
Succinyl-Ala-Ala-Pro-Lys-pNA6513.24.92 x 103~143[9]

Table 3: this compound Hydrogen Bond Distances in Serine Proteases

EnzymePDB IDResolution (Å)This compound Distance (Oδ...Nδ1) (Å)Reference(s)
Chymotrypsin5CHA1.672.67[10]
Trypsin2PTN1.402.7-
Subtilisin BPN'1SBT1.802.7-
α-Lytic Protease2ALP1.702.8-
Dengue Virus NS3 Protease--Shorter than SIHB (LBHB suggested)[6]

Experimental Protocols

The investigation of the this compound dyad relies on a combination of techniques, including site-directed mutagenesis, enzyme kinetics, X-ray crystallography, and NMR spectroscopy.

Site-Directed Mutagenesis (QuikChange™ Method)

This protocol outlines the steps for introducing a point mutation, such as replacing the catalytic aspartate with asparagine (Asp to Asn), using the QuikChange™ method.[9][11][12]

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.

  • The desired mutation should be located in the center of the primers with at least 10-15 bases of correct sequence on both sides.

  • The primers should have a minimum GC content of 40% and terminate in one or more G or C bases.

2. PCR Amplification:

  • Set up the PCR reaction in a thin-walled PCR tube on ice:

    • 5 µL of 10x reaction buffer

    • X µL (10-50 ng) of dsDNA template

    • 1.25 µL (125 ng) of forward primer

    • 1.25 µL (125 ng) of reverse primer

    • 1 µL of dNTP mix

    • ddH₂O to a final volume of 50 µL

    • 1 µL of PfuTurbo DNA polymerase (2.5 U/µL)

  • Gently mix the reaction and perform a quick spin.

  • Perform thermal cycling using the following parameters:

    • Initial denaturation: 95°C for 1 minute (1 cycle)

    • Denaturation: 95°C for 50 seconds

    • Annealing: 60°C for 50 seconds

    • Extension: 68°C for 1 min/kb of plasmid length (18 cycles)

    • Final extension: 68°C for 7 minutes (1 cycle)

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.

  • Mix gently and incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.

4. Transformation:

  • Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.

  • Plate the transformed cells on selective agar (B569324) plates (e.g., LB-ampicillin).

  • Incubate overnight at 37°C.

5. Verification:

  • Select several colonies and grow overnight cultures.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by DNA sequencing.

Enzyme Expression and Purification

1. Expression:

  • Transform an appropriate expression host (e.g., E. coli BL21(DE3)) with the plasmid containing the mutant or wild-type enzyme gene.

  • Grow a large-scale culture in a suitable medium (e.g., LB broth) at 37°C with shaking.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) when the culture reaches an OD₆₀₀ of 0.6-0.8.

  • Continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

2. Lysis and Clarification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

3. Purification:

  • If the protein is tagged (e.g., with a His-tag), use affinity chromatography (e.g., Ni-NTA resin) for the initial purification step.[13]

  • Wash the column extensively with a wash buffer containing a low concentration of imidazole.

  • Elute the protein with an elution buffer containing a high concentration of imidazole.

  • Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.[13]

  • Assess the purity of the protein by SDS-PAGE.

Enzyme Kinetics Assay using a Chromogenic Substrate

This protocol describes a general method for determining the kinetic parameters (Km and kcat) of a serine protease using a chromogenic substrate.[1][4]

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for the enzyme's optimal pH (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂).

  • Substrate Stock Solution: Dissolve the chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide, BAPNA) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 20 mM).

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer and determine its concentration accurately.

2. Assay Procedure:

  • Set up a series of reactions in a 96-well microplate.

  • In each well, add the assay buffer and varying concentrations of the substrate.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding a fixed amount of the enzyme solution to each well.

  • Immediately begin monitoring the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.[1]

3. Data Analysis:

  • For each substrate concentration, plot absorbance versus time and determine the initial reaction velocity (V₀) from the linear portion of the curve.

  • Plot V₀ versus substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

  • Calculate the catalytic constant (kcat) from the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

X-ray Crystallography

This protocol provides a general overview of the steps involved in determining the three-dimensional structure of an enzyme.[14][15][16]

1. Crystallization:

  • Purify the protein to a high degree of homogeneity (>95%).

  • Concentrate the protein to a suitable concentration (typically 5-20 mg/mL).

  • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) or batch methods with a variety of precipitants, buffers, and additives.[15]

  • Optimize the initial crystallization "hits" to obtain large, well-diffracting single crystals.

2. Data Collection:

  • Cryo-protect the crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during freezing.[16]

  • Flash-cool the crystal in liquid nitrogen.

  • Mount the frozen crystal on a goniometer at a synchrotron beamline.

  • Expose the crystal to a high-intensity X-ray beam and collect a series of diffraction images as the crystal is rotated.[16]

3. Data Processing and Structure Determination:

  • Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD, SAD).

  • Build an initial atomic model into the resulting electron density map.

  • Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.

  • Validate the final structure using various quality control metrics.

NMR Spectroscopy

NMR spectroscopy provides information about the structure, dynamics, and interactions of proteins in solution.[17][18][19]

1. Sample Preparation:

  • Express and purify the protein with isotopic labeling (e.g., ¹⁵N, ¹³C) to enhance the NMR signal and facilitate spectral analysis.[18]

  • Prepare a concentrated protein sample (0.5-1.0 mM) in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O or a H₂O/D₂O mixture).[18]

2. Data Acquisition:

  • Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) on a high-field NMR spectrometer.

  • These experiments provide correlations between different nuclei, which are used to assign the chemical shifts of the backbone and side-chain atoms.

3. Data Analysis and Structure Calculation:

  • Process the NMR data using specialized software.

  • Assign the chemical shifts to specific residues in the protein sequence.

  • Obtain structural restraints, such as distances from Nuclear Overhauser Effect (NOE) experiments and dihedral angles from chemical shifts.

  • Use these restraints to calculate a family of three-dimensional structures that are consistent with the experimental data.

  • Refine and validate the final ensemble of structures.

Mandatory Visualizations

Charge-Relay Mechanism in a Ser-His-Asp Catalytic Triad

Charge_Relay_Mechanism cluster_resting_state Resting State cluster_substrate_binding Substrate Binding cluster_tetrahedral_intermediate Tetrahedral Intermediate cluster_acyl_enzyme Acyl-Enzyme Intermediate Ser195_OH Ser195-OH His57 His57 Ser195_OH->His57 Proton transfer Substrate Substrate (R-C=O) His57->Ser195_OH Positions for proton abstraction His57_H His57-H+ Asp102 Asp102 (COO-) Asp102->His57 H-bonds & polarizes Asp102_neg Asp102 (COO-) Ser195_O Ser195-O- Substrate->Ser195_O Nucleophilic attack Tetrahedral Tetrahedral Intermediate His57_H->Asp102_neg Stabilizes positive charge His57_H_2 His57-H+ Asp102_neg_2 Asp102 (COO-) Acyl_Ser195 Acyl-Ser195 Tetrahedral->Acyl_Ser195 Intermediate collapse Product1 Product 1 (Leaving Group) His57_H_2->Product1 Protonates leaving group

Caption: The charge-relay mechanism in a serine protease catalytic triad.

Experimental Workflow for Investigating the Role of the this compound Dyad

Experimental_Workflow cluster_design Design & Preparation cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation cluster_structural_methods Structural Methods gene_synthesis Gene Synthesis (Wild-type & Mutant) site_directed_mutagenesis Site-Directed Mutagenesis (e.g., Asp -> Asn) gene_synthesis->site_directed_mutagenesis protein_expression Protein Expression & Purification site_directed_mutagenesis->protein_expression enzyme_kinetics Enzyme Kinetics Assay protein_expression->enzyme_kinetics structural_analysis Structural Analysis protein_expression->structural_analysis kinetic_parameters Determine Km, kcat, kcat/Km enzyme_kinetics->kinetic_parameters structural_comparison Compare Wild-type & Mutant Structures structural_analysis->structural_comparison xray X-ray Crystallography structural_analysis->xray nmr NMR Spectroscopy structural_analysis->nmr mechanistic_insights Elucidate Role of This compound Dyad kinetic_parameters->mechanistic_insights structural_comparison->mechanistic_insights

Caption: A typical experimental workflow for studying the this compound dyad.

Conclusion

The this compound dyad is an indispensable component of the catalytic triad in a vast number of enzymes. Its role in orienting and polarizing the catalytic histidine is fundamental to the charge-relay mechanism that underpins the remarkable catalytic efficiency of these enzymes. A comprehensive understanding of this dyad, achieved through the concerted application of site-directed mutagenesis, enzyme kinetics, and high-resolution structural biology techniques, is not only crucial for fundamental enzymology but also provides a rational basis for the design of novel enzyme inhibitors and engineered biocatalysts. The detailed methodologies and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further explore and exploit the intricacies of the this compound interaction in catalysis.

References

The Zwitterionic Nature of Aspartyl-Histidine at Physiological pH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Drug Development Professionals

The ionization state of peptides is a critical determinant of their structure, function, solubility, and interaction with biological targets. For researchers in drug development and molecular biology, a precise understanding of a peptide's charge at physiological pH is paramount. This technical guide provides a detailed analysis of the zwitterionic form of the dipeptide L-aspartyl-L-histidine (Asp-His) at a physiological pH of 7.4.

Physicochemical Properties and Zwitterionic States

A zwitterion is a molecule that contains both positive and negative charges, resulting in a net neutral charge or, in the case of peptides with multiple ionizable groups, a specific net charge that is not zero. The charge of a peptide is dictated by the protonation state of its N-terminal amino group, C-terminal carboxyl group, and any ionizable amino acid side chains. This state is, in turn, governed by the pKa of each functional group and the pH of the surrounding environment.

The this compound dipeptide possesses four ionizable groups:

  • The N-terminal α-amino group of the aspartic acid residue.

  • The C-terminal α-carboxyl group of the histidine residue.

  • The β-carboxyl group of the aspartic acid side chain.

  • The imidazole (B134444) ring of the histidine side chain.

At physiological pH (~7.4), the N-terminal amino group will be protonated (+1 charge), while both the C-terminal and aspartic acid side chain carboxyl groups will be deprotonated (-1 charge each). The imidazole side chain of histidine, with a pKa of approximately 6.0, will be predominantly deprotonated and thus electrically neutral. However, a significant fraction will exist in the protonated, positively charged state. This equilibrium results in the dipeptide carrying a net charge of approximately -1, while still existing in a zwitterionic form due to the presence of both positive and negative charges.

Quantitative Data: pKa Values of Ionizable Groups
Functional GroupResidueEstimated pKaCharge at pH 7.4
α-Amino (N-terminus)Aspartic Acid~8.0 - 9.0+1
β-Carboxyl (Side Chain)Aspartic Acid~3.9 - 4.2-1
Imidazole (Side Chain)Histidine~6.0 - 6.5Mostly 0 (some +1)
α-Carboxyl (C-terminus)Histidine~2.5 - 3.5-1

The net charge of the this compound dipeptide at pH 7.4 is therefore approximately -1, confirming its anionic and zwitterionic nature.

cluster_low_ph Low pH (e.g., pH 1) cluster_phys_ph Physiological pH (7.4) cluster_high_ph High pH (e.g., pH 12) low_ph Structure at Low pH Net Charge: +2 phys_ph Predominant Zwitterionic Form Net Charge: -1 low_ph->phys_ph Increase pH high_ph Structure at High pH Net Charge: -2 phys_ph->high_ph Increase pH

Protonation states of this compound at varying pH levels.

Experimental Determination of Zwitterionic Forms

Several experimental techniques can be employed to determine the charge state and pKa values of peptides like this compound. The most common methods include potentiometric titration, Nuclear Magnetic Resonance (NMR) spectroscopy, and isoelectric focusing.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining the pKa values of ionizable groups.[3] The procedure involves titrating a solution of the dipeptide with a strong base (e.g., NaOH) and monitoring the pH change with a calibrated electrode.

Detailed Methodology:

  • Sample Preparation: A known concentration of the this compound dipeptide (e.g., 1-5 mg/mL) is dissolved in deionized water. The initial pH is adjusted to a low value (e.g., pH 1.5-2.0) with a strong acid (e.g., HCl) to ensure all functional groups are fully protonated.

  • Titration Setup: The sample solution is placed in a temperature-controlled vessel with a magnetic stirrer. A calibrated combination pH electrode is immersed in the solution, connected to a pH meter.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a calibrated burette.

  • Data Acquisition: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. Increments of the titrant can be smaller near the expected pKa values to improve accuracy.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoint of each buffer region (the flattest parts of the curve). The equivalence points (the steepest parts of the curve) indicate the complete deprotonation of each functional group.

start Start prep Prepare this compound solution (known concentration) start->prep acidify Acidify to low pH (e.g., 1.5) with HCl prep->acidify setup Set up titration vessel with pH electrode and stirrer acidify->setup titrate Titrate with standardized NaOH in small increments setup->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume of NaOH record->plot analyze Analyze titration curve to determine pKa values plot->analyze end End analyze->end

Workflow for potentiometric titration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining pKa values by monitoring the chemical shifts of specific nuclei (typically ¹H or ¹³C) as a function of pH.[1] The chemical environment of a nucleus changes with the protonation state of a nearby functional group, leading to a shift in its resonance frequency.

Detailed Methodology:

  • Sample Preparation: A series of samples of the this compound dipeptide are prepared in a suitable buffer system (e.g., phosphate (B84403) or citrate) across a range of pH values. D₂O is often used as the solvent to avoid a large water signal in ¹H NMR.

  • NMR Data Acquisition: ¹H NMR spectra are acquired for each sample. Two-dimensional NMR techniques, such as TOCSY, can be used to resolve overlapping signals and assign resonances to specific protons.

  • Data Analysis: The chemical shifts of protons close to the ionizable groups (e.g., the α-protons and side-chain protons of both residues) are plotted against pH. The resulting data are fitted to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the inflection point of the sigmoidal curve.

Isoelectric Focusing (IEF)

Isoelectric focusing is an electrophoretic technique that separates molecules based on their isoelectric point (pI).[4] The pI is the pH at which a molecule carries no net electrical charge. For a dipeptide like this compound, the pI can be calculated from its pKa values. IEF can be used to experimentally verify the pI.

Detailed Methodology:

  • Gel Preparation: A polyacrylamide or agarose (B213101) gel containing a mixture of carrier ampholytes is prepared, which establishes a stable pH gradient when an electric field is applied.

  • Sample Application: The this compound dipeptide sample is applied to the gel.

  • Electrophoresis: An electric field is applied across the gel. The dipeptide will migrate towards the anode (positive electrode) or cathode (negative electrode) depending on its net charge.

  • Focusing: The migration continues until the dipeptide reaches the point in the pH gradient where its net charge is zero (its pI). At this point, it will stop migrating.

  • Detection: The position of the focused dipeptide band is determined, and its pI is identified by comparison with known standards run on the same gel.

Significance in Research and Drug Development

The charge state of the this compound dipeptide is crucial for its biological activity and pharmacokinetic properties. As a metabolite, its interactions with enzymes and transporters are charge-dependent.[5] In drug development, dipeptides and their derivatives are often explored as therapeutic agents. The zwitterionic form at physiological pH will influence:

  • Receptor Binding: Electrostatic interactions are often key to the binding of a ligand to its receptor. The net negative charge and the specific locations of positive and negative charges on this compound will dictate its binding affinity and specificity.

  • Solubility: The presence of charged groups generally enhances aqueous solubility, which is a critical factor in drug formulation.

  • Membrane Permeability: While charged molecules generally have poor passive membrane permeability, specific transporters can facilitate their movement across cell membranes. Understanding the charge state is essential for studying these transport mechanisms.

ph Solution pH protonation Protonation State of Each Group (e.g., -NH3+, -COO-) ph->protonation pka pKa of Functional Groups (N-term, C-term, Side Chains) pka->protonation charge Overall Net Charge of the Dipeptide protonation->charge solubility Solubility charge->solubility binding Receptor/Enzyme Binding charge->binding permeability Membrane Permeability charge->permeability

Relationship between pH, pKa, charge, and properties.

Conclusion

At a physiological pH of 7.4, the dipeptide this compound exists predominantly in a zwitterionic form with a net charge of approximately -1. This charge state is a consequence of the deprotonation of its carboxyl groups and the protonation of its N-terminal amino group, with the histidine side chain being mostly neutral. A thorough understanding of this zwitterionic nature, supported by the quantitative data and experimental methodologies outlined in this guide, is essential for researchers and professionals working on the characterization and application of peptides in biological and pharmaceutical contexts.

References

The Intricate Dance: A Technical Guide to Aspartate-Histidine-Metal Ion Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between metal ions and peptides or proteins is a cornerstone of biological function, influencing everything from enzymatic catalysis and signal transduction to protein stability and drug efficacy. Within this vast landscape, the coordination of metal ions by specific amino acid residues plays a pivotal role. The Aspartate (Asp) and Histidine (His) dyad, in particular, represents a versatile and frequently encountered motif for metal ion binding. The carboxylate side chain of aspartic acid and the imidazole (B134444) ring of histidine provide a rich chemical environment for chelation, exhibiting a remarkable ability to coordinate with a variety of metal ions. This guide provides an in-depth technical overview of the core principles governing Asp-His interaction with metal ions, offering valuable insights for researchers in structural biology, enzymology, and medicinal chemistry.

Coordination Chemistry and Structural Features

The coordination of metal ions by this compound motifs is a nuanced process governed by the intrinsic properties of both the amino acid residues and the metal ion, as well as the surrounding microenvironment, most notably pH.

  • Aspartic Acid: The carboxylate group (-COO⁻) of the aspartate side chain is a hard Lewis base, readily interacting with hard or borderline Lewis acid metal ions. It can coordinate in a monodentate or bidentate fashion.

  • Histidine: The imidazole ring of histidine is a versatile ligand. The Nτ (N1) and Nπ (N3) atoms can both act as donor atoms. The protonation state of the imidazole ring (pKa ≈ 6.0) is crucial; in its deprotonated form, it is a strong σ-donor.

The combination of a hard carboxylate oxygen donor from Asp and a borderline nitrogen donor from His allows for the stable chelation of a wide range of transition metal ions, including but not limited to Copper(II), Zinc(II), and Nickel(II). The geometry of the resulting complex is highly dependent on the specific metal ion, the stereochemistry of the peptide backbone, and the presence of other coordinating ligands, including water molecules.

Quantitative Analysis of this compound-Metal Ion Interactions

The stability of metal complexes with this compound containing peptides is quantified by their stability constants (log β) or dissociation constants (Kd). These values are critical for understanding the strength of the interaction and predicting the behavior of these complexes under physiological conditions. The following tables summarize representative stability constants for metal complexes with aspartic acid, histidine, and related peptides.

Table 1: Stability Constants (log β) of Metal Complexes with Aspartic Acid and Histidine

Metal IonLigandlog β (ML)log β (ML₂)ConditionsReference
Cu(II)Aspartic Acid8.7815.6I = 0.1 M NaNO₃, 25°C[1]
Ni(II)Aspartic Acid5.379.57I = 0.1 M KNO₃, 25°C[2][3][4]
Zn(II)Aspartic Acid4.858.95I = 0.1 M KNO₃, 25°C[5]
Cu(II)Histidine10.2118.32I = 0.1 M KNO₃, 25°C[6]
Ni(II)Histidine7.0212.82I = 0.1 M KNO₃, 25°C[2][3][4]
Zn(II)Histidine6.5512.05I = 0.1 M KNO₃, 25°C[5]

Table 2: Stability Constants (log β) of Selected Metal-Peptide Complexes Containing Asp and/or His

PeptideMetal IonSpecieslog βConditionsReference
Asp-Ala-His-NHMeNi(II)[NiH₋₂A]9.570.15 M NaCl, 25°C
HisValGlyAspCu(II)[CuL]7.420.2 M KCl, 25°C
Ac-HEARQDEA-NH₂Zn(II)[ZnL]6.120.1 M KCl, 25°C
Ac-HEARQDEH-NH₂Cu(II)[CuL]7.240.1 M KCl, 25°C

Key Experimental Protocols

The characterization of this compound-metal ion interactions relies on a suite of biophysical and analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration for Stability Constant Determination

Objective: To determine the stoichiometry and stability constants of metal-peptide complexes.

Methodology:

  • Solution Preparation: Prepare stock solutions of the peptide, metal salt (e.g., CuCl₂, Zn(NO₃)₂, NiCl₂), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of known concentrations. The ionic strength of all solutions should be maintained constant using a background electrolyte (e.g., 0.1 M KNO₃ or NaCl).[7][8]

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration:

    • Perform a titration of the strong acid with the strong base to determine the exact concentration of the base and the electrode parameters.

    • Titrate a solution containing the peptide and the strong acid with the strong base to determine the protonation constants of the peptide.

    • Titrate a solution containing the peptide, metal salt, and strong acid with the strong base. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2) to probe different complex stoichiometries.

  • Data Analysis: The titration data (pH vs. volume of base added) are analyzed using specialized software (e.g., HYPERQUAD, SCOGS) to refine a model of the complexation equilibria and calculate the stability constants (β) for the formed species (e.g., ML, MLH, ML₂).[2][3][4]

Spectroscopic Analysis (UV-Vis and CD)

Objective: To investigate the coordination geometry and electronic structure of the metal-peptide complexes.

Methodology:

  • Sample Preparation: Prepare a series of solutions with a constant concentration of the peptide and varying concentrations of the metal ion (or vice versa) in a suitable buffer at a defined pH.

  • UV-Visible Spectroscopy:

    • Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range (e.g., 200-800 nm).

    • Changes in the d-d transitions of the metal ion upon complexation provide information about the coordination environment.

    • The stoichiometry of the complex can be determined using methods like the mole-ratio or Job's plot by monitoring the absorbance at a specific wavelength where the complex absorbs maximally.[9][10][11]

  • Circular Dichroism (CD) Spectroscopy:

    • For chiral peptides, record the CD spectra in the visible region to probe the chirality induced in the metal ion's d-d transitions upon binding.

    • Changes in the far-UV CD spectrum (200-250 nm) can provide information on conformational changes in the peptide backbone upon metal coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information on the metal-peptide complex in solution.[12][13]

Methodology:

  • Sample Preparation: Prepare a sample of the peptide (isotopically labeled with ¹⁵N and/or ¹³C for more complex systems) in a suitable buffer (e.g., phosphate (B84403) or HEPES) in D₂O or a H₂O/D₂O mixture.[14]

  • NMR Experiments:

    • 1D ¹H NMR: Titrate the peptide solution with the metal ion and monitor changes in chemical shifts and line broadening of the proton signals. Residues involved in metal binding will exhibit significant perturbations.[15]

    • 2D NMR (COSY, TOCSY, NOESY/ROESY): For diamagnetic metal complexes (e.g., Zn(II)), these experiments are used for complete resonance assignment of the peptide protons. NOESY/ROESY experiments provide through-space correlations, which are used to calculate the 3D structure of the complex.[16][17]

    • For paramagnetic metal complexes (e.g., Cu(II), Ni(II)), the paramagnetic effects (line broadening, chemical shift changes) can be used to identify the residues in the vicinity of the metal ion.

  • Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.[17]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the stoichiometry and composition of metal-peptide complexes.[18]

Methodology:

  • Sample Preparation: Prepare a solution of the peptide and the metal ion in a volatile buffer (e.g., ammonium (B1175870) acetate) at a desired pH.

  • Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer. The gentle nature of ESI allows for the transfer of non-covalent complexes into the gas phase.[19]

  • Mass Analysis: Acquire the mass spectrum. The mass-to-charge ratio (m/z) of the detected ions will reveal the presence of the free peptide, the free metal ion, and the metal-peptide complexes. The stoichiometry of the complexes can be determined directly from their m/z values.

  • Tandem MS (MS/MS): Isolate a specific metal-peptide complex ion and subject it to fragmentation (e.g., through collision-induced dissociation - CID). The fragmentation pattern can provide information about the metal binding site within the peptide sequence.

Signaling Pathways and Logical Relationships

The this compound-metal ion motif is a recurring feature in various biological pathways and processes. The following diagrams, generated using Graphviz, illustrate some of these key relationships.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation Peptide Peptide Titration_Sample Titration Sample Peptide->Titration_Sample Metal_Ion Metal_Ion Metal_Ion->Titration_Sample Buffer Buffer Buffer->Titration_Sample Potentiometry Potentiometry Titration_Sample->Potentiometry Spectroscopy Spectroscopy (UV-Vis, CD) Titration_Sample->Spectroscopy NMR NMR Titration_Sample->NMR ESI_MS ESI-MS Titration_Sample->ESI_MS Stability_Constants Stability Constants Potentiometry->Stability_Constants Coordination_Geometry Coordination Geometry Spectroscopy->Coordination_Geometry Structure 3D Structure NMR->Structure Stoichiometry Stoichiometry ESI_MS->Stoichiometry

Experimental workflow for characterizing this compound-metal interactions.

enzyme_catalysis cluster_enzyme Metalloenzyme Active Site Metal_Ion Metal Ion (e.g., Zn²⁺) Catalysis Catalysis (e.g., Hydrolysis) Metal_Ion->Catalysis Lewis Acid Catalyst His1 Histidine His1->Metal_Ion Coordination His2 Histidine His2->Metal_Ion Coordination Asp Aspartate Asp->Metal_Ion Coordination Substrate Substrate Substrate->Metal_Ion Binding Product1 Product 1 Catalysis->Product1 Product2 Product 2 Catalysis->Product2

Role of an this compound-metal motif in metalloenzyme catalysis.

drug_design_logic Target Target Metalloenzyme (with this compound-Metal Site) Binding Inhibitor Binds to Active Site Metal Ion Target->Binding Inhibitor Designed Inhibitor (Metal Binding Pharmacophore) Inhibitor->Binding Inhibition Inhibition of Enzymatic Activity Binding->Inhibition Therapeutic_Effect Therapeutic Effect Inhibition->Therapeutic_Effect

Logical pathway for drug design targeting this compound-metal sites.

Applications in Drug Development

The prevalence and functional importance of this compound-metal ion motifs in metalloenzymes make them attractive targets for therapeutic intervention.[20] Many metalloenzymes are implicated in disease progression, and designing inhibitors that chelate the catalytic metal ion is a proven strategy in drug discovery. For instance, matrix metalloproteinase (MMP) inhibitors often contain a metal-binding group that coordinates to the active site zinc ion, which is itself held in place by histidine residues. A thorough understanding of the coordination chemistry, stability, and structural features of this compound-metal ion interactions is therefore paramount for the rational design of potent and selective metalloenzyme inhibitors.[21]

Conclusion

The interaction of metal ions with Aspartate-Histidine motifs is a fundamental aspect of bioinorganic chemistry with far-reaching implications in biology and medicine. The combination of a hard carboxylate and a borderline imidazole donor provides a versatile platform for the coordination of a variety of metal ions, leading to the formation of stable complexes with diverse structural and functional roles. A multi-pronged experimental approach, combining thermodynamic, spectroscopic, and structural methods, is essential for a comprehensive understanding of these intricate interactions. The insights gained from such studies are not only crucial for elucidating the mechanisms of biological processes but also for the development of novel therapeutic agents that target metalloproteins.

References

The Pivotal Partnership: Predicted Functions of Aspartate-Histidine Motifs in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of protein architecture and function, the interplay between amino acid residues dictates the vast array of biological processes that sustain life. Among these, the pairing of aspartic acid (Asp) and histidine (His) emerges as a recurring and functionally critical motif. This technical guide provides a comprehensive exploration of the predicted and experimentally validated functions of Asp-His motifs in proteomics. From the heart of enzyme catalysis to the rapid signaling cascades that govern cellular responses, the this compound partnership is a testament to the elegance and efficiency of molecular evolution. This document will delve into the quantitative aspects of these interactions, provide detailed experimental methodologies for their study, and visualize the complex pathways in which they participate, offering a vital resource for researchers at the forefront of proteomics and drug discovery.

Core Functions of this compound Motifs

The functional repertoire of this compound motifs is diverse, primarily stemming from the unique chemical properties of the constituent amino acids. Aspartate, with its acidic side chain, frequently acts as a proton acceptor or a coordinating residue for metal ions. Histidine, with its imidazole (B134444) side chain, is unique among amino acids in that its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor.[1] This versatility makes the this compound pairing a powerful functional unit in a variety of protein contexts.

Enzyme Catalysis: The Catalytic Dyad and Triad (B1167595)

The most well-characterized role of the this compound motif is in enzyme catalysis, most notably as a key component of the catalytic triad in serine proteases (Ser-His-Asp).[2] In this arrangement, the aspartate residue is not directly involved in the catalytic reaction but plays a crucial role in orienting the histidine residue and modulating its pKa. This positioning enhances the ability of the histidine to act as a general base, abstracting a proton from the serine hydroxyl group and thereby increasing its nucleophilicity for an attack on the substrate's carbonyl carbon.[2] This charge-relay system is a classic example of how protein architecture facilitates complex chemical reactions.[2]

The importance of the aspartate in this triad is underscored by site-directed mutagenesis studies. Replacing the conserved aspartate with a non-ionizable residue like asparagine can lead to a dramatic reduction in catalytic activity, often by several orders of magnitude.[3] In some enzymes, a His-Asp dyad alone is sufficient for catalysis.[4] Variations of the canonical triad, such as Ser/His/Glu and even Ser/His/His, have also been observed, highlighting the evolutionary adaptability of this catalytic motif.[5][6]

Signal Transduction: The His-Asp Phosphotransfer System

In the realm of cellular communication, the His-Asp motif is central to the two-component signal transduction systems, which are particularly prevalent in bacteria but also found in eukaryotes.[7][8] These systems allow organisms to sense and respond to a wide range of environmental stimuli. The canonical pathway involves a sensor histidine kinase and a cognate response regulator.[9] Upon receiving a signal, the histidine kinase autophosphorylates on a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, activating it to carry out a downstream function, often as a transcription factor.[9][10] This His-Asp phosphotransfer is a rapid and reversible mechanism for controlling cellular processes.[7] In some eukaryotic systems, the phosphorelay is more complex, involving a multi-step transfer from His to Asp on the histidine kinase, then to a His on a phosphotransfer protein, and finally to an Asp on the response regulator.[10]

Structural Integrity and Protein-Protein Interactions

The interaction between aspartate and histidine side chains also contributes to the structural stability of proteins. Depending on the protonation state of the histidine and the local electrostatic environment, these residues can form hydrogen bonds or salt bridges (ionic bonds).[11] These interactions can be crucial for maintaining the correct three-dimensional fold of a protein, thereby ensuring its proper function. An ionic interaction between an α-helix containing a catalytic Asp and a β-strand with a catalytic His has been shown to be important for the active-site conformation and stability of esterases.[4]

Quantitative Analysis of this compound Function

To fully appreciate the significance of the this compound motif, it is essential to examine the quantitative data that underpin its functional roles. The following tables summarize key quantitative parameters from studies on enzymes and signaling proteins featuring this motif.

Table 1: Kinetic Parameters of Wild-Type and Asp-Mutant Serine Proteases
EnzymeMutationSubstratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Fold Reduction in kcat/KmReference
TrypsinWild-TypeNα-Benzoyl-L-arginine ethyl ester16.50.011.65 x 10⁶-[3]
TrypsinD102NNα-Benzoyl-L-arginine ethyl ester0.0010.01283.319,808[3]
SubtilisinWild-TypeN-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide540.232.3 x 10⁵-[12]
SubtilisinD32AN-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide0.0050.252011,500[12]
α-ChymotrypsinWild-TypeN-Acetyl-L-tyrosine ethyl ester1900.72.7 x 10⁵-[13]
α-Chymotrypsin (platinated His57)Pt(trpy)-His57N-Acetyl-L-tyrosine ethyl ester4.81.24.0 x 10³67.5[13]
Table 2: pKa Values of Histidine in Different Protein Environments
ProteinHistidine ResidueEnvironmentpKaReference
Free Histidine-Aqueous solution~6.0[1]
α-Lytic ProteaseHis57Catalytic triad (neutral state)< 3[14]
Ribonuclease AHis119Wild-type, in dyad with Asp1216.4[15]
Ribonuclease AHis119D121N mutant6.2[15]
Ribonuclease AHis119D121A mutant6.3[15]
Thiolsubtilisin CarlsbergHis63Active centerElevated by 3 units vs. parent[16]

Experimental Protocols

The study of this compound motifs relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.

Site-Directed Mutagenesis to Probe Function

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues, such as the aspartate in a catalytic triad.[17] By substituting the target residue and analyzing the functional consequences, researchers can infer its importance.

Methodology:

  • Primer Design: Design complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing the Asp codon to an Asn or Ala codon). The mutation should be located in the center of the primers, and the melting temperature (Tm) should be ≥78°C.[18]

  • PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers. A typical reaction mixture includes the template plasmid (5-50 ng), forward and reverse primers (0.5 µM each), dNTP mix, polymerase buffer, and the polymerase enzyme.[18] The PCR cycling conditions generally involve an initial denaturation, followed by 16-20 cycles of denaturation, annealing, and extension, and a final extension step.[18][19]

  • Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[20]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation and the absence of any other mutations by DNA sequencing.

  • Protein Expression and Purification: Express the mutant protein from the sequence-verified plasmid in a suitable expression system (e.g., E. coli). Purify the protein using standard chromatography techniques.

  • Functional Analysis: Characterize the purified mutant protein and compare its activity to the wild-type protein using appropriate functional assays (e.g., enzyme kinetics).

Mass Spectrometry-Based Phosphoproteomics for His-Asp Phosphorylation

Identifying acid-labile phosphorylations, such as on histidine, requires specialized mass spectrometry workflows that avoid acidic conditions.

Methodology:

  • Cell Lysis and Protein Extraction: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. A buffer with chaotropes like urea (B33335) is often used.[21]

  • Protein Digestion: Reduce and alkylate the protein extract, followed by digestion with a protease, typically trypsin, at a neutral or slightly alkaline pH.[21]

  • Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is crucial. For phosphohistidine, non-acidic enrichment methods are necessary. This can involve:

    • Immunoaffinity Purification: Use of pan-phosphohistidine antibodies to specifically capture pHis-containing peptides.[22]

    • Immobilized Metal Affinity Chromatography (IMAC): While often performed under acidic conditions, protocols can be adapted to be non-acidic. Fe³⁺ or Ga³⁺ ions are commonly used to chelate phosphate (B84403) groups.[21]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the enriched phosphopeptides using reverse-phase liquid chromatography.

    • Analyze the peptides using a high-resolution mass spectrometer.

    • Collision-induced dissociation (CID) of pHis peptides often results in characteristic neutral losses of 98, 80, and 116 Da, which can be used as a signature for their identification.[23][24]

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against a protein database to identify the phosphopeptides and localize the phosphorylation sites.

    • Bioinformatic tools can be designed to specifically screen for the characteristic neutral loss patterns of pHis peptides.[23][24]

Visualizations of Pathways and Workflows

To further elucidate the roles of this compound motifs, the following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway and a typical experimental workflow.

TwoComponentSystem cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Stimulus Environmental Stimulus HK Sensor Histidine Kinase (HK) Stimulus->HK 1. Signal Binding ATP ATP HK->ATP HK_P HK-P HK->HK_P 2. Autophosphorylation (on His) ADP ADP HK_P->ADP RR Response Regulator (RR) HK_P->RR 3. Phosphotransfer (His to Asp) RR_P RR-P RR->RR_P DNA DNA RR_P->DNA 4. Binds DNA Response Cellular Response (e.g., Gene Expression) DNA->Response 5. Regulates Transcription

Caption: Bacterial two-component signal transduction pathway.

PhosphoproteomicsWorkflow start Cell/Tissue Sample lysis 1. Lysis with Phosphatase/Protease Inhibitors start->lysis digestion 2. Protein Digestion (e.g., Trypsin) lysis->digestion enrichment 3. Non-Acidic Phosphopeptide Enrichment digestion->enrichment lcms 4. LC-MS/MS Analysis enrichment->lcms data_analysis 5. Database Search & Bioinformatics lcms->data_analysis end Identified pHis Peptides & Sites data_analysis->end

References

The Asp-His Dyad: A Fundamental Building Block in Peptides - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aspartic acid-histidine (Asp-His) dyad, a frequently observed structural motif in peptides and proteins, plays a pivotal role in a multitude of biological processes. This recurring pair of amino acid residues, characterized by a hydrogen bond between the carboxylate side chain of aspartic acid and the imidazole (B134444) ring of histidine, is fundamental to enzyme catalysis, signal transduction, and pH sensing. The strategic positioning of these residues allows for a sophisticated interplay of proton transfer and electrostatic interactions, making the this compound dyad a versatile functional unit in molecular biology. This technical guide provides a comprehensive overview of the this compound motif, detailing its structural and functional significance, quantitative characteristics, and the experimental methodologies employed for its investigation.

Core Concepts: Structure and Function

The interaction between aspartic acid and histidine is primarily a hydrogen bond, which can be modulated by the local microenvironment and the surrounding pH. The pKa of the histidine imidazole ring is approximately 6.0, meaning it can act as both a proton donor and acceptor at physiological pH. The proximity of the negatively charged aspartate carboxylate group can influence the pKa of the histidine, fine-tuning its protonation state and, consequently, its functional role.

The this compound Dyad in Catalysis

The most well-documented role of the this compound dyad is as a core component of the catalytic triad (B1167595) (Ser-His-Asp) in serine proteases. In this arrangement, the aspartate residue orients the histidine and stabilizes the positive charge that develops on its imidazole ring as it accepts a proton from the serine residue. This "charge relay system" enhances the nucleophilicity of the serine hydroxyl group, enabling it to attack the peptide bond of the substrate.[1][2]

Beyond the canonical serine proteases, the this compound dyad is also found as a standalone catalytic unit in other enzymes. For instance, in certain glycoside hydrolases, a His/Asp dyad is responsible for catalysis, with the histidine acting as a general acid, facilitated by the aspartate.[3]

The this compound Dyad in Signal Transduction

In cellular communication, the His-Asp phosphorelay system is a crucial signal transduction pathway, particularly in bacteria, archaea, and plants.[4][5] This system typically involves a sensor histidine kinase that autophosphorylates on a conserved histidine residue in response to an environmental stimulus. The phosphoryl group is then transferred to a conserved aspartate residue on a response regulator protein, modulating its activity, which often involves the regulation of gene expression.[6] This phosphotransfer mechanism is a highly specific and regulated process, central to cellular adaptation.

The this compound Dyad as a pH-Sensitive Switch

The pH-dependent protonation state of the histidine in an this compound dyad makes it an effective molecular switch. Changes in the local pH can alter the hydrogen bonding network and electrostatic interactions within the dyad, leading to conformational changes in the protein. This property is exploited in various biological contexts, such as in viral fusion proteins, where the acidic environment of the endosome triggers conformational rearrangements necessary for membrane fusion. The replacement of lysine (B10760008) or arginine with histidine in lytic peptides has been shown to confer pH-dependent activity, with increased cytotoxicity at acidic pH.[7][8]

Quantitative Data Summary

The functional versatility of the this compound dyad is underpinned by its specific physicochemical properties. The following tables summarize key quantitative data related to this motif.

ParameterValueContextReference(s)
pKa of Histidine 6.82 - 6.87In a tripeptide (HVD), influenced by a neighboring aspartic acid.[9]
Varies (can be shifted up or down)Dependent on the local electrostatic environment within the protein.[10]
Hydrogen Bond Strength -0.4 to -1.0 kcal/mol (Gibbs Energy)For a Gln-Asp interaction, providing an estimate for similar side-chain hydrogen bonds.[11]
~5 kJ/mol (Gibbs Energy)General estimation for buried hydrogen bonds, suggesting they may not be the primary drivers of stability.[12]

Table 1: Physicochemical Properties of the this compound Dyad

Enzyme/Protein Systemkcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)ConditionsReference(s)
Phocaeicola plebeius GH117N/AN/AN/AEnergy barrier estimated at 15.6-15.9 kcal/mol[3]
Peptide-based artificial hydrolase (SA-H)N/A20.03N/AHydrolysis of p-NPA[13]
Peptide-based artificial hydrolase (CoA-HSDmax)N/A16.29N/AHydrolysis of p-NPA[13]

Table 2: Kinetic Parameters of Enzymes Featuring an this compound Dyad (Note: Complete kinetic data for non-serine protease this compound dyads are not always readily available in the literature).

Interacting PartnersKd (Dissociation Constant)MethodContextReference(s)
General Protein-Protein Interactions (High Affinity)< 100 nMVariousA general reference for strong protein interactions.[14]
General Protein-Protein Interactions (Medium Affinity)100 nM - 100 µMVariousA general reference for moderate protein interactions.[14]
General Protein-Protein Interactions (Low Affinity)> 100 µMVariousA general reference for weak protein interactions.[14]

Table 3: Binding Affinities in Protein Interactions (Note: Specific Kd values for interactions directly and solely mediated by an this compound dyad are highly context-dependent and require specific experimental determination).

Experimental Protocols

Investigating the structure and function of the this compound dyad requires a combination of molecular biology, biochemical, and biophysical techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of the this compound Dyad

This technique is crucial for probing the functional importance of the Asp and His residues by replacing them with other amino acids (e.g., Alanine scanning) and observing the functional consequences.

Objective: To mutate the Asp and/or His residue(s) of the dyad to other amino acids (e.g., Ala, Asn, Gln) to assess their contribution to protein function.

Methodology:

  • Primer Design:

    • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.

    • The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.[15]

    • Ensure the primers terminate in one or more G or C bases.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu or Phusion) to minimize secondary mutations.

    • Use the plasmid DNA containing the gene of interest as the template.

    • A typical PCR program includes an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[15]

  • Digestion of Parental DNA:

    • Following PCR, treat the reaction mixture with the restriction enzyme DpnI.

    • DpnI specifically digests the methylated and hemimethylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.[16]

    • Incubate at 37°C for 1-2 hours.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on a selective agar (B569324) plate (e.g., containing an antibiotic for which the plasmid carries a resistance gene).

    • Incubate overnight at 37°C.

  • Verification:

    • Pick individual colonies and grow overnight cultures.

    • Isolate plasmid DNA (miniprep).

    • Verify the presence of the desired mutation by DNA sequencing.

NMR Spectroscopy for pKa Determination

NMR spectroscopy is a powerful tool to determine the pKa of the histidine residue within the this compound dyad, providing insight into its protonation state at different pH values.

Objective: To measure the pH-dependent chemical shifts of the histidine imidazole protons to calculate its pKa.

Methodology:

  • Sample Preparation:

    • Express and purify the protein or synthesize the peptide of interest.

    • Prepare a series of samples of the protein/peptide in a suitable buffer (e.g., phosphate (B84403) or citrate) at various pH values, typically spanning a range of 2-3 pH units around the expected pKa.

    • The use of D₂O as a solvent may be necessary for certain experiments, and pH* readings should be corrected to pD.[17]

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (¹H) or two-dimensional (e.g., ¹H-¹⁵N HSQC) NMR spectra for each sample at a constant temperature.

    • The chemical shifts of the C2-H and C4-H protons of the histidine imidazole ring are particularly sensitive to its protonation state.[9]

  • Data Analysis:

    • Plot the chemical shift (δ) of the histidine imidazole protons as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation: δ_obs = (δ_H * 10^(pKa - pH) + δ_D) / (1 + 10^(pKa - pH)) where δ_obs is the observed chemical shift, δ_H and δ_D are the chemical shifts of the fully protonated and deprotonated states, respectively.

    • The pKa is the pH at which the chemical shift is halfway between the two limiting values.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS) of the interaction.

Objective: To quantify the thermodynamics of the interaction between a protein containing an this compound dyad and its binding partner.

Methodology:

  • Sample Preparation:

    • Express and purify the protein and its binding partner.

    • Dialyze both molecules extensively against the same buffer to minimize heats of dilution. The buffer should have a low ionization enthalpy (e.g., phosphate or HEPES).[18]

    • Accurately determine the concentrations of both molecules.

    • Degas the samples immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Typically, the protein is placed in the sample cell, and the ligand is loaded into the injection syringe.

    • A series of small, precise injections of the ligand into the sample cell are performed.

    • The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis:

    • The raw ITC data (a series of heat-change peaks) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[19]

Mandatory Visualizations

His-Asp Phosphorelay Signaling Pathway

His_Asp_Phosphorelay cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sensor_Kinase Sensor Histidine Kinase Extracellular Domain (Signal Perception) Intracellular Domain (His-Kinase Core) Response_Regulator Response Regulator (Inactive) Sensor_Kinase:kinase->Response_Regulator 3. Phosphotransfer (His to Asp) ADP ADP Sensor_Kinase:kinase->ADP Response_Regulator_P Response Regulator (Active) DNA_Binding DNA Binding & Transcriptional Regulation Response_Regulator_P->DNA_Binding 4. Activation ATP ATP ATP->Sensor_Kinase:kinase 2. Autophosphorylation Gene_Expression Gene_Expression DNA_Binding->Gene_Expression Gene Expression (Cellular Response) Signal Signal->Sensor_Kinase:input 1. Signal Binding

Caption: His-Asp Phosphorelay Signaling Pathway.

Experimental Workflow for Investigating an this compound Dyad

Experimental_Workflow Start Hypothesized Role of this compound Dyad SDM Site-Directed Mutagenesis (e.g., Asp to Ala, His to Ala) Start->SDM Expression Protein Expression and Purification (Wild-type and Mutants) SDM->Expression Structural Structural Analysis Expression->Structural Functional Functional Assays Expression->Functional Xray X-ray Crystallography Structural->Xray NMR_Struct NMR Spectroscopy (Structure) Structural->NMR_Struct Kinetics Enzyme Kinetics (kcat, Km) Functional->Kinetics Binding Binding Assays (ITC, FRET, SPR) Functional->Binding pH_dep pH Dependence Studies Functional->pH_dep Conclusion Elucidation of this compound Dyad Role Xray->Conclusion NMR_Struct->Conclusion Kinetics->Conclusion Binding->Conclusion NMR_pKa NMR for pKa Determination pH_dep->NMR_pKa NMR_pKa->Conclusion

Caption: Experimental Workflow for this compound Dyad Analysis.

Drug Development Implications

The critical roles of the this compound dyad in various pathological processes make it an attractive target for drug development.

  • Enzyme Inhibition: In enzymes where the this compound dyad is part of the catalytic machinery, small molecules can be designed to disrupt this interaction. For example, inhibitors of serine proteases often target the active site, interfering with the function of the catalytic triad.

  • Modulation of Signal Transduction: The His-Asp phosphorelay systems in pathogenic bacteria are essential for their survival and virulence. Developing inhibitors that block the phosphotransfer between the histidine kinase and the response regulator is a promising antibacterial strategy.[20]

  • pH-Sensitive Drug Delivery: The pH-responsive nature of histidine-containing peptides can be harnessed for targeted drug delivery. For instance, drug carriers can be designed to be stable at physiological pH but to release their cargo in the acidic microenvironment of tumors or within endosomes.[21]

Conclusion

The this compound dyad is a remarkably versatile and fundamental building block in the world of peptides and proteins. Its ability to function as a catalytic center, a key component in signal transduction pathways, and a sensitive pH-switch highlights its importance in a wide array of biological functions. A thorough understanding of its structural, quantitative, and functional characteristics, facilitated by the experimental approaches detailed in this guide, is crucial for advancing our knowledge in molecular biology and for the rational design of novel therapeutics.

References

The Unseen Architects: An In-depth Technical Guide to the Evolutionary Conservation of Aspartate-Histidine Containing Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate molecular machinery of life, specific amino acid motifs have been evolutionarily selected and conserved across vast phylogenetic distances, underscoring their fundamental importance in biological processes. Among these, motifs containing Aspartate (Asp) and Histidine (His) residues play pivotal roles in a diverse array of functions, from enzymatic catalysis and signal transduction to maintaining protein structure and stability. This technical guide provides a comprehensive exploration of the evolutionary conservation of Asp-His containing motifs, offering insights into their functional significance, the experimental methodologies used to investigate them, and their potential as targets for therapeutic intervention.

Functional Significance of this compound Motifs

The unique chemical properties of Aspartate and Histidine side chains—the carboxyl group of Aspartate and the imidazole (B134444) ring of Histidine—allow them to participate in a variety of crucial interactions within and between proteins. Their prevalence in conserved motifs highlights their indispensable contributions to cellular function.

Catalytic Dyads and Triads in Enzymes

One of the most well-characterized roles for this compound motifs is in the active sites of enzymes, particularly as part of catalytic dyads and triads.

  • The Ser-His-Asp Catalytic Triad (B1167595): This classic motif is a hallmark of serine proteases and other hydrolases.[1] In this arrangement, the Aspartate residue hydrogen bonds to the Histidine, increasing the pKa of the Histidine's imidazole nitrogen.[2] This allows the Histidine to act as a powerful general base, abstracting a proton from the Serine's hydroxyl group and activating it for nucleophilic attack on the substrate.[2] The evolutionary convergence of this triad in different enzyme superfamilies underscores its catalytic efficiency.[2]

  • The His-Asp Catalytic Dyad: In some enzymes, a His-Asp dyad is sufficient for catalysis. For instance, in Ribonuclease A, the His119-Asp121 dyad is crucial for its catalytic activity, with the Aspartate residue primarily responsible for orienting the Histidine residue in the correct tautomeric state for catalysis.[3] Similarly, a His/Asp dyad has been identified as the catalytic machinery in certain glycosidases.[4][5]

Signal Transduction via His-Asp Phosphorelays

In both prokaryotic and eukaryotic organisms, His-Asp phosphorelay systems are a fundamental mechanism for signal transduction, allowing cells to sense and respond to environmental changes.[6] These "two-component" systems typically involve:

  • A Sensor Histidine Kinase: This protein senses an external stimulus and autophosphorylates on a conserved Histidine residue.

  • A Response Regulator: The phosphoryl group is then transferred to a conserved Aspartate residue on a response regulator protein, which in turn modulates downstream cellular processes, often by regulating gene expression.[7][8]

More complex multi-step phosphorelays, involving a sequence of His-Asp-His-Asp phosphorylation events, are also observed, particularly in eukaryotes like fungi and plants.[6][9] These pathways are involved in crucial processes such as osmoregulation, chemotaxis, and hormone signaling.[10][11][12]

Structural Roles: Salt Bridges and Stability

Beyond their catalytic and signaling roles, this compound pairings are critical for maintaining the three-dimensional structure and stability of proteins through the formation of salt bridges. These electrostatic interactions between the negatively charged Aspartate and positively charged (protonated) Histidine contribute significantly to the thermodynamic stability of the folded protein. The stabilizing effect of these salt bridges is often crucial for proteins in thermophilic organisms, which need to function at high temperatures.[13][14]

Other Emerging Roles

The versatility of the this compound interaction is continually being revealed in new contexts:

  • DHHC Motif: The this compound-His-Cys (DHHC) motif is characteristic of a family of palmitoyltransferases that play vital roles in regulating protein localization and function through lipid modification.[15][16]

  • Ion Channels: Conserved Asp and His residues are implicated in the gating and ion selectivity of certain ion channels.

Quantitative Analysis of this compound Motif Function

Site-directed mutagenesis is a powerful tool to probe the functional importance of specific residues within a protein. The following tables summarize quantitative data from studies where Asp or His residues within conserved motifs were mutated, and the functional consequences were measured.

Table 1: Impact of this compound Motif Mutations on Enzyme Catalysis
EnzymeMotifMutationEffect on kcatEffect on KmEffect on kcat/KmReference
Ribonuclease AHis119-Asp121D121A~10-fold decrease-~100-fold decrease[3]
Ribonuclease AHis119-Asp121D121N~3-fold decrease-~10-fold decrease[3]
Aspartyl DipeptidaseSer-His-Glu (Asp-like)E to D100-fold decrease--[2]
SubtilisinSer-His-AspD to A10,000-fold decrease--[2]
Table 2: Impact of this compound Salt Bridge Mutations on Protein Stability
ProteinSalt BridgeMutationChange in Melting Temperature (Tm)Change in Free Energy of Unfolding (ΔΔGu)Reference
Thermophilic Ribosomal Protein L30eE6-R92 (Glu-Arg)Double Mutant-~2-5 kJ/mol decrease[14]
Thermophilic Ribosomal Protein L30eE62-K46 (Glu-Lys)Double Mutant-~2-5 kJ/mol decrease[14]

Experimental Protocols

Investigating the function and conservation of this compound motifs requires a combination of molecular biology, biochemical, and biophysical techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of this compound Motifs

This protocol outlines the generation of point mutations to replace Aspartate or Histidine residues.

  • Primer Design:

    • Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.

    • The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

    • Ensure the primers terminate in one or more G or C bases.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra).

    • Reaction Mixture:

      • 5 µl of 10x reaction buffer

      • 1 µl of template DNA (5-50 ng)

      • 1.25 µl of forward primer (125 ng)

      • 1.25 µl of reverse primer (125 ng)

      • 1 µl of dNTP mix (10 mM)

      • 39.5 µl of nuclease-free water

      • 1 µl of high-fidelity DNA polymerase

    • PCR Cycling Conditions:

      • Initial Denaturation: 95°C for 30 seconds

      • 18 Cycles:

        • 95°C for 30 seconds

        • 55°C for 1 minute

        • 68°C for 1 minute/kb of plasmid length

      • Final Extension: 68°C for 7 minutes

  • Digestion of Parental DNA:

    • Add 1 µl of DpnI restriction enzyme to the PCR product.

    • Incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental DNA template.

  • Transformation:

    • Transform competent E. coli cells (e.g., DH5α) with 1-2 µl of the DpnI-treated DNA.

    • Plate on selective agar (B569324) plates (e.g., LB agar with the appropriate antibiotic) and incubate overnight at 37°C.

  • Verification:

    • Select individual colonies and grow overnight cultures.

    • Isolate plasmid DNA and verify the desired mutation by DNA sequencing.

Recombinant Protein Expression and Purification

This protocol describes the production and isolation of wild-type and mutant proteins.

  • Expression:

    • Transform an expression strain of E. coli (e.g., BL21(DE3)) with the expression plasmid containing the gene of interest.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of culture medium and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow for a specified time (e.g., 3-4 hours at 37°C or overnight at 18°C).

    • Harvest the cells by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification (for His-tagged proteins):

    • Equilibrate a Ni-NTA affinity chromatography column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.

  • Further Purification (Optional):

    • If necessary, further purify the protein using size-exclusion or ion-exchange chromatography to achieve higher purity.

  • Verification:

    • Analyze the purity of the protein by SDS-PAGE.

    • Confirm the identity of the protein by Western blot or mass spectrometry.

Enzyme Kinetic Assays

This protocol is for determining the kinetic parameters (Km and kcat) of an enzyme.[17][18]

  • Assay Setup:

    • Prepare a reaction buffer at the optimal pH and temperature for the enzyme.

    • Prepare a series of substrate solutions at different concentrations.

    • Prepare a solution of the purified enzyme at a known concentration.

  • Reaction Measurement:

    • In a cuvette or microplate well, combine the reaction buffer and a specific concentration of the substrate.

    • Initiate the reaction by adding a small, known amount of the enzyme.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a substrate or product using a spectrophotometer or fluorometer.[17]

  • Data Analysis:

    • Determine the initial reaction velocity (v0) from the linear portion of the progress curve for each substrate concentration.

    • Plot the initial velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

    • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Western Blot Analysis of Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of proteins in His-Asp phosphorelay systems.[19][20]

  • Sample Preparation:

    • Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[20]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Wash the membrane to remove unbound secondary antibody.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Total Protein Control:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein, or run a parallel gel.

Circular Dichroism (CD) Spectroscopy for Protein Stability

This protocol is used to assess the effect of this compound motif mutations on protein stability.[1][21][22]

  • Sample Preparation:

    • Prepare solutions of the wild-type and mutant proteins in a suitable buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer).[21]

    • Accurately determine the protein concentration.

  • CD Spectra Acquisition:

    • Record the far-UV CD spectrum (typically 190-250 nm) of each protein solution at a constant temperature.

    • The spectrum will provide information about the secondary structure content (α-helix, β-sheet, random coil).

  • Thermal Denaturation:

    • Monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is gradually increased.

    • This will generate a thermal unfolding curve.

  • Data Analysis:

    • Fit the thermal unfolding curve to a two-state transition model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

    • A change in Tm between the wild-type and mutant proteins indicates a change in thermal stability.

Visualizing this compound Motifs in Signaling Pathways

Graphviz diagrams are provided below to illustrate the central role of this compound phosphorelays in key signaling pathways.

Bacterial Chemotaxis Two-Component System

bacterial_chemotaxis MCP Chemoreceptor (MCP) CheW Adaptor Protein (CheW) MCP->CheW CheA Sensor Kinase (CheA) CheA->CheA CheY Response Regulator (CheY) CheA->CheY Phosphotransfer (Asp) CheW->CheA FlagellarMotor Flagellar Motor CheY->FlagellarMotor Induces Tumbling Attractant Attractant Attractant->MCP Binds Repellent Repellent Repellent->MCP Binds

Caption: Bacterial chemotaxis signaling pathway.

Fungal Osmoregulation HOG Pathway

fungal_osmoregulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sln1 Sensor Kinase (Sln1) Ypd1 HPt Protein (Ypd1) Sln1->Ypd1 His-Asp Phosphorelay Ssk1 Response Regulator (Ssk1) Ypd1->Ssk1 His-Asp Phosphorelay MAPKKK MAPKKK (Ssk2/Ssk22) Ssk1->MAPKKK Inhibits MAPKK MAPKK (Pbs2) MAPKKK->MAPKK Activates MAPK MAPK (Hog1) MAPKK->MAPK Activates GeneExpression Gene Expression (Glycerol Synthesis) MAPK->GeneExpression Regulates OsmoticStress High Osmolarity OsmoticStress->Sln1 Inhibits plant_cytokinin_signaling cluster_membrane ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRE1 Cytokinin Receptor (CRE1/AHK4) AHP HPt Protein (AHP) CRE1->AHP His-Asp Phosphorelay ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B His-Asp Phosphorelay GeneExpression Cytokinin Response Genes ARR_B->GeneExpression Activates Transcription Cytokinin Cytokinin Cytokinin->CRE1 Binds

References

Theoretical Modeling of the Aspartate-Histidine Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between aspartate (Asp) and histidine (His) residues is a cornerstone of protein structure and function, playing a pivotal role in enzyme catalysis, signal transduction, and the stabilization of protein folds. This technical guide provides an in-depth exploration of the theoretical modeling of the Asp-His structure, supported by experimental validation techniques. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who seek to understand and manipulate this critical biological interaction.

The Significance of the Aspartate-Histidine Interaction

The this compound dyad can manifest in several key structural and functional motifs within proteins:

  • Catalytic Triads: In many hydrolases, such as serine proteases, the this compound pair is part of a catalytic triad (B1167595) (commonly Ser-His-Asp). The aspartate residue orients the histidine and modulates its pKa, enabling it to act as a general base to activate the nucleophilic serine residue.[1][2] The hydrogen bond between Asp and His is crucial for this catalytic activity.[3]

  • Salt Bridges: When one residue is protonated and the other is deprotonated, they can form a salt bridge, an electrostatic interaction that contributes to the stability of the protein structure.[4] The strength and geometry of these salt bridges are highly specific.[5]

  • Proton Transfer Pathways: The this compound dyad can facilitate the transfer of protons, a fundamental process in many enzymatic reactions and transmembrane signaling. This is a key feature of the His-Asp phosphotransfer signaling mechanism found in two-component systems in bacteria and other organisms.[6][7][8]

Theoretical Modeling Approaches

Computational methods are indispensable for studying the this compound interaction at an atomic level of detail. These models allow for the investigation of structural dynamics, reaction mechanisms, and energetic properties that are often difficult to capture experimentally.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the this compound interaction within the context of the entire protein and its solvent environment.

Core Principles: MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes over time. Force fields, such as AMBER and CHARMM, are used to describe the potential energy of the system as a function of its atomic coordinates.[9]

Applications to this compound Modeling:

  • Salt Bridge Stability: MD simulations can be used to assess the stability and dynamics of this compound salt bridges by monitoring the distance between the charged groups over time.[10][11]

  • Conformational Sampling: These simulations can explore the different conformational states of the this compound dyad and identify the most populated and functionally relevant orientations.

  • Hydrogen Bond Dynamics: The formation and breaking of the hydrogen bond between Asp and His can be tracked throughout the simulation, providing insights into its role in catalysis and proton transfer.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

QM/MM methods offer a higher level of accuracy for studying chemical reactions and electronic properties by treating a small, critical region of the system (the QM region, e.g., the this compound dyad and the substrate) with quantum mechanics, while the rest of the protein and solvent (the MM region) is treated with classical mechanics.[12]

Core Principles: This hybrid approach allows for the modeling of bond breaking and formation, charge transfer, and other electronic phenomena that cannot be described by classical force fields.[12][13]

Applications to this compound Modeling:

  • Proton Transfer Mechanisms: QM/MM is particularly well-suited for studying the mechanism of proton transfer between Asp and His, a key step in many enzymatic reactions.[14][15]

  • Reaction Energetics: These methods can be used to calculate the free energy barriers and reaction profiles for enzymatic reactions involving the this compound dyad, providing insights into the catalytic mechanism.[16]

  • pKa Calculations: QM/MM can be used to predict the pKa values of Asp and His residues in their specific protein microenvironment, which is crucial for understanding their protonation states at physiological pH.

Quantitative Data on the this compound Interaction

The following tables summarize key quantitative parameters for the this compound interaction derived from both experimental and computational studies.

Table 1: Geometric Parameters of the this compound Interaction

ParameterContextTypical ValueMethodReference(s)
H-bond Length (Asp Oδ…His Nδ/Nε) Catalytic Triad (Trypsin)1.95 Å (Oδ2 to H-Nδ1)X-ray Crystallography (0.93 Å resolution)[17]
Catalytic Triad (Cutinase, MD)< 2.6 Å (short contacts)Molecular Dynamics[3]
Salt Bridge Distance (Asp Cγ…His Cζ) General< 4.0 ÅPDB Survey[5]
Denatured State (MD)< 6.0 ÅMolecular Dynamics[10]
C-O Bond Lengths (Aspartate) Protonated (Asp 304)C-O: 1.21 Å, C=O: 1.31 ÅX-ray Crystallography (atomic resolution)[18]
IonizedC-O: ~1.27 Å (both)X-ray Crystallography[18]

Table 2: Physicochemical Properties of the this compound Dyad

ParameterProtein/SystemWild-Type ValueMutant ValueMethodReference(s)
pKa of Histidine Chymotrypsin (apo)7.5 (experimental)-NMR/Kinetics[19][20]
Thiolsubtilisin10.25 (experimental)7.0-7.2 (parent enzyme)NMR[21]
pKa of Aspartate Bacteriorhodopsin7.68 (experimental)--[22]
Serine Proteases (general)Typically low, but can be elevated in the protein environment-Computational/Experimental[19][20][22]
Interaction Energy General Salt Bridges-90 to -520 kJ/mol-Quantum Chemistry

Table 3: Kinetic Parameters of Enzymes with an this compound Dyad

EnzymeMutationkcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference(s)
Ribonuclease A Wild-Type---
D121N--10¹-fold decrease[2]
D121A--10²-fold decrease[2]
Aspartate/Serine Racemases Wild-Type & Various Mutants--Varies significantly with mutation
Prolyl Oligopeptidase Wild-Type--pKa of 6.2 from titration[23]

Experimental Protocols for Validation

Theoretical models of the this compound structure must be validated by experimental data. The following are detailed methodologies for key experiments.

X-ray Crystallography

Objective: To determine the three-dimensional atomic structure of a protein containing an this compound dyad, providing precise geometric information.

Methodology:

  • Protein Expression and Purification: The target protein is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Crystallization: Purified protein is crystallized by screening a wide range of conditions (e.g., pH, precipitant concentration, temperature) using methods like hanging drop or sitting drop vapor diffusion.

  • Data Collection: Protein crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.[24]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein. An atomic model is built into this map and refined to best fit the experimental data.[24] For high-resolution structures, it may be possible to directly observe the protonation state of aspartate by analyzing the C-O bond lengths.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain information about the structure, dynamics, and protonation states of the this compound dyad in solution.

Methodology:

  • Isotope Labeling: The protein is typically uniformly labeled with ¹⁵N and/or ¹³C by growing the expression host in labeled media. This is crucial for resolving spectral overlap in larger proteins.

  • NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., HSQC, HNCA, NOESY) are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the protein sequence.

  • Structure Calculation: Distance restraints from NOESY experiments and dihedral angle restraints are used to calculate an ensemble of structures consistent with the NMR data.

  • pKa Determination: The chemical shifts of the imidazole (B134444) protons of histidine are monitored as a function of pH to determine its pKa value.[21]

Enzyme Kinetics

Objective: To quantify the catalytic efficiency of an enzyme containing an this compound dyad and to probe the functional role of these residues through site-directed mutagenesis.

Methodology:

  • Site-Directed Mutagenesis: The Asp or His residue is mutated to other amino acids (e.g., Alanine, Asparagine) to disrupt the interaction.

  • Enzyme Assays: The initial rates of the enzymatic reaction are measured at varying substrate concentrations for both the wild-type and mutant enzymes.

  • Data Analysis: The kinetic data are fitted to the Michaelis-Menten equation to determine the kinetic parameters kcat and Km. The catalytic efficiency (kcat/Km) of the wild-type and mutant enzymes are then compared to assess the importance of the this compound interaction.[23]

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway involving an this compound interaction and a general experimental workflow for its characterization.

His-Asp Phosphotransfer Signaling: The E. coli EnvZ-OmpR System

This diagram depicts the two-component signaling pathway in E. coli that regulates the expression of outer membrane porins in response to changes in osmolarity.

EnvZ_OmpR_Pathway cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm EnvZ EnvZ (Sensor Kinase) ATP ATP EnvZ->ATP EnvZ_P EnvZ-P (His~P) EnvZ->EnvZ_P Autophosphorylation ADP ADP OmpR OmpR (Response Regulator) EnvZ_P->OmpR Phosphotransfer OmpR_P OmpR-P (Asp-P) OmpR->OmpR_P DNA ompF/ompC Promoters OmpR_P->DNA Binds Transcription Transcription (OmpF/OmpC) DNA->Transcription Regulates Osmotic_Stress High Osmolarity Osmotic_Stress->EnvZ Signal

Caption: The EnvZ-OmpR His-Asp phosphorelay signaling pathway in E. coli.

Integrated Experimental and Computational Workflow

This diagram outlines a logical workflow for the comprehensive study of an this compound interaction in a protein.

Experimental_Workflow cluster_experimental Experimental Characterization cluster_computational Theoretical Modeling cluster_analysis Data Integration and Analysis Gene_Synthesis Gene Synthesis & Cloning Protein_Expression Protein Expression & Purification Gene_Synthesis->Protein_Expression Biophysical_Char Biophysical Characterization Protein_Expression->Biophysical_Char Crystallography X-ray Crystallography Protein_Expression->Crystallography NMR NMR Spectroscopy Protein_Expression->NMR Mutagenesis Site-Directed Mutagenesis Protein_Expression->Mutagenesis Structure_Model 3D Structure Model Crystallography->Structure_Model NMR->Structure_Model Kinetics Enzyme Kinetics Functional_Insights Functional Insights & Mechanism Kinetics->Functional_Insights Mutagenesis->Kinetics MD_Sim Molecular Dynamics (MD) Simulations QMMM_Calc QM/MM Calculations MD_Sim->QMMM_Calc MD_Sim->Functional_Insights QMMM_Calc->Functional_Insights Structure_Model->MD_Sim

Caption: A workflow for integrating experimental and computational approaches.

Conclusion

The theoretical modeling of the this compound structure, when tightly integrated with experimental validation, provides a powerful paradigm for understanding fundamental biological processes. For researchers in drug development, a deep understanding of this interaction is critical for designing specific and effective modulators of enzyme activity and signaling pathways. The continued development of computational methods and experimental techniques will undoubtedly lead to even more precise models of the this compound dyad, furthering our ability to rationally engineer protein function and develop novel therapeutics.

References

Methodological & Application

Solid-Phase Synthesis of Asp-His Dipeptide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase synthesis of the dipeptide Aspartyl-Histidine (Asp-His) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. Solid-phase peptide synthesis (SPPS) is the method of choice for preparing peptides in a laboratory setting, offering high efficiency and ease of purification. This protocol details the use of Wang resin for the synthesis of the C-terminal carboxylic acid dipeptide, employing Fmoc-His(Trt)-OH as the first amino acid to be anchored to the resin, followed by the coupling of Fmoc-Asp(OtBu)-OH. Key considerations, including the prevention of common side reactions such as racemization of the histidine residue and aspartimide formation from the aspartic acid residue, are discussed. This guide provides a step-by-step methodology, quantitative data tables, and detailed workflows to ensure the successful synthesis and purification of the this compound dipeptide.

Introduction

The this compound dipeptide is a fundamental building block in various biologically active peptides and peptidomimetics. Its synthesis presents unique challenges inherent to its constituent amino acids. Histidine is particularly susceptible to racemization during the activation step of the coupling reaction, which can compromise the stereochemical integrity of the final product.[1][2] Aspartic acid, on the other hand, is prone to aspartimide formation, a side reaction that can occur under the basic conditions used for Fmoc deprotection, leading to impurities that are difficult to separate.[3]

This application note outlines a robust and optimized protocol for the manual solid-phase synthesis of this compound, utilizing orthogonal protecting groups that are stable throughout the synthesis and can be removed concomitantly with cleavage from the solid support. The use of a trityl (Trt) protecting group for the imidazole (B134444) side chain of histidine and a tert-butyl (OtBu) group for the β-carboxyl group of aspartic acid provides effective protection against the aforementioned side reactions.[1]

Materials and Reagents

The following tables summarize the key reagents and their specifications required for the synthesis of the this compound dipeptide.

Table 1: Resins and Amino Acid Derivatives

ReagentDescriptionSupplier Suggestion
Fmoc-His(Trt)-Wang Resin Pre-loaded resin for C-terminal Histidine peptides with a carboxylic acid terminus. Loading capacity: 0.5 - 0.8 mmol/g.Various
Fmoc-Asp(OtBu)-OH N-α-Fmoc protected L-Aspartic acid with a tert-butyl protected side chain.Various
Fmoc-His(Trt)-OH N-α-Fmoc protected L-Histidine with a trityl protected side chain.Various

Table 2: Solvents and Reagents

ReagentGradePurpose
N,N-Dimethylformamide (DMF) Peptide Synthesis GradePrimary solvent for washing and coupling reactions.
Dichloromethane (DCM) ACS GradeSolvent for resin swelling and washing.
Piperidine (B6355638) Reagent GradeFor Fmoc deprotection.
N,N-Diisopropylethylamine (DIPEA) Peptide Synthesis GradeBase for coupling reaction.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) Peptide Synthesis GradeCoupling reagent.
1-Hydroxybenzotriazole (HOBt) Reagent GradeAdditive to suppress racemization.
Trifluoroacetic acid (TFA) Reagent GradeFor cleavage of the peptide from the resin and removal of side-chain protecting groups.
Triisopropylsilane (TIS) Reagent GradeScavenger for cleavage reaction.
Deionized Water (H₂O) High PurityComponent of cleavage cocktail.
Diethyl ether (cold) ACS GradeFor precipitation of the crude peptide.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of the this compound dipeptide. The synthesis is based on a 0.1 mmol scale.

Step 1: Resin Preparation and Swelling
  • Weigh 200 mg of Fmoc-His(Trt)-Wang resin (assuming a loading of 0.5 mmol/g) and place it in a fritted syringe reaction vessel.

  • Add 5 mL of DCM to the resin and allow it to swell for 30 minutes with occasional agitation.

  • Drain the DCM and wash the resin with 5 mL of DMF three times.

Step 2: Fmoc Deprotection of Histidine
  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes and then drain the solution.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[1]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-Asp(OtBu)-OH
  • In a separate vial, prepare the activation solution by dissolving the following in 2 mL of DMF:

    • Fmoc-Asp(OtBu)-OH (3 equivalents, ~123 mg)

    • HBTU (2.9 equivalents, ~110 mg)

    • HOBt (3 equivalents, ~46 mg)

  • Add DIPEA (6 equivalents, ~105 µL) to the activation solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected His-resin.

  • Agitate the mixture at room temperature for 2 hours.

  • To ensure the coupling reaction has gone to completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to remove excess reagents and byproducts.

Step 4: Final Fmoc Deprotection
  • Repeat the Fmoc deprotection procedure as described in Step 2 to remove the Fmoc group from the N-terminal Aspartic acid.

Step 5: Cleavage and Global Deprotection
  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail by combining the following in a fume hood:

    • Trifluoroacetic acid (TFA): 95% (4.75 mL)

    • Triisopropylsilane (TIS): 2.5% (125 µL)

    • Deionized Water (H₂O): 2.5% (125 µL)[1][4]

  • Add the freshly prepared cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours. A yellow color may develop, indicating the release of the trityl cation.[1]

  • Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.

Step 6: Peptide Precipitation and Isolation
  • In a well-ventilated fume hood, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether (approximately 50 mL). A white precipitate of the crude peptide should form.

  • Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.

  • Centrifuge the ether suspension to pellet the peptide.

  • Carefully decant the ether and wash the peptide pellet twice with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Workflow Diagrams

The following diagrams illustrate the key workflows in the solid-phase synthesis of the this compound dipeptide.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle1 Synthesis Cycle cluster_cleavage Cleavage & Deprotection cluster_isolation Isolation Resin Fmoc-His(Trt)-Wang Resin Swell Swell in DCM Resin->Swell Wash_DMF1 Wash with DMF (x3) Swell->Wash_DMF1 Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF1->Fmoc_Deprotection1 Wash_DMF2 Wash with DMF (x5) Fmoc_Deprotection1->Wash_DMF2 Coupling Couple Fmoc-Asp(OtBu)-OH (HBTU/HOBt/DIPEA) Wash_DMF2->Coupling Wash_DMF3 Wash with DMF/DCM Coupling->Wash_DMF3 Fmoc_Deprotection_Final Final Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF3->Fmoc_Deprotection_Final Wash_DCM Wash with DCM & Dry Fmoc_Deprotection_Final->Wash_DCM Cleavage Cleave with TFA/TIS/H₂O Wash_DCM->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Isolation Centrifuge & Wash Precipitation->Isolation Drying Dry Crude Peptide Isolation->Drying

Caption: General workflow for the solid-phase synthesis of this compound.

Coupling_Pathway cluster_activation Amino Acid Activation cluster_coupling Coupling to Resin Fmoc_Asp Fmoc-Asp(OtBu)-OH Activated_Ester Activated Ester Intermediate Fmoc_Asp->Activated_Ester HBTU HBTU HBTU->Activated_Ester HOBt HOBt HOBt->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester His_Resin H₂N-His(Trt)-Wang Resin Activated_Ester->His_Resin Nucleophilic Attack Dipeptide_Resin Fmoc-Asp(OtBu)-His(Trt)-Wang Resin His_Resin->Dipeptide_Resin

Caption: Chemical pathway for the HBTU/HOBt-mediated coupling of Fmoc-Asp(OtBu)-OH.

Data Presentation

Table 3: Quantitative Protocol Parameters (0.1 mmol scale)

StepReagentEquivalents (relative to resin loading)AmountReaction Time
Resin Swelling DCM-5 mL30 min
Fmoc Deprotection 20% Piperidine/DMF-2 x 5 mL5 min + 15 min
Coupling Fmoc-Asp(OtBu)-OH3~123 mg2 hours
HBTU2.9~110 mg
HOBt3~46 mg
DIPEA6~105 µL
Cleavage TFA/TIS/H₂O (95:2.5:2.5)-5 mL2-3 hours

Expected Results and Characterization

The theoretical yield of the this compound dipeptide can be calculated based on the initial resin loading.[5] For a 0.1 mmol synthesis scale, the theoretical yield is 27.2 mg. However, the actual yield of crude peptide after synthesis and precipitation is typically in the range of 60-80% for a dipeptide, depending on the efficiency of each step. The purity of the crude product can be assessed by High-Performance Liquid Chromatography (HPLC) and the identity confirmed by Mass Spectrometry (MS).

Table 4: Expected Product Characteristics

ParameterExpected Value
Molecular Formula C₁₀H₁₄N₄O₅
Molecular Weight 270.24 g/mol
Monoisotopic Mass 270.0968 Da
Expected m/z [M+H]⁺ 271.1041
Theoretical Yield (0.1 mmol scale) 27.2 mg
Expected Crude Purity (HPLC) >70%
Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): The crude peptide can be analyzed on a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA. The purity is determined by integrating the area of the product peak relative to the total peak area at a wavelength of 220 nm.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated mass of the this compound dipeptide.

Conclusion

The solid-phase synthesis of the this compound dipeptide provides a practical introduction to the techniques and challenges of peptide synthesis. The protocol outlined above is robust and designed to minimize common side reactions associated with aspartic acid and histidine. Careful execution of each step, particularly the washing and coupling stages, is crucial for obtaining a high yield and purity of the final product. The provided quantitative data and workflows serve as a reliable guide for researchers in the fields of chemistry, biology, and drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Aspartyl-Histidine (Asp-His)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of the synthetic dipeptide Aspartyl-Histidine (Asp-His) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocol details the methodology for analytical and preparative scale purification, including system parameters, mobile phase preparation, and post-purification processing. Due to its polar nature, the purification of this compound requires specific considerations to achieve high purity and recovery, which are outlined herein. This guide is intended to provide a robust starting point for researchers developing purification protocols for this compound and other hydrophilic dipeptides.

Introduction

Aspartyl-Histidine (this compound) is a dipeptide with significant biological and pharmaceutical interest. Following solid-phase peptide synthesis (SPPS), the crude product contains the target dipeptide along with various impurities such as truncated sequences, deletion sequences, and residual protecting groups.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides, separating molecules based on their hydrophobicity.[1]

The presence of two hydrophilic amino acids, aspartic acid and histidine, makes this compound a highly polar molecule. This characteristic presents a challenge for retention on traditional non-polar stationary phases like C18. Therefore, the HPLC method must be carefully optimized to ensure adequate retention and separation from polar impurities. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for improving peak shape and retention of the charged dipeptide.[1]

Experimental Protocols

Materials and Equipment
  • Preparative RP-HPLC system with a UV detector

  • Analytical RP-HPLC system with a UV detector

  • C18 silica (B1680970) column (preparative and analytical)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • 0.22 µm membrane filters

  • Lyophilizer

  • Crude synthetic this compound dipeptide

Sample Preparation
  • Dissolve the crude synthetic this compound powder in Mobile Phase A (see section 2.3) to a concentration of 10-20 mg/mL.

  • Ensure complete dissolution; sonication may be applied if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Method Development (Analytical Scale)

Method development should begin at an analytical scale to optimize the separation before scaling up to a preparative run.

2.3.1. Analytical HPLC System and Column

  • System: Standard analytical HPLC with UV detector

  • Column: C18 silica, 4.6 x 150 mm, 5 µm particle size, 100 Å pore size

  • Detection Wavelength: 214 nm (for peptide bonds)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient

2.3.2. Mobile Phases

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

2.3.3. Gradient Elution

A shallow gradient is recommended for the separation of the highly polar this compound dipeptide from other polar impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0982
20.08020
22.0595
25.0595
27.0982
30.0982
Table 1: Analytical HPLC Gradient Program.
Preparative HPLC Purification

Once the analytical method is established and the retention time of the target this compound peak is determined, the method can be scaled up for preparative purification.

2.4.1. Preparative HPLC System and Column

  • System: Preparative HPLC with UV detector and fraction collector

  • Column: C18 silica, 21.2 x 250 mm, 10 µm particle size, 100 Å pore size

  • Detection Wavelength: 214 nm

  • Flow Rate: 20 mL/min

  • Injection Volume: 1-5 mL (depending on sample concentration and column loading capacity)

  • Column Temperature: Ambient

2.4.2. Mobile Phases

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

2.4.3. Gradient Elution

The gradient is adjusted from the analytical scale to maintain a similar separation profile at the higher flow rate and larger column dimension.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0982
25.08020
27.0595
30.0595
32.0982
35.0982
Table 2: Preparative HPLC Gradient Program.

2.4.4. Fraction Collection

Collect fractions corresponding to the main this compound peak as identified in the analytical run. It is advisable to collect narrow fractions across the peak to isolate the purest portions.

Post-Purification Analysis and Processing

2.5.1. Purity Analysis of Collected Fractions

Analyze the collected fractions using the analytical HPLC method described in section 2.3 to determine the purity of each fraction.

2.5.2. Pooling and Lyophilization

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Freeze the pooled fractions at -80°C until completely frozen.

  • Lyophilize the frozen solution under high vacuum until a dry, fluffy white powder is obtained. The lyophilization process typically takes 24-48 hours.

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of synthetic this compound using the protocols described above. Note that these values are representative and may vary depending on the specific instrumentation, column chemistry, and crude sample purity.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Typical Retention Time ~ 8-10 minutes~ 10-12 minutes
Crude Purity ~ 70-85%-
Final Purity (Pooled Fractions) -> 98%
Typical Recovery Yield -~ 80-90%
Table 3: Summary of Typical Quantitative Data for this compound Purification.

Visualization of Experimental Workflow

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Crude_Peptide Crude Synthetic this compound Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Analytical_HPLC Analytical HPLC (Method Development) Filtration->Analytical_HPLC Optimize Separation Preparative_HPLC Preparative HPLC (Purification & Fractionation) Filtration->Preparative_HPLC Inject Sample Analytical_HPLC->Preparative_HPLC Scale-up Method Purity_Check Purity Analysis of Fractions Preparative_HPLC->Purity_Check Collected Fractions Pooling Pool High-Purity Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified this compound (>98%) Lyophilization->Pure_Peptide

Caption: Workflow for the purification of synthetic this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of the synthetic dipeptide this compound by RP-HPLC. The key to successfully purifying this polar dipeptide is the use of a shallow gradient with an ion-pairing agent to achieve sufficient retention and resolution on a C18 stationary phase. By following the outlined steps for method development, preparative purification, and post-processing, researchers can consistently obtain high-purity this compound suitable for a variety of scientific and pharmaceutical applications.

References

Application Note: Quantitative Analysis of Aspartyl-Histidine (Asp-His) in Biological Matrices Using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dipeptides, consisting of two amino acids, are fundamental molecules in various biological processes, acting as signaling molecules, metabolic intermediates, and potential biomarkers. Aspartyl-Histidine (Asp-His) is a dipeptide of interest due to the unique properties of its constituent amino acids, aspartic acid and histidine, which are involved in numerous enzymatic and physiological pathways. Accurate and precise quantification of this compound in complex biological matrices like plasma or tissue homogenates is crucial for understanding its physiological role and its potential as a therapeutic agent or biomarker.

This application note details a robust and sensitive method for the quantitative analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled (SIL) this compound as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich)

  • Stable Isotope-Labeled (SIL) this compound (e.g., this compound [¹³C₉, ¹⁵N₃]) as internal standard (IS)

  • HPLC-grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water (Thermo Fisher Scientific)

  • LC-MS grade formic acid (FA) (Thermo Fisher Scientific)

  • Ammonium (B1175870) formate (B1220265) (Sigma-Aldrich)

  • Biological matrix (e.g., human plasma, tissue homogenate)

Sample Preparation: Protein Precipitation

High-quality sample preparation is essential for reliable and reproducible mass spectrometry results. This protocol utilizes a simple protein precipitation step to extract the dipeptide from the biological matrix.

  • Thaw Samples: Thaw biological samples (e.g., plasma) on ice.

  • Spike Internal Standard: To 50 µL of the sample, add 10 µL of the SIL-Asp-His internal standard solution (concentration determined based on expected endogenous levels).

  • Precipitate Proteins: Add 200 µL of cold ACN containing 0.1% FA to the sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation A 1. 50 µL Biological Sample (e.g., Plasma) B 2. Spike with Stable Isotope-Labeled IS A->B C 3. Add 200 µL Cold ACN (Protein Precipitation) B->C D 4. Vortex (1 min) C->D E 5. Centrifuge (14,000 rpm, 10 min) D->E F 6. Transfer Supernatant to Autosampler Vial E->F

Figure 1: Workflow for sample preparation using protein precipitation.
Liquid Chromatography (LC) Conditions

Chromatographic separation is achieved using a hydrophilic interaction chromatography (HILIC) column, which provides excellent retention for polar analytes like dipeptides.[1]

  • LC System: Shimadzu Prominence UFLC or equivalent[1]

  • Column: Intrada Amino Acid column (50 × 3 mm, 3 μm)[1]

  • Column Temperature: 35 °C

  • Mobile Phase A: 100 mM ammonium formate in water[1]

  • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v)[1]

  • Flow Rate: 0.6 mL/min[1]

  • Injection Volume: 4 µL[3]

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 - 3.0 92% → 88%
3.0 - 6.4 88% → 70%
6.4 - 6.5 70% → 0%
6.5 - 10.0 0%
10.0 - 10.1 0% → 92%
10.1 - 13.0 92%

This gradient is adapted from a validated method for amino acid analysis and should be optimized for this compound.[1]

Mass Spectrometry (MS) Conditions

Analysis is performed on a triple quadrupole mass spectrometer operating in positive ion mode using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.[1][4]

  • MS System: AB Sciex 4000 QTRAP or equivalent[1]

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500 °C

  • Curtain Gas: 20 psi

  • Collision Gas: Medium

  • Data Acquisition: MRM

Table 2: Illustrative MRM Transitions for this compound Quantification

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Dwell Time (ms) Collision Energy (V)
This compound m/z 288.1 m/z 110.1 (His immonium) 100 Optimized
This compound m/z 288.1 m/z 155.1 (His) 100 Optimized
SIL-Asp-His (IS) m/z 297.1 m/z 116.1 (His immonium) 100 Optimized

Note: These m/z values are theoretical and must be empirically determined and optimized by infusing the standards into the mass spectrometer. The selection of specific, high-intensity product ions is critical for assay specificity.[4]

Data Analysis and Results

The quantification of this compound is based on the ratio of the peak area of the endogenous analyte to the peak area of the stable isotope-labeled internal standard.[5] A calibration curve is constructed by plotting these ratios against the known concentrations of the this compound standards.

G cluster_quant Principle of SIL Quantification A Biological Sample (Unknown [this compound]) B Known amount of SIL-Asp-His (IS) added C Sample Prep & LC-MS/MS Analysis A->C B->C D Peak Area Ratio (this compound / IS) C->D E Calibration Curve D->E Compare F Absolute Concentration of this compound E->F Calculate

Figure 2: Logical diagram of quantification using a stable isotope-labeled internal standard.
Method Performance (Illustrative Data)

The following tables summarize the typical performance characteristics of an LC-MS/MS method for dipeptide quantification. These values serve as a guideline and should be established during method validation.

Table 3: Calibration Curve and Sensitivity

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Table 4: Accuracy and Precision (Intra- and Inter-day)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low 5 < 10% 95 - 105% < 12% 93 - 107%
Medium 100 < 8% 97 - 103% < 10% 95 - 105%

| High | 800 | < 5% | 98 - 102% | < 8% | 96 - 104% |

Conclusion

This application note provides a comprehensive protocol for the sensitive and accurate quantification of the dipeptide this compound in biological matrices. The method leverages a simple protein precipitation for sample cleanup, HILIC for chromatographic separation, and triple quadrupole mass spectrometry for detection. The incorporation of a stable isotope-labeled internal standard is critical for correcting matrix-induced variations, ensuring the reliability of the quantitative results. This robust LC-MS/MS workflow is well-suited for applications in clinical research, drug development, and metabolomics studies requiring precise measurement of this compound.

References

Application Notes and Protocols for the Detection of Asp-His in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartate-Histidine (Asp-His) is a dipeptide composed of the amino acids aspartic acid and histidine. While the biological roles of its constituent amino acids are well-established, and other histidine-containing dipeptides like carnosine have been extensively studied for their antioxidant and buffering capacities, the specific functions of the this compound dipeptide are less characterized.[1] It is considered a metabolite and has been reported in organisms such as Arabidopsis thaliana.[1] The detection and quantification of this compound in biological samples can be crucial for understanding its potential roles in metabolism, signaling, and disease.

This document provides detailed application notes and protocols for the detection of this compound in various biological matrices. The primary focus is on a robust and sensitive method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, general protocols for the development of immunoassays and electrochemical biosensors, which can be adapted for this compound detection, are presented.

I. Detection of this compound by UPLC-MS/MS

UPLC-MS/MS is a powerful analytical technique that offers high sensitivity and specificity for the quantification of small molecules, including dipeptides, in complex biological samples.[2][3] This method involves the separation of the analyte of interest by liquid chromatography followed by its detection and quantification by mass spectrometry.

Data Presentation
ParameterUPLC-MS/MS
Limit of Detection (LOD) Typically in the low nanomolar to high picomolar range (estimated based on similar dipeptide analyses)[2][4]
Limit of Quantification (LOQ) Typically in the low nanomolar range (estimated based on similar dipeptide analyses)[4]
Dynamic Range Several orders of magnitude[5]
Sample Volume 10-100 µL of plasma, serum, or tissue homogenate[6]
Analysis Time 10-20 minutes per sample[3]
Specificity High, based on retention time and specific mass transitions (MRM)[5]
Experimental Protocols

1. Sample Preparation: Extraction of Dipeptides from Biological Samples

Effective sample preparation is critical to remove interfering substances like proteins and salts and to enrich the dipeptide fraction.[2][7]

  • Materials:

    • Biological sample (e.g., plasma, serum, tissue homogenate)

    • Acetonitrile (ACN), HPLC grade

    • Formic acid (FA), LC-MS grade

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of this compound or another non-endogenous dipeptide)

    • Centrifuge tubes

    • Refrigerated centrifuge

    • Vortex mixer

    • Nitrogen evaporator or vacuum concentrator

  • Protocol for Plasma/Serum:

    • To 100 µL of plasma or serum in a centrifuge tube, add 400 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.

    • Add a known concentration of the internal standard.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% FA).

    • Vortex to dissolve the pellet and centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.

    • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

  • Protocol for Tissue Samples:

    • Weigh the frozen tissue sample (e.g., 50 mg).

    • Add 500 µL of ice-cold extraction buffer (e.g., 80% methanol).

    • Homogenize the tissue using a bead beater or sonicator on ice.

    • Add a known concentration of the internal standard.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Proceed with the supernatant from step 6 of the plasma/serum protocol.

2. UPLC-MS/MS Analysis

  • Instrumentation:

    • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

    • Tandem mass spectrometer (e.g., a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source.[5]

  • UPLC Conditions (Example):

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 2% B

      • 1-8 min: 2-50% B

      • 8-9 min: 50-95% B

      • 9-10 min: 95% B

      • 10-10.1 min: 95-2% B

      • 10.1-12 min: 2% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Example for this compound):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound Precursor Ion (Q1): m/z 271.1

      • This compound Product Ions (Q3): Specific fragments to be determined by infusion of an this compound standard (e.g., fragments corresponding to the immonium ion of Histidine at m/z 110.1 and other characteristic fragments).[8][9]

      • Collision energy and other MS parameters should be optimized for each transition to maximize signal intensity.[5]

Visualization of Experimental Workflow

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue) Precipitation Protein Precipitation (ACN, -20°C) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Evaporation Supernatant Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 UPLC UPLC Separation (C18 Column) Centrifugation2->UPLC Inject Sample ESI Electrospray Ionization (ESI) UPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Quantification Quantification (Peak Area Ratio to IS) Detector->Quantification

Caption: Workflow for this compound detection by UPLC-MS/MS.

II. Immunoassay for this compound Detection

Immunoassays utilize the specific binding of an antibody to its antigen for detection. For a small molecule like this compound, a competitive immunoassay format is typically employed.[10][11][12]

Experimental Protocol (General)

1. Development of Anti-Asp-His Antibody:

  • Hapten-Carrier Conjugation: Covalently conjugate this compound (the hapten) to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA) to make it immunogenic.

  • Immunization: Immunize animals (e.g., rabbits or mice) with the this compound-carrier conjugate to generate polyclonal or monoclonal antibodies.

  • Antibody Purification and Characterization: Purify the antibodies from the serum and characterize their specificity and affinity for this compound.

2. Competitive ELISA Protocol:

  • Materials:

    • Microtiter plate

    • This compound-protein conjugate (for coating)

    • Anti-Asp-His antibody

    • This compound standard solutions

    • Prepared biological samples

    • Enzyme-labeled secondary antibody (e.g., anti-rabbit IgG-HRP)

    • Substrate for the enzyme (e.g., TMB)

    • Stop solution

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., 1% BSA in PBS)

  • Protocol:

    • Coating: Coat the wells of a microtiter plate with the this compound-protein conjugate and incubate overnight at 4°C.

    • Washing: Wash the plate with wash buffer to remove unbound conjugate.

    • Blocking: Add blocking buffer to each well and incubate for 1-2 hours to prevent non-specific binding.

    • Competition: Add a mixture of the anti-Asp-His antibody and either the this compound standard or the biological sample to the wells. Incubate for 1-2 hours. In this step, free this compound in the sample/standard competes with the coated this compound for binding to the antibody.

    • Washing: Wash the plate to remove unbound antibodies.

    • Detection: Add the enzyme-labeled secondary antibody and incubate for 1 hour.

    • Washing: Wash the plate to remove the unbound secondary antibody.

    • Signal Development: Add the enzyme substrate and incubate until a color develops.

    • Stopping the Reaction: Add a stop solution.

    • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Visualization of Competitive ELISA

Competitive_ELISA cluster_coating 1. Coating cluster_competition 2. Competition cluster_detection 3. Detection Plate Microtiter Plate Well Coated_Ag Coated this compound (Antigen) Coated_Ag2 Coated this compound Free_Ag Free this compound (from Sample) Ab Anti-Asp-His Antibody Free_Ag->Ab Binds Ab2 Anti-Asp-His Antibody Coated_Ag2->Ab2 Binds Secondary_Ab Enzyme-Labeled Secondary Antibody Ab2->Secondary_Ab Binds Substrate Substrate Secondary_Ab->Substrate Catalyzes Signal Colorimetric Signal Substrate->Signal

Caption: Principle of a competitive ELISA for this compound.

III. Electrochemical Biosensor for this compound Detection

Electrochemical biosensors offer a rapid, sensitive, and potentially portable platform for analyte detection.[13][14][15] A biosensor for this compound could be developed by immobilizing a recognition element, such as a specific antibody or a synthetic peptide with affinity for this compound, onto an electrode surface.[13][16]

Experimental Protocol (Conceptual)

1. Electrode Modification and Bioreceptor Immobilization:

  • Electrode Preparation: Start with a clean electrode surface (e.g., gold or screen-printed carbon).

  • Nanomaterial Deposition (Optional): Modify the electrode with nanomaterials (e.g., gold nanoparticles) to enhance the surface area and conductivity.

  • Self-Assembled Monolayer (SAM) Formation: Form a SAM on the electrode surface using a bifunctional linker (e.g., a thiol-containing compound).

  • Bioreceptor Immobilization: Covalently attach the anti-Asp-His antibody or an affinity peptide to the SAM.

2. Electrochemical Detection:

  • Technique: Techniques like Electrochemical Impedance Spectroscopy (EIS) or Square Wave Voltammetry (SWV) can be used.[13]

  • Principle:

    • The initial electrochemical signal of the modified electrode is measured.

    • The electrode is incubated with the biological sample.

    • The binding of this compound to the immobilized bioreceptor causes a change in the electrochemical properties of the electrode surface (e.g., an increase in charge transfer resistance in EIS).

    • This change in the electrochemical signal is measured and correlated to the concentration of this compound in the sample.

Visualization of Biosensor Workflow

Biosensor_Workflow cluster_fabrication 1. Sensor Fabrication cluster_detection_process 2. Detection cluster_output 3. Output Electrode Bare Electrode Modification Surface Modification (e.g., AuNPs) Electrode->Modification Immobilization Bioreceptor Immobilization Modification->Immobilization Incubation Incubation with Sample Immobilization->Incubation Introduce Sample Binding This compound Binding Incubation->Binding Measurement Electrochemical Measurement Binding->Measurement Signal_Change Change in Electrochemical Signal Measurement->Signal_Change Concentration Correlate to Concentration Signal_Change->Concentration

Caption: General workflow for an electrochemical biosensor.

IV. His-Asp Phosphorelay Signaling Pathway

It is important to distinguish the this compound dipeptide from the His-Asp (Histidine-to-Aspartate) phosphorelay signaling pathway. This is a crucial signal transduction mechanism in bacteria and plants, involving the sequential phosphorylation of histidine and aspartate residues within proteins, not the dipeptide itself.[17][18][19][20][21]

In a typical two-component system, a sensor histidine kinase receives an external signal, leading to its autophosphorylation on a histidine residue. This phosphoryl group is then transferred to an aspartate residue on a response regulator protein, which in turn elicits a cellular response.[18][19] Eukaryotic systems can be more complex, involving a multi-step phosphorelay.[19]

Visualization of a Multi-Step His-Asp Phosphorelay

His_Asp_Phosphorelay cluster_membrane Cell Membrane cluster_nucleus Nucleus Stimulus External Signal (e.g., Cytokinin) HK Sensor Histidine Kinase (HK) Stimulus->HK HPT Histidine Phosphotransfer Protein (HPt) HK->HPT P (His -> Asp -> His) RR Response Regulator (RR) HPT->RR P (His -> Asp) DNA DNA RR->DNA Binds to Response Gene Expression (Cellular Response) DNA->Response

Caption: A multi-step His-Asp phosphorelay signaling pathway.

References

Application Notes & Protocols: Aspartate-Histidine (Asp-His) Interactions in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the direct use of an immobilized Aspartate-Histidine (Asp-His) dipeptide as a ligand for affinity chromatography is not a widely documented or standard technique, the underlying principles of amino acid interactions are fundamental to many bioseparation processes. Histidine residues are pivotal in Immobilized Metal Affinity Chromatography (IMAC), a powerful and common method for purifying recombinant proteins. In this context, a polyhistidine-tag (His-tag) is genetically engineered onto the protein of interest, which then binds with high affinity to a resin chelated with divalent metal ions like Nickel (Ni²⁺) or Cobalt (Co²⁺).

This document provides a comprehensive overview of the principles and protocols for His-tag protein purification, a technique that leverages the unique properties of histidine. While not directly using an this compound ligand, this methodology is the most relevant and widely practiced application involving histidine in affinity chromatography.

Principle of His-Tag Affinity Chromatography

His-tag affinity chromatography, a type of IMAC, is based on the strong and specific coordination bond between the imidazole (B134444) ring of histidine residues and immobilized transition metal ions.[1][2] A sequence of six to ten histidine residues (a His-tag) is attached to the N- or C-terminus of a recombinant protein.[3] This tag allows the protein to be selectively captured from a complex mixture, such as a cell lysate, onto a stationary phase containing chelated metal ions.[4][5] Non-tagged proteins do not bind or bind weakly and are washed away. The purified His-tagged protein is then eluted by competing with a high concentration of a competitive agent like imidazole, or by lowering the pH.[1][6]

Experimental Protocols

Protocol 1: Purification of His-Tagged Proteins under Native Conditions

This protocol is suitable for soluble and correctly folded proteins where maintaining biological activity is crucial.

1. Resin Preparation and Equilibration:

  • If starting with an uncharged resin, wash with 5 column volumes (CV) of sterile, deionized water.

  • Charge the resin by incubating with a 100 mM solution of a metal salt (e.g., NiSO₄ or CoCl₂) for 30 minutes.

  • Wash with 5 CV of deionized water to remove excess metal ions.

  • Equilibrate the column with 10 CV of Binding Buffer.

2. Sample Preparation and Loading:

  • Harvest cells expressing the His-tagged protein and resuspend in Binding Buffer.

  • Lyse the cells using appropriate methods (e.g., sonication, French press) on ice.

  • Clarify the lysate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Collect the supernatant containing the soluble His-tagged protein.

  • Load the clarified lysate onto the equilibrated column at a flow rate recommended by the resin manufacturer.

3. Washing:

  • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

  • Monitor the absorbance at 280 nm until it returns to baseline.

4. Elution:

  • Elute the bound His-tagged protein with 5-10 CV of Elution Buffer.

  • Collect fractions and monitor the protein concentration using a protein assay (e.g., Bradford) or by measuring absorbance at 280 nm.

5. Analysis and Downstream Processing:

  • Analyze the collected fractions for purity using SDS-PAGE.

  • Pool the fractions containing the purified protein.

  • If necessary, remove the imidazole and metal ions by dialysis or buffer exchange chromatography.

Protocol 2: Purification of His-Tagged Proteins under Denaturing Conditions

This protocol is used for proteins that are expressed in inclusion bodies or are otherwise insoluble.

1. Resin Preparation and Equilibration:

  • Follow the same steps as in the native conditions protocol, but use buffers containing a denaturing agent (e.g., 8 M urea (B33335) or 6 M guanidine-HCl).

2. Sample Preparation and Loading:

  • Harvest cells and resuspend in a denaturing Binding Buffer.

  • Lyse the cells and solubilize the inclusion bodies by stirring or sonication in the denaturing buffer.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto the equilibrated column.

3. Washing:

  • Wash the column with 10-20 CV of denaturing Wash Buffer.

4. Elution:

  • Elute the protein with 5-10 CV of denaturing Elution Buffer.

  • Collect and analyze fractions as described for native purification.

5. Protein Refolding (if necessary):

  • The purified, denatured protein may need to be refolded to regain its biological activity. This is typically achieved by gradually removing the denaturant through methods like dialysis or rapid dilution.

Data Presentation

Table 1: Typical Buffer Compositions for His-Tag Affinity Chromatography

Buffer TypeComponentConcentration (Native)Concentration (Denaturing)Purpose
Binding Buffer Sodium Phosphate50 mM50 mMBuffering agent
NaCl300-500 mM300-500 mMReduces ionic interactions
Imidazole10-20 mM10-20 mMReduces non-specific binding
Denaturant-8 M Urea or 6 M Guanidine-HClSolubilizes inclusion bodies
pH8.08.0Promotes His-tag binding
Wash Buffer Sodium Phosphate50 mM50 mMBuffering agent
NaCl300-500 mM300-500 mMReduces ionic interactions
Imidazole20-40 mM20-40 mMRemoves weakly bound proteins
Denaturant-8 M Urea or 6 M Guanidine-HClMaintains protein denaturation
pH8.08.0Maintains His-tag binding
Elution Buffer Sodium Phosphate50 mM50 mMBuffering agent
NaCl300-500 mM300-500 mMReduces ionic interactions
Imidazole250-500 mM250-500 mMCompetes for binding to elute protein
Denaturant-8 M Urea or 6 M Guanidine-HClMaintains protein denaturation
pH8.08.0Facilitates elution

Table 2: General Performance Characteristics of His-Tag Affinity Resins

ParameterTypical ValueNotes
Binding Capacity 5 - 40 mg/mL of resinVaries depending on the resin, metal ion, and target protein.
Purity >90% in a single stepCan be improved with optimization of wash conditions.
Recovery 80 - 95%Dependent on the protein and elution conditions.
Metal Ion Preference Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺Ni²⁺ offers high capacity, while Co²⁺ can provide higher purity.[3]

Visualizations

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Resin_Prep Resin Preparation & Equilibration Loading Sample Loading Resin_Prep->Loading Equilibrated Column Sample_Prep Sample Preparation (Lysate Clarification) Sample_Prep->Loading Clarified Lysate Washing Washing Loading->Washing Column with Bound Proteins Elution Elution Washing->Elution Column with Purified Protein Analysis Purity Analysis (e.g., SDS-PAGE) Elution->Analysis Eluted Fractions Downstream Downstream Processing (e.g., Dialysis) Analysis->Downstream Pooled Purified Protein

Caption: General workflow for affinity chromatography.

His_Tag_Binding_Mechanism cluster_resin Affinity Resin cluster_protein Recombinant Protein cluster_elution Elution Matrix Agarose Bead Chelator Chelating Ligand (e.g., NTA) Matrix->Chelator covalently linked Metal Metal Ion (e.g., Ni²⁺) Chelator->Metal chelates Protein Target Protein HisTag His-Tag (6x His) Protein->HisTag fused to HisTag->Metal binds via coordination bond Imidazole Imidazole Imidazole->Metal competes for binding

Caption: Mechanism of His-tag binding and elution.

References

Application Notes and Protocols for Asp-His in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Asp-His (Aspartyl-Histidine) and peptides incorporating this sequence are of significant interest in biochemical and pharmaceutical research due to their potential as enzyme inhibitors. A notable target for these peptides is the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin System (RAS) and a major therapeutic target for hypertension. These application notes provide a comprehensive overview of the use of this compound containing peptides in enzyme inhibition assays, with a focus on ACE. Detailed protocols for performing these assays are provided, along with data presentation and visualization of the relevant biological pathway and experimental workflow.

Data Presentation: Quantitative Inhibition Data

InhibitorTarget EnzymeIC50 (µM)Synthesis MethodReference
Asp-Lys-Ile-His-ProAngiotensin-Converting Enzyme (ACE)113.18Boc[1][2]
Asp-Lys-Ile-His-ProAngiotensin-Converting Enzyme (ACE)577.92Fmoc[1][2]

Signaling Pathway: The Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance.[3][4] ACE is a central enzyme in this pathway, converting Angiotensin I to the potent vasoconstrictor Angiotensin II.[5][6] Inhibition of ACE is a key mechanism for the treatment of hypertension.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  Cleavage AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  Binds to Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction  Activates Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I Asp_His This compound containing peptide Asp_His->ACE  Inhibits

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound containing peptides on ACE.

Experimental Protocols

Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a spectrophotometric method to determine the ACE inhibitory activity of a test compound, such as an this compound containing peptide. The assay is based on the quantification of hippuric acid (HA) formed from the ACE-catalyzed hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

  • Hippuryl-L-histidyl-L-leucine (HHL) (substrate)

  • This compound containing peptide (or other test inhibitor)

  • Captopril (positive control)

  • Borate (B1201080) buffer (e.g., 100 mM, pH 8.3)

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Deionized water

  • Spectrophotometer or microplate reader capable of measuring absorbance at 228 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE (e.g., 1 U/mL) in deionized water. Further dilute to a working concentration (e.g., 0.04 U/mL) in borate buffer.[7]

    • Prepare a stock solution of the substrate HHL (e.g., 5 mM) in borate buffer.[7]

    • Prepare a stock solution of the test inhibitor (e.g., this compound containing peptide) and a positive control (e.g., Captopril) in deionized water or an appropriate solvent. Create a series of dilutions to determine the IC50 value.

  • Assay Reaction:

    • In a microcentrifuge tube, add 20 µL of the test inhibitor solution (or buffer for the control).

    • Add 30 µL of the ACE working solution and pre-incubate the mixture at 37°C for 10 minutes.[7]

    • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.[7]

    • Incubate the reaction mixture at 37°C for 60 minutes.[7]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 200 µL of 1 M HCl.[8]

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.

    • Vortex the mixture vigorously for 15 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness using a vacuum concentrator or by heating at 95°C.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where:

      • A_control is the absorbance of the control reaction (without inhibitor).

      • A_inhibitor is the absorbance of the reaction with the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro ACE inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_ACE Prepare ACE Solution Preincubation Pre-incubate ACE and Inhibitor Prep_ACE->Preincubation Prep_Substrate Prepare Substrate (HHL) Reaction Add Substrate and Incubate Prep_Substrate->Reaction Prep_Inhibitor Prepare Inhibitor (this compound) Prep_Inhibitor->Preincubation Preincubation->Reaction Termination Stop Reaction with HCl Reaction->Termination Extraction Extract Hippuric Acid Termination->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: General workflow for an in vitro ACE inhibition assay.

Conclusion

The dipeptide motif this compound is a promising feature in the design of enzyme inhibitors, particularly for targeting Angiotensin-Converting Enzyme. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the investigation of this compound containing peptides as potential therapeutic agents. The detailed methodologies and workflows are intended to ensure the reproducibility and accuracy of experimental results.

References

Application Notes and Protocols: Asp-His Catalytic Dyad as a Tool for Studying Catalytic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aspartate-Histidine (Asp-His) catalytic dyad is a fundamental motif in a vast array of enzymes, playing a pivotal role in their catalytic mechanisms. This structural and functional unit, where an aspartic acid residue positions and modulates the pKa of a nearby histidine, is central to the activity of enzymes such as serine proteaces, ribonucleases, and certain glycosidases. The precise interplay between these two residues facilitates nucleophilic activation and proton transfer, which are often rate-determining steps in enzymatic reactions.

By systematically dissecting the contribution of the this compound dyad through techniques like site-directed mutagenesis, researchers can gain profound insights into enzyme function, specificity, and the transition states of the reactions they catalyze. Understanding these mechanisms at a molecular level is not only crucial for fundamental biochemical knowledge but also provides a rational basis for the design of novel inhibitors and the engineering of enzymes with altered or enhanced activities, which are key objectives in drug development and biotechnology.

These application notes provide a comprehensive overview of the principles behind using the this compound dyad as a tool for mechanistic studies, detailed protocols for key experiments, and a summary of quantitative data to facilitate comparative analysis.

Principles of the this compound Catalytic Dyad

The canonical role of the this compound dyad is to function as a proton relay system. The aspartate residue, through a hydrogen bond, serves to:

  • Orient the Imidazole Ring of Histidine: This precise positioning is critical for the histidine to act as an effective general acid or base catalyst.

  • Modulate the pKa of Histidine: The negatively charged carboxylate group of the aspartate stabilizes the positively charged imidazolium (B1220033) ion of the protonated histidine, thereby increasing its pKa. This makes the histidine a more potent proton donor or acceptor at physiological pH.

Disruption of this dyad, typically by mutating the aspartate to a non-acidic residue like asparagine (Asn) or alanine (B10760859) (Ala), leads to a significant reduction in catalytic efficiency. By quantifying this reduction, researchers can elucidate the energetic contribution of the aspartate to catalysis.

Applications in Catalytic Mechanism Studies

  • Elucidating the Role of General Acid-Base Catalysis: Site-directed mutagenesis of the Asp or His residue and subsequent kinetic analysis can confirm their roles as general acids or bases in the reaction mechanism.

  • Probing Transition State Stabilization: By comparing the kinetic parameters of wild-type and mutant enzymes, the contribution of the this compound dyad to the stabilization of the reaction's transition state can be quantified.

  • Enzyme Engineering: Understanding the role of the dyad allows for the rational design of enzymes with altered substrate specificity, pH-activity profiles, or enhanced catalytic efficiency.

  • Drug Design: The active site containing the this compound dyad is a prime target for the design of specific enzyme inhibitors. Detailed mechanistic knowledge can guide the development of transition-state analogs or other potent inhibitors.

Data Presentation

Table 1: Kinetic Parameters of Bovine Pancreatic Ribonuclease A (RNase A) and its Asp121 Mutants
EnzymeSubstratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Fold Decrease in kcat/Km
Wild-typeUridylyl(3′→5′)adenosine1.4 x 10³6.1 x 10⁻⁴2.3 x 10⁶1
D121NUridylyl(3′→5′)adenosine---10¹
D121AUridylyl(3′→5′)adenosine---10²
Wild-typeUridine 2′,3′-cyclic phosphate---1
D121NUridine 2′,3′-cyclic phosphate---10⁰.⁵
D121AUridine 2′,3′-cyclic phosphate---10¹

Data compiled from Schultz, L. W., Quirk, D. J., & Raines, R. T. (1998). Biochemistry, 37(25), 8886–8898.[1][2]

Table 2: pKa Values of Histidine Residues in RNase A and its Asp121 Mutants
EnzymeHistidine ResiduepKa (unliganded)
Wild-typeHis126.25
His1196.05
D121NHis126.40
His1195.94
D121AHis126.41
His1195.94

Data compiled from Messmore, J. M., Fuchs, D. N., & Raines, R. T. (1999). Biophysical journal, 76(3), 1571–1579.

Table 3: Kinetic Parameters of Trypsin and its Asp102 Mutant
EnzymeSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Fold Decrease in kcat/Km
Wild-typeNα-Benzoyl-L-arginine ethyl ester2655.2 x 10⁶1
D102NNα-Benzoyl-L-arginine ethyl ester0.0054012541,600

Data compiled from Sprang, S., et al. (1987). Science, 237(4817), 905-909 and Corey, D. R., & Craik, C. S. (1992). Journal of the American Chemical Society, 114(5), 1784-1790.

Mandatory Visualizations

Catalytic_Mechanism cluster_Enzyme Enzyme Active Site Asp Asp-COO⁻ His His-Im Asp->His H-bond (orientation & pKa modulation) Transition_State Transition State His->Transition_State General Base Substrate Substrate Substrate->His Proton Abstraction Product Product Transition_State->Product

Caption: General catalytic mechanism of an this compound dyad.

Experimental_Workflow Start Gene Encoding Wild-Type Enzyme SDM Site-Directed Mutagenesis (e.g., Asp -> Asn/Ala) Start->SDM Transformation Transformation into Expression Host SDM->Transformation Expression Protein Expression & Purification Transformation->Expression Characterization Biochemical & Biophysical Characterization Expression->Characterization Kinetics Steady-State Kinetics (kcat, Km) Characterization->Kinetics pKa pKa Determination (NMR Spectroscopy) Characterization->pKa Structure Structural Analysis (X-ray Crystallography) Characterization->Structure

Caption: Experimental workflow for studying the this compound dyad.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of the Catalytic Aspartate

This protocol describes the generation of an Asp-to-Asn mutant using a PCR-based method.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5 µL of 10x reaction buffer

      • 10-50 ng of template plasmid DNA

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 1 µL of dNTP mix (10 mM each)

      • 1 µL of high-fidelity DNA polymerase

      • ddH₂O to 50 µL

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 30 seconds

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the PCR product. Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select several colonies and isolate plasmid DNA. Verify the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of Wild-Type and Mutant Enzymes

This is a general protocol for the expression of His-tagged proteins in E. coli and purification by immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose (B213101) resin

Procedure:

  • Expression:

    • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB broth with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purification:

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of wash buffer.

    • Elute the protein with 5 column volumes of elution buffer.

    • Analyze the fractions by SDS-PAGE to assess purity.

    • Pool the pure fractions and dialyze against a suitable storage buffer.

Protocol 3: Steady-State Kinetic Analysis

This protocol describes the determination of kcat and Km for an enzyme using a continuous spectrophotometric assay.

Materials:

  • Purified wild-type and mutant enzyme of known concentration

  • Substrate stock solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • UV-Vis spectrophotometer

Procedure:

  • Assay Setup:

    • Prepare a series of substrate dilutions in the reaction buffer.

    • In a cuvette, add the reaction buffer and the desired concentration of substrate.

    • Equilibrate the cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiate Reaction:

    • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly. The final enzyme concentration should be in the nanomolar range and should be significantly lower than the lowest substrate concentration used.

  • Data Acquisition:

    • Monitor the change in absorbance at a specific wavelength corresponding to the formation of the product or consumption of the substrate over time.

    • Record the initial velocity (v₀) of the reaction from the linear portion of the progress curve.

  • Data Analysis:

    • Repeat the assay for each substrate concentration.

    • Plot the initial velocities (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the values of Vmax and Km.

    • Calculate kcat by dividing Vmax by the enzyme concentration ([E]t).

Protocol 4: pKa Determination of the Catalytic Histidine by NMR Spectroscopy

This protocol outlines the determination of the pKa of a specific histidine residue in a protein using 2D ¹H-¹³C HSQC NMR.

Materials:

  • ¹³C-labeled purified protein (at least 0.1 mM)

  • A series of buffers covering a wide pH range (e.g., pH 4 to 9)

  • D₂O

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a series of NMR samples of the ¹³C-labeled protein, each in a different buffer of a specific pH. The final sample volume should be ~500 µL in a suitable NMR tube, containing 5-10% D₂O for the lock signal.

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹³C HSQC spectra, one for each sample at a different pH.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., NMRPipe).

    • Identify the cross-peak corresponding to the Cε1-Hε1 of the histidine of interest.

    • Measure the chemical shift of the Cε1 and Hε1 atoms at each pH.

  • pKa Determination:

    • Plot the chemical shift of either the ¹H or ¹³C atom as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which is the pH at the midpoint of the titration curve.

References

Unlocking Therapeutic Potential: The Asp-His Dyad in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers and Drug Development Professionals

The strategic incorporation of the Aspartate-Histidine (Asp-His) dyad is a powerful approach in modern peptide drug design. This motif, through the formation of a salt bridge, plays a crucial role in enhancing the stability, binding affinity, and specificity of peptide-based therapeutics. This document provides detailed application notes on the utility of the this compound motif, focusing on its application in the design of Angiotensin-Converting Enzyme (ACE) inhibitors, and offers comprehensive protocols for the characterization of these peptides.

Application Notes: The this compound Motif in ACE Inhibitory Peptides

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a key strategy in the management of hypertension. Angiotensin-Converting Enzyme (ACE) is a central component of this system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Peptides designed to inhibit ACE are therefore of significant therapeutic interest.

The this compound motif can be engineered into ACE inhibitory peptides to enhance their binding to the enzyme's active site. The negatively charged carboxylate group of Aspartate and the positively charged imidazole (B134444) group of Histidine can form a stable salt bridge, which can anchor the peptide inhibitor within the active site of ACE, leading to potent inhibition.[3][4]

A notable example is the pentapeptide Asp-Lys-Ile-His-Pro (DKIHP) , which has demonstrated significant ACE-inhibitory activity.[5][6] The interaction of the Asp and His residues within this peptide is believed to contribute to its binding affinity and inhibitory function.

Quantitative Data for ACE Inhibitory Peptide DKIHP

The inhibitory potency of a peptide is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The synthesis method can influence the peptide's final conformation and, consequently, its biological activity.[5]

Peptide SequenceSynthesis MethodIC50 (µM)Reference
Asp-Lys-Ile-His-ProBoc113.18[5][6]
Asp-Lys-Ile-His-ProFmoc577.92[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Angiotensin-Converting Enzyme (ACE) signaling pathway and a general experimental workflow for the design and characterization of this compound containing peptide inhibitors.

ACE_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE ACE ACE Renin Renin Peptide_Inhibitor This compound Peptide Inhibitor Peptide_Inhibitor->ACE inhibits

Figure 1: Angiotensin-Converting Enzyme (ACE) Signaling Pathway.

Experimental_Workflow cluster_0 Peptide Design & Synthesis cluster_1 Biochemical & Biophysical Characterization cluster_2 Structural & Mutational Analysis Computational_Modeling Computational Modeling (Docking, MD Simulations) Peptide_Synthesis Solid-Phase Peptide Synthesis Computational_Modeling->Peptide_Synthesis ACE_Inhibition_Assay ACE Inhibition Assay (IC50 Determination) Peptide_Synthesis->ACE_Inhibition_Assay ITC Isothermal Titration Calorimetry (Kd, ΔH, ΔS) ACE_Inhibition_Assay->ITC NMR_Spectroscopy NMR Spectroscopy (Structural Analysis) ITC->NMR_Spectroscopy XRay_Crystallography X-ray Crystallography (Complex Structure) NMR_Spectroscopy->XRay_Crystallography Site_Directed_Mutagenesis Site-Directed Mutagenesis (Role of this compound) XRay_Crystallography->Site_Directed_Mutagenesis

Figure 2: Experimental Workflow for this compound Peptide Inhibitor Development.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound containing peptide drugs.

Protocol 1: In Vitro ACE Inhibition Assay

This protocol is adapted from established spectrophotometric methods for determining ACE inhibitory activity.[5][7]

1. Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-His-Leu (HHL) as substrate

  • Borate (B1201080) buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Pyridine

  • Benzene sulfonyl chloride (BSC)

  • Test peptide (e.g., Asp-Lys-Ile-His-Pro)

  • Captopril (positive control)

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of the test peptide and a series of dilutions in borate buffer.

  • In a 96-well microplate, add 20 µL of the test peptide solution (or buffer for control, or Captopril for positive control) to each well.

  • Add 20 µL of ACE solution (100 mU/mL in borate buffer) to each well and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 200 µL of 5 mM HHL solution (in borate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate to each well, vortexing for 15 seconds, and centrifuging at 3000 x g for 10 minutes.

  • Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent by heating at 95°C for 10 minutes.

  • Dissolve the residue in 1 mL of distilled water.

  • Measure the absorbance at 228 nm using a microplate reader.

  • The percentage of ACE inhibition is calculated as: (1 - (Absorbance of sample / Absorbance of control)) * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol outlines the general procedure for determining the binding thermodynamics of a peptide inhibitor to its target enzyme.[8][9]

1. Materials:

  • Isothermal Titration Calorimeter

  • Purified ACE enzyme

  • Synthesized this compound containing peptide

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4)

2. Procedure:

  • Thoroughly dialyze both the ACE enzyme and the peptide against the same dialysis buffer to ensure buffer matching.

  • Determine the accurate concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy at 280 nm for the protein).

  • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • Load the ACE solution (e.g., 10-50 µM) into the sample cell of the ITC instrument.

  • Load the peptide solution (e.g., 100-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.

  • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume and duration.

  • Perform an initial small injection to account for dilution effects, followed by a series of injections of the peptide into the protein solution.

  • Record the heat changes associated with each injection.

  • Analyze the resulting thermogram by integrating the heat pulses and fitting the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Protocol 3: Site-Directed Mutagenesis of the this compound Motif

This protocol describes a general method to substitute the Asp or His residue to investigate its importance for the peptide's activity.

1. Materials:

  • Plasmid DNA encoding the peptide of interest (if expressed recombinantly)

  • Mutagenic primers containing the desired nucleotide change

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

2. Procedure:

  • Primer Design: Design a pair of complementary primers (forward and reverse) that contain the desired mutation (e.g., changing the Asp codon to an Ala codon). The mutation should be located in the middle of the primers, with ~15-20 nucleotides of correct sequence on both sides.

  • PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • DpnI Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains. The newly synthesized, mutated DNA will be unmethylated and thus resistant to DpnI digestion.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Colony Screening and Sequencing: Select individual colonies and grow them in liquid culture. Isolate the plasmid DNA and sequence the region of interest to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Expression and Characterization: Express the mutated peptide and characterize its activity using the protocols described above (e.g., ACE inhibition assay, ITC) to determine the effect of the mutation.

Protocol 4: NMR Spectroscopy for Structural Analysis of the this compound Interaction

This protocol provides a general framework for using Nuclear Magnetic Resonance (NMR) spectroscopy to study the conformation and interaction of the this compound dyad in a peptide.[3][10]

1. Materials:

  • High-field NMR spectrometer

  • Lyophilized peptide sample

  • NMR buffer (e.g., phosphate (B84403) buffer in D2O or H2O/D2O mixture, pH adjusted)

  • Internal standard (e.g., DSS or TSP)

2. Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-5 mM. Add the internal standard.

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality, including purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of the individual amino acid residues. This experiment establishes correlations between all protons within a given amino acid's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space proximities between protons that are less than 5 Å apart. This is crucial for determining the three-dimensional structure of the peptide. Specific NOEs between the side-chain protons of Asp and His can provide direct evidence of their spatial proximity.

  • pH Titration: Acquire a series of 1D or 2D NMR spectra at different pH values. The chemical shifts of the imidazole protons of Histidine are particularly sensitive to pH changes. The pKa of the His residue can be determined from the titration curve. A significant shift in the pKa of the His residue in the presence of the Asp residue, compared to a control peptide lacking the Asp, can indicate the formation of a salt bridge.

  • Structure Calculation: Use the distance restraints obtained from the NOESY spectra, along with dihedral angle restraints derived from coupling constants (if measured), to calculate a family of 3D structures of the peptide using molecular modeling software (e.g., CYANA, XPLOR-NIH).

  • Analysis of the this compound Interaction: Analyze the calculated structures to determine the distance and geometry of the Asp and His side chains. A close proximity and favorable orientation for a salt bridge will support its formation.

By applying these detailed protocols and understanding the underlying principles, researchers and drug development professionals can effectively design and characterize novel peptide therapeutics that leverage the unique properties of the Aspartate-Histidine dyad for enhanced therapeutic efficacy.

References

Application Notes and Protocols for Asp-His as a Metal-Chelating Agent In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asp-His (Aspartyl-Histidine) is a dipeptide with significant potential as a metal-chelating agent. Its structure, containing the carboxylate group of aspartic acid and the imidazole (B134444) ring of histidine, allows for the effective coordination of various divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺).[1][2] This property makes this compound a compelling molecule for investigation in various in-vitro applications, ranging from fundamental biochemical studies to the development of therapeutic agents for conditions associated with metal dyshomeostasis, such as neurodegenerative diseases.[3][4][5] These application notes provide a comprehensive overview of the in-vitro use of this compound as a metal-chelating agent, including detailed experimental protocols and data presentation guidelines.

Data Presentation: Metal-Chelating Properties of this compound and Related Peptides

Quantitative data on the metal-binding affinity of peptides is crucial for comparative analysis and for understanding their potential efficacy. The following tables summarize the stability constants (log β) for metal complexes with aspartic acid, histidine-containing peptides, and related molecules, which can serve as a reference for estimating the chelating properties of this compound. The stability constant is an equilibrium constant for the formation of a complex in solution and is a measure of the strength of the interaction.

Table 1: Stability Constants (log β) of Metal Complexes with Aspartic Acid.

Metal Ionlog β (1:1 Metal:Aspartate)
Cu²⁺8.76[6]
Ni²⁺~5.5
Co²⁺~4.8
Zn²⁺~5.0
Mn²⁺~3.5

Data compiled from potentiometric titration studies of aspartic acid. The values can be influenced by experimental conditions such as ionic strength and temperature.[7]

Table 2: Stability Constants (log β) of Metal Complexes with Histidine-Containing Peptides.

PeptideMetal Ionlog β (1:1 Metal:Peptide)
Glycyl-L-HistidineZn²⁺5.76
Glycyl-L-HistidineCo²⁺4.68
L-HistidylglycineZn²⁺6.82
L-HistidylglycineCo²⁺5.30
Carnosine (β-alanyl-L-histidine)Zn²⁺5.91
Carnosine (β-alanyl-L-histidine)Co²⁺4.55

Data obtained from potentiometric titration studies.[8] The presence of the imidazole group from histidine significantly contributes to the stability of the metal complexes.

Experimental Protocols

Detailed methodologies are essential for the reproducible in-vitro characterization of this compound as a metal-chelating agent. The following sections provide step-by-step protocols for key experiments.

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a classical method to determine the stability constants of metal complexes.[9]

Objective: To determine the stoichiometry and stability constants of this compound complexes with metal ions (e.g., Cu²⁺, Zn²⁺).

Materials:

  • This compound dipeptide

  • Metal salts (e.g., CuSO₄, ZnCl₂)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Inert salt for maintaining ionic strength (e.g., 0.1 M KNO₃)

  • pH meter with a combination electrode

  • Stir plate and stir bar

  • Burette

  • Thermostated reaction vessel

Protocol:

  • Prepare a solution of this compound of known concentration (e.g., 1 mM) in a solution of constant ionic strength (e.g., 0.1 M KNO₃).

  • Add a known amount of standardized strong acid to protonate all basic sites of the dipeptide.

  • Calibrate the pH electrode using standard buffers.

  • Place the solution in the thermostated vessel and begin stirring.

  • Titrate the solution with the standardized strong base, recording the pH after each addition.

  • To determine the metal-ligand stability constants, repeat the titration with a solution containing this compound and the metal salt of interest at a known molar ratio (e.g., 1:1 and 1:2 metal:ligand).[10]

  • Plot the pH versus the volume of base added for all titrations.

  • Analyze the titration curves using appropriate software (e.g., HYPERQUAD) to calculate the protonation constants of this compound and the stability constants of the metal-Asp-His complexes.[11]

UV-Visible (UV-Vis) Spectrophotometry for Monitoring Metal Chelation

UV-Vis spectrophotometry can be used to monitor the formation of metal-peptide complexes, as the coordination of a metal ion often leads to changes in the electronic transitions of the peptide.[2][12]

Objective: To qualitatively and quantitatively assess the binding of metal ions to this compound by observing changes in the UV-Vis spectrum.

Materials:

  • This compound dipeptide

  • Metal salt solutions of known concentrations (e.g., CuCl₂, NiSO₄)

  • Buffer solution (e.g., 50 mM HEPES, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen buffer.

  • Record the UV-Vis spectrum of the this compound solution from 200 to 400 nm to determine its absorption maxima. The peptide bond absorbs around 200-230 nm, and the imidazole ring of histidine has an absorbance maximum around 210-220 nm.

  • Perform a titration by adding increasing aliquots of a concentrated metal salt solution to the this compound solution in the cuvette.[13]

  • After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Monitor for changes in the absorbance maxima (shifts in wavelength or changes in intensity). For example, the d-d transitions of copper complexes can give rise to new absorption bands in the visible region (around 600-800 nm).[10]

  • Plot the change in absorbance at a specific wavelength against the molar ratio of metal to peptide to determine the stoichiometry of the complex.[13]

  • Binding constants can be determined by fitting the titration data to appropriate binding models.[14]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15]

Objective: To determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and metal ions.

Materials:

  • This compound dipeptide

  • Metal salt solutions

  • Dialysis buffer (the same buffer for both peptide and metal solutions is crucial)[16][17]

  • Isothermal titration calorimeter

  • Syringe for titration

Protocol:

  • Prepare highly pure and accurately concentrated solutions of this compound and the metal salt in the same dialysis buffer. For a small molecule like a dipeptide, it is conventional to place the metal solution in the sample cell and the this compound solution in the syringe.[16][18]

  • A good starting point for concentrations is 10-20 times the expected dissociation constant (K₋) for the species in the syringe and a 10-fold lower concentration for the species in the cell. If the K₋ is unknown, start with approximately 50-100 µM metal in the cell and 0.5-1 mM this compound in the syringe.[17]

  • Degas both solutions to prevent air bubbles.

  • Load the metal solution into the sample cell and the this compound solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform the titration, which consists of a series of small injections of the this compound solution into the metal solution.

  • The instrument measures the heat change after each injection.

  • Integrate the raw data to obtain a plot of heat change per injection versus the molar ratio of ligand to metal.

  • Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters (Kₐ, n, ΔH). ΔS can then be calculated from the Gibbs free energy equation.

Mandatory Visualizations

Experimental Workflow for Characterizing this compound Metal Chelation

experimental_workflow cluster_prep Sample Preparation cluster_experiments In Vitro Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion prep_peptide Prepare this compound Solution potentiometry Potentiometric Titration prep_peptide->potentiometry uv_vis UV-Vis Spectrophotometry prep_peptide->uv_vis itc Isothermal Titration Calorimetry prep_peptide->itc prep_metal Prepare Metal Salt Solution prep_metal->potentiometry prep_metal->uv_vis prep_metal->itc analyze_pot Calculate Stability Constants potentiometry->analyze_pot analyze_uv Determine Stoichiometry & Binding Affinity uv_vis->analyze_uv analyze_itc Determine Thermodynamic Parameters itc->analyze_itc conclusion Characterize this compound as a Metal-Chelating Agent analyze_pot->conclusion analyze_uv->conclusion analyze_itc->conclusion

Caption: Workflow for in-vitro characterization of this compound metal chelation.

Signaling Pathway: Potential Neuroprotective Role of this compound via Metal Chelation

Metal dyshomeostasis is implicated in the pathology of several neurodegenerative diseases. Chelating agents can offer neuroprotection by modulating signaling pathways affected by aberrant metal ion concentrations.[3][4][5] The PI3K/Akt pathway is a key signaling cascade involved in cell survival and proliferation, and its dysregulation is linked to neurodegeneration.[7][19][20][21]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activates PI3K PI3K RTK->PI3K Activates Metal_Ions Excess Metal Ions (e.g., Cu²⁺, Zn²⁺) Metal_Ions->PI3K Inhibits/Dysregulates Asp_His This compound Asp_His->Metal_Ions Chelates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Growth mTOR->Survival

References

Probing Aspartate-Histidine Conformations with NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the three-dimensional structure and dynamics of biomolecules in solution. This document provides detailed application notes and experimental protocols for leveraging NMR to investigate the conformation and interaction of Aspartate (Asp) and Histidine (His) residues, which are frequently pivotal in enzyme catalysis, protein-protein interactions, and drug binding.

Determining the Protonation State and pKa of Histidine

The imidazole (B134444) side chain of histidine can exist in three protonation states (cationic, neutral Nδ1-H, and neutral Nε2-H), a property that is often fundamental to its biological function. NMR spectroscopy, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, provides a direct method to determine the protonation state and measure the pKa of individual histidine residues.

Application Note:

The chemical shifts of the imidazole ring protons (Hδ2, Hε1) and nitrogens (Nδ1, Nε2) are exquisitely sensitive to the protonation state. By acquiring a series of ¹H-¹⁵N HSQC or ¹H-¹³C HSQC spectra at varying pH values, one can monitor the chemical shift changes and fit the data to the Henderson-Hasselbalch equation to determine the pKa.[1][2][3] This information is critical for understanding the role of histidine in pH-dependent processes. For instance, in the catalytic triad (B1167595) of serine proteases (Asp-His-Ser), the hydrogen-bonding status and protonation state of the active site histidine are crucial for the catalytic mechanism.[4][5][6]

Key Experiments and Data:
ExperimentNuclei ObservedInformation GainedReference Chemical Shifts (approximate)
¹H-¹⁵N HSQC¹H, ¹⁵NProtonation state of His imidazole ring, pKa determination.[1][2][7]Nδ1-H tautomer: Nδ1 ~167.5 ppm (protonated), Nε2 ~249.5 ppm (unprotonated). Nε2-H tautomer: Nε2 ~167.5 ppm (protonated), Nδ1 ~249.5 ppm (unprotonated).[2]
¹H-¹³C HSQC¹H, ¹³CTitration curves of His ring carbons, complementary to ¹H-¹⁵N HSQC for pKa determination.[1]Chemical shifts of Cδ2 and Cε1 are sensitive to pH.
¹H,¹H-TOCSY¹HAssignment of proton resonances within the His side chain.[8]Correlates all protons within a spin system.
Experimental Protocol: ¹H-¹⁵N HSQC for Histidine pKa Determination
  • Sample Preparation:

    • Prepare a series of buffers with pH values spanning the expected pKa of the histidine residue(s) (e.g., from pH 4.0 to 8.0 in 0.5 pH unit increments).

    • The protein sample should be uniformly ¹⁵N-labeled.

    • The final protein concentration should be in the range of 0.1 - 1.0 mM.

    • Add 5-10% D₂O to the sample for the lock signal.

  • NMR Data Acquisition:

    • Use a spectrometer equipped with a cryoprobe for enhanced sensitivity.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for the protein sample at each pH value.[2]

    • Typical parameters on a 600 MHz spectrometer:

      • Temperature: 298 K (or the temperature at which the protein is most stable).

      • Pulse sequence: Standard gradient-enhanced ¹H-¹⁵N HSQC.[9]

      • Spectral widths: ~16 ppm for ¹H and ~35 ppm for ¹⁵N.

      • Acquisition time: ~100 ms (B15284909) in the direct dimension (¹H) and ~50 ms in the indirect dimension (¹⁵N).

      • Number of scans: 8-16, depending on the sample concentration.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the histidine side-chain N-H correlations. This may require additional experiments like HNCACB and CBCA(CO)NH for backbone-to-side-chain correlation.

    • For each assigned histidine resonance, plot the ¹H and/or ¹⁵N chemical shift as a function of pH.

    • Fit the titration curves to the Henderson-Hasselbalch equation to extract the pKa value.[1]

Histidine_Protonation_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Protein 15N-labeled Protein Sample NMR Samples Protein->Sample Buffers Buffers at various pH Buffers->Sample HSQC 1H-15N HSQC Acquisition Sample->HSQC Processing Spectral Processing HSQC->Processing Assignment Resonance Assignment Processing->Assignment Titration Chemical Shift vs. pH Assignment->Titration pKa pKa Determination Titration->pKa

Caption: Workflow for Histidine pKa determination using NMR.

Characterizing this compound Proximity and Conformation with NOESY

The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the spatial proximity of protons. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide distance restraints between protons that are through-space close (< 6 Å), which are essential for defining the conformation of the Asp and His side chains relative to each other and to the rest of the protein.

Application Note:

In systems like catalytic triads, a strong hydrogen bond between the carboxylate of Asp and the imidazole of His is often observed.[10][11] NOESY experiments can detect NOEs between the side-chain protons of Asp (Hβ) and His (Hδ2, Hε1), providing direct evidence for their close proximity and helping to define the geometry of their interaction. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, allowing for the calculation of distance restraints used in structure determination.[12]

Key Experiments and Data:
ExperimentNuclei ObservedInformation Gained
2D ¹H,¹H-NOESY¹HThrough-space correlations between protons (< 6 Å), providing distance restraints.[13][14]
3D ¹⁵N-edited NOESY-HSQC¹H, ¹⁵NNOEs between amide protons and other protons, useful for defining the protein backbone and side-chain conformations.
3D ¹³C-edited NOESY-HSQC¹H, ¹³CNOEs involving carbon-attached protons, providing a wealth of distance information for structure calculation.
Experimental Protocol: 2D ¹H,¹H-NOESY
  • Sample Preparation:

    • Prepare a sample of the protein (isotopic labeling is not strictly required for 2D homonuclear NOESY but is helpful for assignment).

    • Concentration: 0.5 - 2.0 mM.

    • The sample should be in D₂O to suppress the water signal and observe exchangeable protons, or in H₂O with appropriate water suppression techniques.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H,¹H-NOESY spectrum.

    • Typical parameters on a 600 MHz spectrometer:

      • Temperature: 298 K.

      • Mixing time (τm): 50 - 200 ms. A range of mixing times should be tested to build up the NOE intensity and check for spin diffusion.

      • Pulse sequence: Standard NOESY with water suppression (e.g., WATERGATE or presaturation).

      • Spectral width: ~12 ppm in both dimensions.

  • Data Processing and Analysis:

    • Process the 2D spectrum.

    • Assign the cross-peaks corresponding to NOEs between Asp and His side-chain protons. This requires prior assignment of the ¹H resonances.

    • Integrate the volume of the cross-peaks and calibrate them against a known distance (e.g., a sequential Hα-HN distance) to derive distance restraints.[15][16]

    • These distance restraints can then be used in structure calculation software (e.g., CYANA, XPLOR-NIH).

NOESY_Principle ProtonA Proton A (e.g., Asp Hβ) NOE < 6 Å ProtonA->NOE Crosspeak NOESY Cross-peak ProtonA->Crosspeak ProtonB Proton B (e.g., His Hδ2) ProtonB->Crosspeak NOE->ProtonB Distance Distance Restraint Crosspeak->Distance

Caption: Principle of NOESY for distance determination.

Probing Long-Range Conformations with Paramagnetic Relaxation Enhancement (PRE)

While NOESY is limited to short-range distances, Paramagnetic Relaxation Enhancement (PRE) can provide distance information up to ~25 Å.[17] This technique is particularly useful for studying the conformation of flexible regions or for defining the relative orientation of domains.

Application Note:

To study the this compound conformation in the context of a larger protein or complex, a paramagnetic spin label can be introduced at a specific site. The paramagnetic center enhances the relaxation rates of nearby nuclei in a distance-dependent manner. By measuring the signal attenuation in the presence of the paramagnetic label, long-range distance restraints can be obtained. This can be invaluable for understanding how the this compound pair is oriented within the overall protein structure.[18][19][20]

Key Experiments and Data:
ExperimentInformation Gained
¹H-¹⁵N HSQC (paramagnetic vs. diamagnetic)Signal intensity ratios provide information on the distance of backbone amides from the paramagnetic center.[17]
¹H-¹³C HSQC (paramagnetic vs. diamagnetic)Signal intensity ratios provide distance information for side-chain carbons.
Experimental Protocol: PRE Measurement
  • Sample Preparation:

    • Introduce a unique cysteine residue via site-directed mutagenesis at a position of interest.

    • React the cysteine with a nitroxide spin label (e.g., MTSL).

    • Prepare two samples: one with the spin label in its paramagnetic (oxidized) state and one in its diamagnetic (reduced) state (e.g., by adding ascorbic acid).

    • The protein should be uniformly ¹⁵N-labeled.

  • NMR Data Acquisition:

    • Acquire ¹H-¹⁵N HSQC spectra for both the paramagnetic and diamagnetic samples under identical conditions.

  • Data Processing and Analysis:

    • Process both spectra identically.

    • Calculate the ratio of the peak intensities (I_para / I_dia) for each assigned residue.

    • The transverse relaxation rate enhancement (Γ₂) can be calculated from these ratios and is proportional to r⁻⁶, where r is the distance between the nucleus and the paramagnetic center. This provides long-range distance restraints.[17]

PRE_Workflow Mutagenesis Site-directed Mutagenesis (introduce Cys) Labeling Spin Labeling (e.g., MTSL) Mutagenesis->Labeling SamplePrep Prepare Paramagnetic & Diamagnetic Samples Labeling->SamplePrep HSQC_acq Acquire 1H-15N HSQC SamplePrep->HSQC_acq IntensityRatio Calculate Intensity Ratios (Ipara / Idia) HSQC_acq->IntensityRatio DistanceRestraint Derive Long-Range Distance Restraints IntensityRatio->DistanceRestraint

Caption: Experimental workflow for PRE measurements.

Conclusion

NMR spectroscopy offers a versatile and powerful suite of tools for the detailed investigation of this compound conformations and interactions. By combining experiments that probe the local environment, protonation state, and short- and long-range distances, researchers can gain a comprehensive understanding of the structural and dynamic features that govern the function of these critical residues in biological systems. These insights are invaluable for basic research, enzyme mechanism studies, and rational drug design.

References

Application Notes and Protocols for the Incorporation of Asp-His Dipeptides into Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of catalytic motifs, such as the Aspartate-Histidine (Asp-His) dyad, into peptide libraries is a powerful strategy in drug discovery and enzyme engineering. This dipeptide motif, reminiscent of the catalytic core of many hydrolases, can endow peptides with catalytic activity or specific binding properties.[1][2][3] The imidazole (B134444) side chain of histidine acts as a general base or nucleophile, while the carboxylate side chain of aspartate can modulate the pKa of histidine, orient substrates, or act as a general acid.[1][2]

These application notes provide a comprehensive guide to the synthesis of peptide libraries containing the this compound motif using Fmoc-based solid-phase peptide synthesis (SPPS). We address the significant challenges associated with the incorporation of these residues, namely aspartimide formation from Aspartic acid and racemization of Histidine, and provide detailed protocols for synthesis, screening, and analysis.

Data Presentation

Table 1: Strategies to Minimize Aspartimide Formation during Asp Incorporation

Aspartimide formation is a critical side reaction during the synthesis of Asp-containing peptides, leading to impurities that are difficult to remove.[4][5][6] The following table summarizes strategies to mitigate this issue.

StrategyReagents/ConditionsExpected OutcomeReference
Modified Deprotection 20% Piperidine (B6355638) / 0.1M HOBt in DMFSignificantly reduced aspartimide formation.[6][7][8][6][7][8]
5% Piperazine in DMFReduced aspartimide formation compared to piperidine.[7][7]
20% Piperidine / 5% Formic Acid in NMPReduced aspartimide formation by ~90% in a model peptide.[8][8]
Sterically Hindered Protecting Groups Fmoc-Asp(OMpe)-OHDramatically reduces aspartimide formation compared to Fmoc-Asp(OtBu)-OH.[5][9][10][5][9][10]
Fmoc-Asp(OEpe)-OHHighly effective at minimizing aspartimide formation, even at elevated temperatures.[5][5]
Backbone Protection Fmoc-Asp(OtBu)-Dmb-Gly-OHComplete prevention of aspartimide formation in Asp-Gly sequences.[8][8]
Table 2: Strategies to Minimize Racemization during His Incorporation

Histidine is highly susceptible to racemization during activation in SPPS.[11][12] The following table outlines effective strategies to maintain the stereochemical integrity of the His residue.

StrategyCoupling Reagents/AdditivesBaseExpected OutcomeReference
Optimized Coupling Reagents DIC / OxymaDIPEA (minimal)Superior racemization suppression compared to HOBt-based reagents.[11][13][11][13]
HCTU / HATUDIPEA / CollidineEfficient coupling with good racemization suppression, but requires careful control.[14]
DEPBTDIEAEffective in minimizing racemization.[15]
Optimized Base 2,4,6-Collidine-Substantially reduces racemization compared to DIPEA and NMM.[16]
Side-Chain Protection Fmoc-His(Boc)-OH-Allows for coupling at higher temperatures with significantly reduced epimerization compared to Fmoc-His(Trt)-OH.[17][17]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library with a Fixed this compound Motif

This protocol describes the manual synthesis of a peptide library with a randomized sequence flanking a central this compound dipeptide (e.g., X-X-X-Asp-His-X-X-X-Resin) using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Asp(OMpe)-OH and Fmoc-His(Trt)-OH)

  • Coupling reagents: DIC, Oxyma

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF with 0.1 M HOBt

  • Solvents: DMF, DCM, MeOH (peptide synthesis grade)

  • Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling and Preparation:

    • Place the Rink Amide resin in the reaction vessel.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Swell the resin in DMF for at least 30 minutes.

  • Synthesis of the C-terminal Randomized Region (XXX-Resin):

    • Use a split-and-pool method for randomization. For each cycle of amino acid addition:

      • Perform Fmoc deprotection by treating the resin with 20% piperidine/0.1M HOBt in DMF (2 x 10 min).

      • Wash the resin thoroughly with DMF (5x).

      • Split the resin into equal portions corresponding to the number of amino acids to be coupled.

      • In separate reaction vessels, couple a different Fmoc-amino acid to each resin portion.

      • Coupling: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours at room temperature.

      • Confirm coupling completion with a Kaiser test (should be negative).

      • Wash the resin with DMF (3x).

      • Pool all resin portions and mix thoroughly.

    • Repeat for the desired number of randomized positions.

  • Incorporation of the this compound Dipeptide:

    • Aspartic Acid Coupling:

      • After deprotection of the N-terminus of the randomized region, couple Fmoc-Asp(OMpe)-OH using the DIC/Oxyma method as described above. The use of the OMpe protecting group is crucial to minimize aspartimide formation.[9][10]

      • Wash the resin thoroughly with DMF.

    • Histidine Coupling:

      • Perform Fmoc deprotection of the Asp residue.

      • Coupling: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and Oxyma (3 eq.) in DMF. Add this solution to the resin, followed by DIC (3 eq.). Agitate for 2-4 hours at room temperature.[11][13] Avoid pre-activation to minimize racemization.

      • Wash the resin thoroughly with DMF.

  • Synthesis of the N-terminal Randomized Region (XXX-Asp-His...):

    • Continue with the split-and-pool synthesis for the N-terminal randomized positions as described in step 2.

  • Final Deprotection, Cleavage, and Precipitation:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/H2O) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide library by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide library, decant the ether, and dry the peptide pellet.

Protocol 2: Screening for Catalytic Activity (p-Nitrophenyl Acetate (B1210297) Hydrolysis Assay)

This protocol describes a high-throughput colorimetric assay to screen the synthesized peptide library for esterase activity using p-nitrophenyl acetate (pNPA) as a substrate.[18][19][20] The hydrolysis of pNPA releases p-nitrophenolate, which can be quantified spectrophotometrically at 405 nm.

Materials:

  • Peptide library (dissolved in an appropriate buffer, e.g., 25 mM Tris, pH 8)

  • p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in acetonitrile)

  • Assay buffer (e.g., 25 mM Tris, pH 8)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the peptide library at a desired concentration (e.g., 100 µM) in the assay buffer.

    • Prepare a series of pNPA substrate solutions at different concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the peptide library solution to each well (e.g., 50 µL). Include wells with buffer only as a negative control.

    • Initiate the reaction by adding a corresponding volume of the pNPA substrate solution to each well (e.g., 50 µL).

  • Kinetic Measurement:

    • Immediately place the microplate in the plate reader.

    • Set up a kinetic reading protocol to measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 15-30 minutes) at room temperature.

  • Data Analysis:

    • For each well, calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • The concentration of p-nitrophenolate can be calculated using the Beer-Lambert law (ε of p-nitrophenolate at pH 8 is ~18,000 M⁻¹cm⁻¹).

    • Identify "hit" peptides from the library that exhibit significantly higher hydrolytic activity compared to the background rate (buffer alone).

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate binds Phosphorylated_Substrate Phosphorylated Substrate Kinase_A Kinase A (contains His-x-Asp motif) Phosphorylated_Substrate->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates (this compound dyad facilitates phosphotransfer) Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response regulates gene expression caption Fig 1. Representative signaling pathway involving a kinase with a His-x-Asp catalytic motif.

Caption: Fig 1. Representative signaling pathway involving a kinase with a His-x-Asp catalytic motif.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Peptide Library Synthesis cluster_screening Library Screening and Hit Identification Resin_Prep Resin Swelling Random_C_Term Split-and-Pool Synthesis (C-terminal randomized region) Resin_Prep->Random_C_Term Asp_His_Coupling This compound Dipeptide Coupling Random_C_Term->Asp_His_Coupling Random_N_Term Split-and-Pool Synthesis (N-terminal randomized region) Asp_His_Coupling->Random_N_Term Cleavage Cleavage and Precipitation Random_N_Term->Cleavage HTS High-Throughput Screening (e.g., pNPA Hydrolysis Assay) Cleavage->HTS Synthesized Library Hit_ID Hit Identification HTS->Hit_ID Hit_Validation Hit Validation and Resynthesis Hit_ID->Hit_Validation LC_MS LC-MS/MS Sequencing of Hit Peptides Hit_Validation->LC_MS caption Fig 2. Overall experimental workflow from peptide library synthesis to hit identification.

Caption: Fig 2. Overall experimental workflow from peptide library synthesis to hit identification.

Logical Relationship Diagram: Mitigating Side Reactions

Side_Reaction_Mitigation cluster_asp Aspartimide Formation cluster_his Histidine Racemization Problem Side Reactions in This compound Incorporation Mod_Deprotection Modified Deprotection (e.g., HOBt additive) Problem->Mod_Deprotection Bulky_PG Sterically Hindered Protecting Groups (e.g., OMpe, OEpe) Problem->Bulky_PG Backbone_Prot Backbone Protection (e.g., Dmb-dipeptide) Problem->Backbone_Prot Opt_Coupling Optimized Coupling Reagents (e.g., DIC/Oxyma) Problem->Opt_Coupling Opt_Base Optimized Base (e.g., Collidine) Problem->Opt_Base SC_Prot Side-Chain Protection (e.g., Boc) Problem->SC_Prot caption Fig 3. Strategies to mitigate common side reactions during this compound incorporation.

Caption: Fig 3. Strategies to mitigate common side reactions during this compound incorporation.

References

Troubleshooting & Optimization

Technical Support Center: Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aspartimide formation during the synthesis of peptides containing Aspartic acid (Asp), with relevance to Asp-Histidine (Asp-His) sequences.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic in peptide synthesis?

Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc strategy.[1][2] It involves the cyclization of an Asp residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group of the Asp residue.[3] This reaction is primarily promoted by the basic conditions used for Fmoc group removal, typically with piperidine (B6355638). The resulting five-membered succinimide (B58015) ring, known as an aspartimide, is problematic for several reasons:

  • Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.[1][3]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[3]

  • Purification Challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making purification difficult and sometimes impossible.[3]

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.[3]

Q2: Are this compound sequences particularly susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the amino acid following the Asp residue. Sequences with small, sterically unhindered amino acids are most susceptible. The most problematic sequences include Asp-Gly, Asp-Asn, and Asp-Ser. While there is less specific data for this compound, the principles of steric hindrance apply. Histidine's side chain is bulkier than that of Glycine or Asparagine, which may offer some protection. However, aspartimide formation can still occur and preventative measures should be considered, especially in long or complex peptide sequences.

Q3: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical factor in microwave-assisted SPPS, where elevated temperatures are used to speed up reactions. Careful optimization of temperature and reaction times is crucial to minimize this side reaction.

Q4: Can I detect aspartimide formation using standard analytical techniques?

Yes, aspartimide formation can be detected using a combination of analytical techniques:

  • RP-HPLC: Aspartimide-related byproducts may appear as new peaks, often close to the main product peak.

  • Mass Spectrometry (MS): The formation of an aspartimide results in the loss of a water molecule (-18 Da) from the parent peptide. Piperidide adducts will show a corresponding mass increase.

Q5: Is it possible to completely eliminate aspartimide formation?

While completely eliminating aspartimide formation can be challenging, several strategies can significantly suppress it. The most effective method is backbone protection, which physically blocks the nucleophilic attack required for ring formation.[4]

Troubleshooting Guide

Symptom Possible Cause Recommended Actions & Solutions
Multiple peaks with similar masses to the target peptide observed in HPLC/MS. Aspartimide formation leading to α/β-peptide isomers and racemization.1. Confirm Aspartimide Formation: Check for a mass loss of 18 Da (aspartimide) or mass additions corresponding to piperidide adducts. 2. Modify Deprotection Conditions: Switch to a weaker base (e.g., piperazine) or add an acidic additive (e.g., 0.1 M HOBt or formic acid) to the piperidine solution.[4] 3. Optimize Temperature: If using microwave synthesis, reduce the temperature and/or reaction time.
Low yield of the desired peptide containing an this compound sequence. Significant conversion of the target peptide into aspartimide-related byproducts.1. Use Sterically Hindered Protecting Groups: Replace the standard tert-butyl (OtBu) protecting group on the Asp residue with a bulkier one like 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Tpe).[4] 2. Implement Backbone Protection: For future syntheses, use a pre-formed dipeptide with a backbone protecting group on the Histidine, such as a 2,4-dimethoxybenzyl (Dmb) group.[4]
Difficulty in purifying the final peptide due to co-eluting impurities. Presence of α- and β-aspartyl peptide isomers which are often difficult to separate.1. Optimize HPLC Conditions: Experiment with different columns, mobile phase compositions, and gradients to improve peak resolution. 2. Re-evaluate Synthesis Strategy: For future syntheses, prioritize prevention over purification. The use of backbone protection is highly recommended to avoid the formation of these challenging isomers from the outset.

Quantitative Data on Prevention Strategies

The following table summarizes the effectiveness of various strategies in reducing aspartimide formation. The data is based on model peptides, and the actual extent of byproduct formation can vary depending on the specific sequence and reaction conditions.

StrategyDeprotection Reagent/Protecting GroupAspartimide Formation (%)Notes
Standard Conditions 20% Piperidine in DMFHigh (Sequence Dependent)Prone to significant aspartimide formation, especially with susceptible sequences.
Acidic Additive 20% Piperidine / 0.1M HOBt in DMFSignificantly ReducedHOBt buffers the basicity, reducing the side reaction.
Acidic Additive 20% Piperidine / 5% Formic Acid in NMPReduced by ~90% in a model peptideThe acid additive protonates the amide, reducing its nucleophilicity.
Weaker Base PiperazineSignificantly ReducedA weaker base than piperidine, which slows the rate of aspartimide formation.
Weaker Base MorpholineVery LowA weak base that minimizes aspartimide formation but may not be efficient enough for complete Fmoc removal in all cases.
Bulky Protecting Group Fmoc-Asp(OMpe)-OHReduced compared to OtBuIncreased steric hindrance physically blocks the intramolecular cyclization.
Bulky Protecting Group Fmoc-Asp(ODie)-OHReduced compared to OtBuOffers significant steric protection.
Backbone Protection Fmoc-Asp(OtBu)-(Dmb)Gly-OHEliminatedThe most effective method for completely preventing aspartimide formation.

Experimental Protocols

Protocol 1: Fmoc Deprotection with Reduced Aspartimide Formation

Objective: To remove the Fmoc protecting group while minimizing the formation of aspartimide.

Materials:

  • Peptide-resin

  • Deprotection solution: 20% piperidine and 0.1 M HOBt in DMF

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

  • Wash the peptide-resin with DMF (3 x 1 min).

  • Treat the resin with the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with the deprotection solution for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min) before proceeding to the next coupling step.

Protocol 2: Detection and Quantification of Aspartimide-Related Impurities by RP-HPLC and Mass Spectrometry

Objective: To detect and quantify the desired α-aspartyl peptide and its aspartimide-related byproducts.

Materials:

  • Crude peptide sample

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer

Procedure:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the sample onto the RP-HPLC system.

  • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Couple the HPLC system to a mass spectrometer to obtain the mass of the eluting peaks.

  • Analyze the data:

    • Identify the peak corresponding to the desired peptide based on its expected mass.

    • Look for peaks with a mass difference of -18 Da (aspartimide) or additions corresponding to piperidide adducts.

    • Integrate the peak areas to quantify the relative amounts of the desired product and byproducts.

Visualizations

Aspartimide_Formation_Mechanism cluster_main Aspartimide Formation and Subsequent Reactions Peptide This compound Peptide (Protected) Deprotonated Deprotonated Amide Peptide->Deprotonated Base (Piperidine) Aspartimide Aspartimide Intermediate (-18 Da) Deprotonated->Aspartimide Intramolecular Cyclization Racemized Racemized Aspartimide Aspartimide->Racemized Epimerization Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Piperidide_Adducts Piperidide Adducts (Side Products) Aspartimide->Piperidide_Adducts Piperidine Attack Racemized->Alpha_Peptide Hydrolysis Racemized->Beta_Peptide Hydrolysis

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Troubleshooting_Workflow Start Suspicion of Aspartimide Formation (e.g., low yield, complex HPLC) Analyze Analyze Crude Product by RP-HPLC and Mass Spectrometry Start->Analyze Check_Mass Check for Mass Changes: -18 Da (Aspartimide) Piperidide Adducts Analyze->Check_Mass No_Change No Significant Mass Change Check_Mass->No_Change No Mass_Change Mass Change Detected Check_Mass->Mass_Change Yes Other_Issue Investigate Other Synthesis Issues No_Change->Other_Issue Modify_Deprotection Modify Deprotection Conditions: - Add HOBt or Formic Acid - Use a Weaker Base Mass_Change->Modify_Deprotection Use_Bulky_PG Use Bulky Asp Protecting Group (e.g., OMpe, ODie) Mass_Change->Use_Bulky_PG Backbone_Protection Implement Backbone Protection (e.g., Dmb-His) Mass_Change->Backbone_Protection Re_Synthesize Re-synthesize Peptide Modify_Deprotection->Re_Synthesize Use_Bulky_PG->Re_Synthesize Backbone_Protection->Re_Synthesize

Caption: Troubleshooting workflow for suspected aspartimide formation.

Prevention_Strategy_Decision_Tree Start Starting a New Synthesis with This compound Sequence Is_Sequence_Prone Is the Sequence Known to be Highly Prone to Aspartimide Formation? Start->Is_Sequence_Prone Yes_Prone Yes Is_Sequence_Prone->Yes_Prone Yes No_Prone No Is_Sequence_Prone->No_Prone No Use_Backbone_Protection Use Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)His-OH) Most Robust Method Yes_Prone->Use_Backbone_Protection Is_Long_Peptide Is it a Long or Complex Peptide? No_Prone->Is_Long_Peptide Yes_Long Yes Is_Long_Peptide->Yes_Long Yes No_Long No Is_Long_Peptide->No_Long No Use_Bulky_PG Use a Bulky Protecting Group (e.g., Fmoc-Asp(OMpe)-OH) Yes_Long->Use_Bulky_PG Modify_Deprotection Modify Deprotection Conditions (e.g., add HOBt) No_Long->Modify_Deprotection Use_Bulky_PG->Modify_Deprotection and/or Standard_Conditions Use Standard Conditions with Careful Monitoring Modify_Deprotection->Standard_Conditions or

References

Technical Support Center: Solid-Phase Synthesis of Asp-His Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the solid-phase synthesis of peptides containing Aspartyl-Histidine (Asp-His) sequences.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the solid-phase synthesis of peptides containing this compound?

A1: The two most prevalent side reactions are aspartimide formation and racemization of the histidine residue. Aspartimide formation is a base-catalyzed intramolecular cyclization of the aspartic acid residue, which can lead to the formation of α- and β-peptides and racemization of the Asp residue.[1][2][3] Histidine is highly susceptible to racemization due to its imidazole (B134444) side chain, which can act as an intramolecular base during the coupling step.[4]

Q2: My peptide synthesis has a significant impurity with the same mass as the target peptide. What is the likely cause?

A2: An impurity with the same mass as the desired product is often a result of aspartimide formation followed by hydrolysis back to the peptide. This process can lead to the formation of a β-aspartyl peptide or a racemized (D-Asp) version of your peptide, both of which are mass-neutral but can be difficult to separate chromatographically from the correct α-aspartyl peptide.[1]

Q3: How can I minimize aspartimide formation during the synthesis of an this compound sequence?

A3: Several strategies can be employed to minimize aspartimide formation:

  • Modify Deprotection Conditions: The piperidine (B6355638) used for Fmoc removal is a primary cause of aspartimide formation.[1] Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to the piperidine deprotection solution can significantly suppress this side reaction.[5][6][7] Using a weaker base, such as piperazine, in place of piperidine has also been shown to be effective.[5][8]

  • Use Sterically Hindered Asp Protecting Groups: The standard tert-butyl (OtBu) protecting group on the aspartic acid side chain may not offer sufficient steric hindrance. Employing bulkier protecting groups like 3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (OEpe), or 5-n-butyl-5-nonyl (OBno) can physically block the intramolecular cyclization.[9]

  • Backbone Protection: For particularly problematic sequences, protecting the backbone amide nitrogen of the amino acid following the Asp residue with a group like 2,4-dimethoxybenzyl (Dmb) can completely prevent aspartimide formation. This is often done by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

Q4: I am observing a significant amount of D-Histidine in my final peptide. How can I prevent racemization?

A4: Minimizing histidine racemization requires careful optimization of the coupling step:

  • Choice of His Protecting Group: The commonly used Fmoc-His(Trt)-OH is prone to racemization. Using a protecting group on the π-nitrogen of the imidazole ring, such as in Fmoc-His(Boc)-OH, significantly reduces racemization, especially at elevated temperatures.[4]

  • Coupling Reagents and Conditions: Avoid prolonged pre-activation times for the histidine residue.[4] Using coupling reagent combinations known to suppress racemization, such as diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure or HOBt, is highly recommended. Phosphonium salt-based reagents like DEPBT are also known for their ability to suppress racemization during histidine coupling.

  • Temperature Control: If using microwave-assisted SPPS, reducing the coupling temperature can limit histidine racemization.

Data Presentation

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups on Aspartimide Formation

Asp Protecting GroupSequenceAspartimide Formation per CycleReference
Fmoc-Asp(OtBu)-OHAsp-Arg~1.24%[9]
Fmoc-Asp(OMpe)-OHAsp-Arg~0.4%[9]
Fmoc-Asp(OEpe)-OHAsp-Arg~0.13%[9]
Fmoc-Asp(OtBu)-OHAsp-Asn~1.65%[9]
Fmoc-Asp(OMpe)-OHAsp-Asn~0.5%[9]
Fmoc-Asp(OEpe)-OHAsp-Asn~0.2%[9]
Fmoc-Asp(OtBu)-OHAsp-Gly-
Fmoc-Asp(OBno)-OHAsp-Gly~0.1%

Table 2: Comparison of Histidine Side-Chain Protecting Groups on Racemization

Histidine DerivativeCoupling ConditionsD-His Formation (%)Reference
Fmoc-His(Trt)-OH50°C, 10 min6.8
Fmoc-His(Boc)-OH50°C, 10 min0.18
Fmoc-His(Trt)-OH90°C, 2 min>16
Fmoc-His(Boc)-OH90°C, 2 min0.81
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3

Experimental Protocols

Protocol 1: Fmoc-Deprotection with Piperidine/HOBt to Minimize Aspartimide Formation

This protocol is designed to reduce the risk of aspartimide formation during the Fmoc deprotection step.[8]

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the piperidine/HOBt deprotection solution to the resin, ensuring the resin is fully covered.

    • Agitate the mixture gently for an initial 3-5 minutes.

    • Drain the deprotection solution.

    • Add a fresh portion of the piperidine/HOBt solution and agitate for an additional 10-15 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, HOBt, and the dibenzofulvene-piperidine adduct.

    • The resin is now ready for the next coupling step.

Protocol 2: Low-Racemization Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma

This protocol is recommended for coupling Fmoc-His(Trt)-OH to minimize the risk of racemization.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed following a standard deprotection protocol.

    • Wash the deprotected resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3 equivalents) to the resin mixture.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads after 2 hours to check for the presence of free primary amines.

    • If the test is positive (blue beads), continue the coupling and re-test at hourly intervals. A second coupling may be necessary if the reaction is incomplete.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and the soluble diisopropylurea byproduct.

    • The resin is now ready for the next Fmoc-deprotection step.

Mandatory Visualization

Aspartimide_Formation cluster_mechanism Mechanism Peptide This compound Peptide Chain Deprotonation Deprotonation of Backbone Amide Piperidine Piperidine (Base) Piperidine->Deprotonation initiates Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Side_Products Side Products: - α-peptide (racemized) - β-peptide Hydrolysis->Side_Products

Caption: Mechanism of base-catalyzed aspartimide formation during SPPS.

Troubleshooting_Workflow Start Start: Synthesis of This compound Peptide Problem Problem Identified: Impurity Detected Start->Problem Mass_Check Check Mass of Impurity Problem->Mass_Check Same_Mass Same Mass as Product? (Likely Aspartimide/ Racemization) Mass_Check->Same_Mass Yes Diff_Mass Different Mass? (e.g., Deletion) Mass_Check->Diff_Mass No Aspartimide_Solutions Implement Aspartimide Mitigation Strategies Same_Mass->Aspartimide_Solutions Suspect Aspartimide Racemization_Solutions Implement Racemization Mitigation Strategies Same_Mass->Racemization_Solutions Suspect Racemization Other_Solutions Review Coupling/ Deprotection Efficiency Diff_Mass->Other_Solutions End End: Optimized Synthesis Aspartimide_Solutions->End Racemization_Solutions->End Other_Solutions->End

Caption: Troubleshooting workflow for side reactions in this compound synthesis.

References

Optimizing Cleavage of Asp-His Peptides from Resin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the cleavage of peptides containing the Asp-His sequence from solid-phase synthesis resins. Below you will find troubleshooting advice for common issues, detailed experimental protocols, and frequently asked questions (FAQs) to ensure a high yield and purity of your target peptide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cleavage of this compound containing peptides in a question-and-answer format.

Issue Question Possible Causes & Solutions
Low Peptide Yield My final peptide yield after cleavage is significantly lower than expected. What are the potential reasons and how can I improve it?Incomplete Cleavage: The cleavage reaction may be incomplete. While standard protocols often suggest 1-3 hours, peptides with sterically hindered residues may require longer incubation times.[1] Solution: Perform a small-scale trial cleavage and analyze the resin for any remaining peptide. Consider extending the cleavage time. Peptide Precipitation in Cocktail: The peptide may have precipitated within the cleavage cocktail. Solution: Adjust the solvent composition of your cleavage cocktail. Adsorption to Resin: The cleaved peptide might be sticking to the resin beads. Solution: Ensure you thoroughly wash the resin with fresh cleavage cocktail or a suitable solvent like TFA after the initial filtration.[1] Inefficient Precipitation: The choice and volume of ether for precipitation are critical. Solution: Use cold methyl tert-butyl ether (MTBE) at a volume of 8-10 times that of your filtrate for optimal precipitation.
Incomplete Deprotection Mass spectrometry analysis shows peaks corresponding to my peptide with protecting groups still attached. How can I achieve complete deprotection?Inefficient Scavenging: Protecting groups, when cleaved, form reactive cations that can re-attach to the peptide.[1] Solution: Ensure you are using the correct scavengers for the protecting groups on both Asp and His residues. For instance, Trityl (Trt) groups are commonly scavenged by triisopropylsilane (B1312306) (TIS). Suboptimal Cleavage Cocktail: The chosen cleavage cocktail may not be strong enough or suitable for the specific protecting groups used. Solution: For peptides with sensitive residues like His, a more robust cocktail such as Reagent K may be necessary.[2]
Presence of Impurities & Side Reactions My final product is impure. What are the common side reactions with this compound sequences and how can I minimize them?Aspartimide Formation: Peptides containing Asp are prone to the formation of a cyclic aspartimide intermediate, especially when adjacent to small residues. This can lead to a mixture of α- and β-aspartyl peptides.[3] Solution: While this is a greater concern during Fmoc deprotection, cleavage conditions can influence its formation. Using milder cleavage conditions or alternative protecting groups for Asp during synthesis can help. Alkylation of Histidine: The imidazole (B134444) ring of histidine is susceptible to alkylation by carbocations generated during cleavage. Solution: Use of appropriate scavengers like TIS is crucial to trap these reactive species. The choice of protecting group for His (e.g., Trt vs. Boc) can also influence the propensity for side reactions.
Difficulty in Peptide Precipitation After adding cold ether, no precipitate forms. What should I do?Peptide Solubility in Ether: Some peptides, particularly those that are highly hydrophobic or very short, may have some solubility in ether. Solution: Concentrate the TFA solution to 1-2 mL under a stream of nitrogen before adding cold ether. If precipitation is still not observed, try re-cleaving the resin.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right cleavage cocktail for my this compound peptide?

A2: The choice of cleavage cocktail is dependent on the resin used and the protecting groups on your amino acids. For most standard cleavages from Wang or Rink amide resins, a TFA-based cocktail is sufficient.[1] A general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1] For peptides with sensitive residues, including His, more complex cocktails with additional scavengers may be required.[2]

Q2: Why are scavengers so important, especially for this compound peptides?

A2: During the acidic cleavage process, protecting groups are removed, generating highly reactive carbocations.[1] These can re-alkylate nucleophilic residues in your peptide. The imidazole ring of Histidine is particularly susceptible to this. Scavengers are added to the cleavage cocktail to "trap" these reactive species, preventing side reactions and ensuring the integrity of your peptide.[1][4]

Q3: What is the optimal cleavage time for an this compound peptide?

A3: A standard cleavage time is typically 1-3 hours at room temperature.[1] However, the optimal time can be sequence-dependent. It is always recommended to perform a small-scale trial cleavage to determine the minimum time required for complete cleavage and deprotection to minimize potential side reactions.

Q4: Can the protecting group on Histidine affect the cleavage of the adjacent Aspartic acid?

A4: While the protecting group on Histidine primarily protects the imidazole ring from side reactions, its bulky nature and cleavage kinetics could potentially influence the local chemical environment. The choice between protecting groups like Trityl (Trt) and tert-Butyloxycarbonyl (Boc) for Histidine can impact the overall cleavage strategy and efficiency. It is important to select a cleavage cocktail that is effective for all protecting groups present in the peptide.

Experimental Protocols

Protocol 1: Standard Cleavage from Wang or Rink Amide Resin

This protocol is suitable for most this compound containing peptides synthesized on acid-labile resins.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM) for washing (optional)

  • Nitrogen gas supply

  • Centrifuge

  • Sintered glass funnel

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly washed with DCM to remove any residual DMF and dried under vacuum.

  • Prepare Cleavage Cocktail: In a fume hood, freshly prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS .

  • Cleavage Reaction:

    • Place the dry resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin through a sintered glass funnel and collect the filtrate into a clean collection tube.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[1]

  • Precipitation:

    • In a centrifuge tube, add 8-10 volumes of cold MTBE.

    • Slowly add the TFA filtrate to the cold MTBE while gently vortexing. A white precipitate of the peptide should form.

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold MTBE to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation: Common Cleavage Cocktails

The following table summarizes common cleavage cocktails and their applications.

Reagent NameCompositionRecommended Use
Standard Cocktail 95% TFA / 2.5% H₂O / 2.5% TISGeneral purpose cleavage for most peptides.[1]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTFor peptides containing sensitive residues like Cys, Met, and Trp. Also recommended when Arg(Pmc/Mtr) is present.[2]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TIS"Odorless" alternative useful for peptides with trityl-based protecting groups.[2]
Reagent R TFA / Thioanisole / EDT / AnisoleSuited for cleaving peptides with Arg residues protected by sulfonyl groups.[2]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Visualizing the Workflow

To better understand the cleavage process, the following diagrams illustrate the general workflow and the decision-making process for troubleshooting.

Cleavage_Workflow Resin Dry Peptide-Resin Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) Resin->Cocktail 1. Cleavage Cleavage Reaction (2-3 hours, RT) Cocktail->Cleavage 2. Filter Filter to Separate Resin Cleavage->Filter 3. Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate 4. Wash Wash Peptide Pellet Precipitate->Wash 5. Dry Dry Purified Peptide Wash->Dry 6.

Caption: A simplified workflow for peptide cleavage from resin.

Troubleshooting_Logic Start Low Yield or Impure Peptide Check_Cleavage Incomplete Cleavage? Start->Check_Cleavage Check_Deprotection Incomplete Deprotection? Check_Cleavage->Check_Deprotection No Extend_Time Extend Cleavage Time Check_Cleavage->Extend_Time Yes Check_Side_Reactions Side Reactions? Check_Deprotection->Check_Side_Reactions No Change_Cocktail Use Stronger Cocktail (e.g., Reagent K) Check_Deprotection->Change_Cocktail Yes Optimize_Scavengers Optimize Scavengers Check_Side_Reactions->Optimize_Scavengers Yes Modify_Synthesis Modify Synthesis Strategy (e.g., different protecting groups) Check_Side_Reactions->Modify_Synthesis Persistent Issues

Caption: A decision tree for troubleshooting common cleavage issues.

References

Technical Support Center: Reverse-Phase HPLC Purification of Asp-His

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reverse-phase high-performance liquid chromatography (RP-HPLC) purification of the dipeptide Aspartyl-Histidine (Asp-His). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification by RP-HPLC?

A1: The purification of this compound by RP-HPLC is primarily influenced by its high polarity and the presence of ionizable functional groups. The aspartic acid residue provides a free carboxyl group (anionic at neutral pH), while the histidine residue contains an imidazole (B134444) ring that can be protonated (cationic at acidic pH)[1]. This zwitterionic nature can lead to complex interactions with the stationary phase. The peptide is also very hydrophilic, which can result in poor retention on traditional C18 columns under highly aqueous conditions[2].

Q2: Which type of HPLC column is most suitable for this compound purification?

A2: For a small and polar dipeptide like this compound, a C18 column is a common choice[3][4]. However, to enhance retention of this hydrophilic peptide, an end-capped, high-purity silica (B1680970) column is recommended to minimize secondary interactions with surface silanols[5][6]. While wide-pore (300 Å) columns are generally favored for larger peptides and proteins, a standard pore size (e.g., 100-120 Å) can be effective for small peptides like this compound[7].

Q3: Why is Trifluoroacetic Acid (TFA) a common mobile phase additive for peptide purification?

A3: Trifluoroacetic acid (TFA) is widely used as an ion-pairing agent in peptide separations[5][8]. At a concentration of 0.1%, it serves two main purposes:

  • pH Control: It maintains an acidic pH (around 2), ensuring that the carboxyl groups of the peptide are protonated and reducing their ionic character.

  • Ion Pairing: The trifluoroacetate (B77799) anion pairs with positively charged sites on the peptide, such as the protonated imidazole ring of histidine. This increases the overall hydrophobicity of the peptide, leading to better retention and improved peak shape on the reverse-phase column[5].

Q4: What are typical impurities encountered during the synthesis of this compound?

A4: Impurities in synthetic peptides can include deletion sequences (peptides missing one of the amino acids), truncated sequences, or peptides with incomplete removal of side-chain protecting groups[9]. Byproducts from the cleavage of these protecting groups and residual reagents from the synthesis are also common[3]. These closely related impurities are the primary targets for removal during the HPLC purification step.

Troubleshooting Guides

Below are common issues encountered during the RP-HPLC purification of this compound, along with their potential causes and recommended solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?

A: Peak tailing is a frequent problem in peptide purification and can arise from several factors[1][6].

Troubleshooting Peak Tailing

G start Peak Tailing Observed cause1 Secondary Silanol (B1196071) Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination/Degradation start->cause3 cause4 Inappropriate Mobile Phase start->cause4 solution1 Increase TFA concentration Use a well-endcapped column cause1->solution1 solution2 Reduce sample concentration Decrease injection volume cause2->solution2 solution3 Flush column with strong solvent Replace column if necessary cause3->solution3 solution4 Ensure 0.1% TFA in both A and B Check mobile phase pH cause4->solution4

Possible Cause Recommended Solution
Secondary Silanol Interactions The imidazole ring of histidine can interact with free silanol groups on the silica stationary phase, causing tailing[1]. Ensure you are using a high-purity, well-end-capped column. Increasing the concentration of TFA in the mobile phase can also help to mask these interactions[5].
Column Overload Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks[6][10]. Reduce the amount of sample injected by either lowering the concentration or the injection volume.
Column Contamination or Degradation Accumulation of contaminants on the column can distort peak shape[1]. The stationary phase can also degrade over time, especially at high pH. Flush the column with a strong solvent wash. If the issue persists, the column may need replacement[11].
Inappropriate Sample Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion[12]. Whenever possible, dissolve the sample in the initial mobile phase.
Issue 2: Variable Retention Times

Q: The retention time for my this compound peak is inconsistent between runs. What should I check?

A: Fluctuating retention times can compromise the reliability of your purification[1]. Common causes are related to the mobile phase, hardware, and column equilibration.

Possible Cause Recommended Solution
Inconsistent Mobile Phase Composition Small variations in the mobile phase composition, especially the organic solvent percentage, can lead to significant shifts in retention time[13]. Prepare mobile phases fresh daily and ensure accurate measurements. Using a buffer concentration of at least 10-25 mM can help maintain a stable pH[6].
Inadequate Column Equilibration The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection[1]. A minimum of 10 column volumes is recommended for equilibration, especially for gradient methods[14].
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature[7][14].
Pump Issues Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability[1][11]. Degas the mobile phase and prime the pump regularly.
Issue 3: Low Recovery or Yield

Q: I am experiencing very low recovery of this compound after purification. What could be the cause?

A: Low recovery is a common challenge, especially with polar peptides.

Quantitative Impact of TFA on Peptide Recovery (Illustrative)
TFA Concentration Expected Recovery
0.01%Lower
0.05%Moderate
0.1%Optimal
Possible Cause Recommended Solution
Poor Solubility The peptide may not be fully dissolved in the injection solvent or could be precipitating on the column[3]. Ensure the peptide is fully dissolved before injection. For hydrophilic peptides, dissolving in the aqueous mobile phase is often best[2].
Irreversible Adsorption The peptide might be irreversibly binding to active sites on the column or to metallic surfaces in the HPLC system[3]. Using a column dedicated to peptide analysis and ensuring the mobile phase contains an appropriate ion-pairing agent like TFA can mitigate this.
Sample Loss During Post-Purification Significant sample loss can occur during fraction pooling and lyophilization. Ensure complete transfer of solutions and proper handling during these steps.

Experimental Protocols

Protocol 1: Generic Reverse-Phase HPLC Method for this compound Purification

This protocol provides a starting point for developing a purification method for this compound.

  • System Preparation:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size (or similar)[5].

    • Mobile Phase A: 0.1% TFA in HPLC-grade water[4].

    • Mobile Phase B: 0.1% TFA in acetonitrile[4].

    • Detector: UV at 214 nm and 220 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Dissolve the crude this compound peptide in Mobile Phase A to a concentration of 1-5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Purification Protocol:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

    • Inject the filtered peptide solution.

    • Elute the peptide using a linear gradient. A shallow gradient is often recommended for better resolution of closely eluting impurities[3][5]. For a polar dipeptide like this compound, a gradient such as 0-20% Mobile Phase B over 30 minutes may be a good starting point.

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions using an analytical HPLC method.

    • Pool the fractions with the desired purity (e.g., >98%).

    • Lyophilize the pooled fractions to obtain the purified this compound as a white powder[4].

Method Development Workflow

G start Start: Crude this compound Sample scouting Scouting Run (e.g., 5-95% ACN over 30 min) start->scouting evaluation Evaluate Retention Time and Peak Shape scouting->evaluation shallow_gradient Develop Shallow Gradient Around Elution Point evaluation->shallow_gradient Identify Elution % optimization Optimize Parameters (Temperature, Flow Rate) shallow_gradient->optimization scale_up Scale-up to Preparative Column optimization->scale_up end End: Purified this compound scale_up->end

References

Technical Support Center: Optimizing Buffer Conditions for Asp-His Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for robust and reproducible Aspartate-Histidine (Asp-His) functional assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical pH range for an this compound functional assay?

A1: The optimal pH for this compound functional assays is crucial as it can significantly influence the ionization state of amino acid residues in the active site, affecting both enzyme structure and substrate binding.[1] While the ideal pH is specific to the kinase being studied, a common starting point is a physiological pH range between 7.0 and 8.0. It is highly recommended to perform a pH titration experiment to determine the empirical optimum for your specific His-Asp phosphotransfer system. Some sensor kinases are known to respond to pH changes, so the chosen pH should ensure the kinase is in the desired activity state.[2]

Q2: Which buffering agent is best for my assay?

A2: The choice of buffering agent depends on the optimal pH for your assay. It's important to select a buffer with a pKa value close to the target pH to ensure stable pH control throughout the experiment. Common buffering agents for this pH range include:

  • HEPES: pKa ~7.5

  • Tris-HCl: pKa ~8.1

  • MOPS: pKa ~7.2

Always use high-purity buffering agents and ensure they do not interfere with your assay components or detection method.

Q3: What is the role of divalent cations like Mg²⁺ or Mn²⁺ in the assay?

A3: Divalent cations are critical cofactors for most histidine kinases. They are typically required for ATP binding and catalysis.[3][4] Magnesium (Mg²⁺) is the most common cofactor, usually used at concentrations ranging from 5 mM to 20 mM. In some cases, manganese (Mn²⁺) can be substituted for or used in combination with Mg²⁺ and may enhance activity, though it can also be inhibitory at higher concentrations.[3] It is essential to optimize the divalent cation concentration for each specific kinase, as suboptimal levels can lead to low or no signal, while excessive concentrations can be inhibitory.[3][5]

Q4: Why is ionic strength important, and how do I adjust it?

A4: The ionic strength of the assay buffer, typically adjusted with salts like KCl or NaCl, can influence protein-protein interactions and enzyme conformation. A common starting concentration is between 100 mM and 200 mM KCl. However, the optimal ionic strength can vary, so it's advisable to test a range of salt concentrations to find the condition that yields the best signal-to-noise ratio.

Troubleshooting Guide

Problem: Low or No Signal

A weak or absent signal is a common issue in kinase assays and can stem from multiple factors related to the buffer.[6]

Potential Cause Recommended Solution
Suboptimal pH Perform a pH screen using a range of buffers (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris for pH 8.0-8.5). Variation in pH alters the ionization of active site amino acids, which can change the protein's 3-D structure and its ability to bind substrate.[7]
Incorrect Divalent Cation Concentration Titrate the concentration of MgCl₂ or MnCl₂ (e.g., 1, 5, 10, 20 mM). Some kinases have a strict requirement for specific cations and concentrations.[3] Note that some cations like Ca²⁺ may be inhibitory.[5]
Missing or Inactive Cofactors Ensure fresh, high-quality ATP is used. The quality and concentration of ATP are critical for the reaction.[6] Prepare ATP stocks with a neutral pH buffer.
Enzyme Instability/Degradation Add a stabilizing agent like glycerol (B35011) (5-20%) to the buffer.[8] Prepare fresh samples and always include protease and phosphatase inhibitors.[9]
Substrate Degradation Ensure peptide or protein substrates are properly stored and handled to prevent degradation.[6]
Problem: High Background Signal

High background can mask the true signal and make data interpretation difficult. It often arises from non-specific binding or interference with the detection method.[9][10]

Potential Cause Recommended Solution
Non-specific Binding of Reagents Add a non-ionic detergent like Tween-20 (0.01-0.1%) to the wash buffers to reduce non-specific interactions.[10] Including a blocking agent like Bovine Serum Albumin (BSA) at 0.1 mg/mL in the reaction buffer can also help.
Contaminating Kinase/Phosphatase Activity Ensure high purity of the recombinant histidine kinase and response regulator. Use freshly prepared buffers and reagents to avoid contamination.[9]
Detection Method Interference Some buffer components can interfere with detection. For example, in assays detecting ADP, ensure the buffer does not contain contaminating ADP. For assays using antibodies, avoid milk-based blockers if detecting phosphoproteins, as milk is rich in phosphoproteins like casein.[9]
Compound Interference (Drug Discovery) Test compounds for assay interference. Some compounds form aggregates that sequester the enzyme, or they may interfere with the detection signal itself (e.g., fluorescence quenching).[7] Including a small amount of non-ionic detergent can help disrupt aggregates.[7]
Presence of Reducing Agents Some compounds, in the presence of reducing agents like DTT, can undergo redox cycling, which generates hydrogen peroxide and can inactivate the enzyme.[7] If this is suspected, test the assay without DTT or replace it with a weaker reducing agent.[7]

Experimental Protocols & Workflows

Protocol 1: Buffer Optimization Matrix Experiment

This protocol describes a systematic approach to screen for optimal pH and salt concentration.

  • Prepare Buffers: Prepare a series of 100 mM buffer stocks across a range of pH values (e.g., MES pH 6.0, 6.5; HEPES pH 7.0, 7.5; Tris-HCl pH 8.0, 8.5).

  • Prepare Salt Stocks: Prepare a 1 M stock solution of KCl.

  • Set Up Reactions: Design a matrix in a 96-well plate. In each well, combine the kinase, response regulator, and substrate.

  • Add Buffer and Salt: Add the different buffers to the rows and varying concentrations of KCl (e.g., 50, 100, 150, 200 mM) to the columns.

  • Initiate Reaction: Add a solution containing a fixed concentration of ATP and MgCl₂ (e.g., 1 mM ATP, 10 mM MgCl₂) to all wells to start the reaction.

  • Incubate: Incubate at the desired temperature (e.g., 30°C) for a fixed time (e.g., 30 minutes).

  • Quench and Detect: Stop the reaction (e.g., by adding EDTA) and proceed with your specific detection method (e.g., autoradiography, fluorescence, luminescence).[6][11]

  • Analyze: Plot the signal against pH and salt concentration to identify the optimal conditions.

Visual Guides

This compound Signaling Pathway

The diagram below illustrates the fundamental phosphotransfer mechanism in a typical two-component system. An external signal activates the sensor histidine kinase (HK), which then autophosphorylates a conserved histidine residue using ATP. This phosphoryl group is subsequently transferred to a conserved aspartate residue on the response regulator (RR), activating it to elicit a downstream response.[12]

Asp_His_Pathway Figure 1. This compound Phosphotransfer Signaling Pathway cluster_HK Sensor Histidine Kinase (HK) cluster_RR Response Regulator (RR) HK_inactive HK (Inactive) HK_active HK-His~P (Active) HK_inactive->HK_active Autophosphorylation RR_inactive RR (Inactive) HK_active->RR_inactive Phosphotransfer ADP ADP HK_active->ADP RR_active RR-Asp~P (Active) RR_inactive->RR_active Response Downstream Response RR_active->Response ATP ATP ATP->HK_inactive Signal Signal Signal->HK_inactive Activation

Caption: Figure 1. This compound Phosphotransfer Signaling Pathway

Buffer Optimization Workflow

This workflow provides a logical sequence for systematically optimizing your assay buffer to achieve reliable results.

Buffer_Optimization_Workflow Figure 2. Systematic Workflow for Buffer Optimization start Start: Define Baseline Assay ph_screen 1. pH Screen (e.g., 6.0 - 8.5) start->ph_screen salt_screen 2. Ionic Strength Screen (e.g., 50-250 mM KCl) ph_screen->salt_screen Using optimal pH cation_screen 3. Divalent Cation Screen (e.g., 1-20 mM Mg²⁺/Mn²⁺) salt_screen->cation_screen Using optimal pH & salt additives 4. Test Additives (Glycerol, Detergent, BSA) cation_screen->additives Using optimal pH, salt & cation validate 5. Validate Final Conditions additives->validate end End: Optimized Buffer validate->end

Caption: Figure 2. Systematic Workflow for Buffer Optimization

Troubleshooting Logic for High Background

Use this decision tree to diagnose and resolve common causes of high background noise in your this compound functional assay.

Troubleshooting_High_Background Figure 3. Decision Tree for Troubleshooting High Background start High Background Observed q_blocking Is non-specific binding suspected? start->q_blocking a_blocking Increase blocking (BSA) Add detergent (Tween-20) to wash buffers q_blocking->a_blocking Yes q_reagents Are reagents pure? q_blocking->q_reagents No solved Problem Resolved a_blocking->solved a_reagents Use fresh, high-purity enzymes and reagents. Add phosphatase inhibitors. q_reagents->a_reagents No q_detection Is detection method prone to interference? q_reagents->q_detection Yes a_reagents->solved a_detection Run controls without enzyme. Check buffer component compatibility with detection. q_detection->a_detection Yes q_detection->solved No a_detection->solved

References

Addressing non-specific binding in Asp-His affinity studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asp-His Affinity Studies

A Guide to Addressing Non-Specific Binding

Welcome to the technical support center for this compound affinity studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate non-specific binding in their experiments. Non-specific binding can arise from various interactions, including ionic, hydrophobic, and other weak forces, leading to inaccurate results. This guide provides detailed troubleshooting steps, frequently asked questions, and optimized experimental protocols to enhance the specificity and accuracy of your affinity studies.

Troubleshooting Guide

This section addresses common issues encountered during this compound affinity studies in a question-and-answer format, providing targeted solutions to reduce non-specific binding.

Q1: I'm observing high background or multiple non-target proteins in my pull-down/co-immunoprecipitation (Co-IP) assay. What are the likely causes and how can I fix this?

A1: High background is a common indicator of non-specific binding. The primary causes are often related to interactions with the affinity matrix (beads), the antibody, or insufficient washing.

Likely Causes & Solutions:

  • Ionic and Hydrophobic Interactions: Proteins can non-specifically adhere to the affinity matrix or antibody through charge-based or hydrophobic interactions.[1][2]

    • Optimize Buffer Conditions: Adjusting the pH and ionic strength of your buffers is a critical first step.[3][4] Increasing the salt concentration (e.g., NaCl up to 500 mM) can disrupt ionic interactions, while adding non-ionic detergents (e.g., Tween 20 or Triton X-100 at 0.05-0.1%) can minimize hydrophobic binding.[3][5][6]

  • Insufficient Washing: Inadequate washing may not remove all non-specifically bound proteins.

    • Increase Wash Steps: Perform additional wash steps (up to 5 or 6) and increase the duration of each wash to more effectively remove contaminants.[5][7]

  • Bead-Related Non-Specific Binding: Proteins may bind directly to the agarose (B213101) or magnetic beads.

    • Pre-clearing Lysate: Before adding your specific antibody, incubate the cell lysate with beads alone.[8][9][10][11] This step captures and removes proteins that would otherwise bind non-specifically to the bead matrix.

    • Blocking Beads: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk before use.[9][12] This will saturate non-specific binding sites on the beads.

Q2: My His-tagged protein is not binding efficiently to the Ni-NTA resin, or the purity is very low. How can I improve this?

A2: Poor binding or low purity in His-tag purification often stems from suboptimal buffer conditions or issues with the His-tag itself.

Likely Causes & Solutions:

  • Competition from Non-target Proteins: Host cell proteins with surface-exposed histidines can compete with your tagged protein for binding to the resin.[13]

    • Optimize Imidazole (B134444) Concentration: Add a low concentration of imidazole (e.g., 10-40 mM) to your lysis and wash buffers.[13][14][15] This will act as a competitive agent, preventing the binding of contaminants with lower affinity for the resin.

  • Hidden His-Tag: The His-tag may be buried within the protein's three-dimensional structure, making it inaccessible.

    • Denaturing Conditions: Perform the purification under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) chloride) to expose the tag. The protein can then be refolded after purification.

  • Suboptimal Buffer Composition: The pH and salt concentration of your buffers can significantly impact binding efficiency.

    • Adjust pH: Ensure your buffer pH is optimal for His-tag binding, typically around 7.4-8.0.[3]

    • Modify Salt Concentration: Increasing the NaCl concentration (up to 500 mM) can help reduce non-specific ionic interactions.[16]

Frequently Asked Questions (FAQs)

Q: What are the main types of non-specific binding?

A: Non-specific binding is primarily driven by two types of interactions:

  • Ionic (charge-based) interactions: Occur when charged proteins bind to oppositely charged surfaces of the affinity matrix or other proteins.[1]

  • Hydrophobic interactions: Result from the association of nonpolar regions on proteins with hydrophobic surfaces on the matrix or other molecules.[1]

Q: How do I choose the right blocking agent?

A: The choice of blocking agent depends on your specific application.

  • Protein-based blockers like BSA and non-fat dry milk are commonly used and effective for a wide range of applications.[17]

  • Non-protein blockers , such as detergents (Tween-20, Triton X-100), are useful for minimizing hydrophobic interactions.[17]

Q: What is the purpose of pre-clearing the lysate?

A: Pre-clearing is a step to reduce non-specific binding by removing components from the lysate that adhere to the affinity beads themselves.[8][12] This is done by incubating the lysate with beads (without the antibody) before the immunoprecipitation, which helps to ensure that the final eluted product is purer.[12]

Q: Can buffer pH affect non-specific binding?

A: Yes, the pH of your buffer is a critical factor. It influences the charge of biomolecules, and adjusting the pH can help minimize charge-based non-specific binding.[3] The ideal pH will depend on the isoelectric point of your protein of interest and the properties of the affinity matrix.[3]

Data Presentation

Table 1: Effect of Buffer Additives on Reducing Non-Specific Binding

AdditiveStarting ConcentrationMechanism of ActionCommon Applications
NaCl 150 mM (up to 1 M)Reduces ionic interactions.[3][5]Affinity chromatography, Co-IP
Imidazole 10-40 mMCompetes with His-tagged proteins for binding to IMAC resins, reducing binding of contaminants.[13]His-tag purification
Non-ionic Detergents (Tween 20, Triton X-100) 0.05 - 0.1%Disrupts hydrophobic interactions.[3][5]Affinity chromatography, Co-IP
Bovine Serum Albumin (BSA) 1%Blocks non-specific binding sites on beads and other surfaces.[3]Co-IP, ELISA

Experimental Protocols

Protocol 1: Pre-clearing Lysate for Co-Immunoprecipitation

  • Prepare your cell lysate according to your standard protocol.

  • Add 20-30 µL of a 50% slurry of Protein A/G beads (or the same type of beads used for your IP) per 500 µg of total protein in the lysate.[9]

  • Incubate the lysate-bead mixture for 30-60 minutes at 4°C with gentle rotation.[9]

  • Pellet the beads by centrifugation or using a magnetic rack.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Proceed with your standard immunoprecipitation protocol by adding your primary antibody to the pre-cleared lysate.

Protocol 2: Optimizing Wash Buffer for His-tag Purification

  • Prepare a series of wash buffers with increasing concentrations of imidazole (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).[5][18]

  • After binding your His-tagged protein to the Ni-NTA resin, wash the resin with each of the prepared buffers sequentially.

  • Collect the flow-through from each wash step and analyze by SDS-PAGE and Western blot to determine the imidazole concentration at which your target protein begins to elute.

  • The optimal wash buffer concentration will be the highest concentration of imidazole that does not cause significant elution of your target protein, as this will most effectively remove non-specifically bound contaminants.

Visualizations

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Buffer Optimize Buffer Conditions? Start->Check_Buffer Adjust_Salt Increase Salt Concentration (e.g., NaCl) Check_Buffer->Adjust_Salt Yes Check_Washing Sufficient Washing? Check_Buffer->Check_Washing No Add_Detergent Add Non-ionic Detergent (e.g., Tween 20) Adjust_Salt->Add_Detergent Add_Detergent->Check_Washing Increase_Washes Increase Number and Duration of Washes Check_Washing->Increase_Washes No Check_Beads Bead-related Binding? Check_Washing->Check_Beads Yes Increase_Washes->Check_Beads Pre_Clear Pre-clear Lysate with Beads Check_Beads->Pre_Clear Yes Re_Evaluate Re-evaluate Non-Specific Binding Check_Beads->Re_Evaluate No Block_Beads Block Beads with BSA or Milk Pre_Clear->Block_Beads Block_Beads->Re_Evaluate

Caption: Troubleshooting workflow for addressing non-specific binding.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Binding Binding cluster_Washing_Elution Washing and Elution Cell_Lysis Cell Lysis Pre_Clearing Pre-clearing (Optional) Cell_Lysis->Pre_Clearing Antibody_Incubation Antibody Incubation Pre_Clearing->Antibody_Incubation Bead_Capture Bead Capture Antibody_Incubation->Bead_Capture Washing Washing Steps Bead_Capture->Washing Elution Elution Washing->Elution Analysis Analysis Elution->Analysis Analysis (SDS-PAGE, Western Blot)

Caption: General experimental workflow for affinity purification.

References

Strategies to improve the solubility of Asp-His

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the solubility of the dipeptide Aspartyl-Histidine (Asp-His).

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic solubility of this compound and why is it often low?

Aspartyl-Histidine is a dipeptide composed of an acidic amino acid (Aspartic Acid, pKa ~3.9) and a basic amino acid (Histidine, pKa ~6.0). Its solubility is highly dependent on the pH of the solution. The peptide has an isoelectric point (pI), the pH at which its net charge is zero. At or near its pI, intermolecular electrostatic repulsion is minimal, which can lead to aggregation and precipitation, resulting in low solubility. The solubility of this compound is lowest at its isoelectric point (pI), which is approximately 4.95. Away from the pI, the peptide carries a net positive or negative charge, enhancing its interaction with water and increasing solubility.

Q2: My this compound solution is cloudy. What is the most likely cause and how can I fix it?

A cloudy solution typically indicates that the peptide has precipitated because the pH of the solution is too close to the peptide's isoelectric point (pI ≈ 4.95). At this pH, the peptide has a net neutral charge, minimizing its solubility.

Troubleshooting Steps:

  • Check the pH of your solution: Use a calibrated pH meter.

  • Adjust the pH:

    • To solubilize this compound, adjust the pH away from the pI.

    • Add a small amount of dilute acid (e.g., 0.1 M HCl) to lower the pH to below 3.5. This will give the peptide a net positive charge.

    • Alternatively, add a small amount of dilute base (e.g., 0.1 M NaOH) to raise the pH to above 6.5. This will impart a net negative charge.

  • Vortex or sonicate: After pH adjustment, vortex or sonicate the solution briefly to aid dissolution.

Below is a workflow to troubleshoot solubility issues.

start Start: this compound Solubility Issue cloudy Is the solution cloudy or precipitated? start->cloudy check_ph Measure pH of the solution cloudy->check_ph Yes other_issue Consider other issues: - Concentration too high? - Incorrect solvent? - Degradation? cloudy->other_issue No is_near_pi Is pH near pI (approx. 4.5-5.5)? check_ph->is_near_pi adjust_ph Adjust pH (<< 4.0 or >> 6.0) is_near_pi->adjust_ph Yes is_near_pi->other_issue No dissolved Problem Solved: Peptide Dissolved adjust_ph->dissolved

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data

Table 1: pH-Dependent Solubility of this compound

The solubility of this compound is dramatically influenced by pH. The following table summarizes the approximate solubility at room temperature.

pHNet Charge of PeptideExpected SolubilityRationale
2.0Positive (Cationic)HighBoth Asp (carboxyl) and His (imidazole) groups are protonated.
4.0Slightly PositiveModerate to LowApproaching the pI; Aspartic acid group begins to deprotonate.
4.95 (pI) Neutral (Zwitterionic) Minimum Net charge is zero, leading to minimal hydration and potential aggregation.
6.5Slightly NegativeModerateHistidine's imidazole (B134444) group is largely deprotonated.
8.0Negative (Anionic)HighBoth Aspartic acid and Histidine side chains are deprotonated.

The diagram below illustrates how pH affects the charge state and relative solubility of this compound.

cluster_ph Effect of pH on this compound Charge and Solubility ph_low Low pH (e.g., < 3.5) Net Charge: Positive ph_pi pH ≈ pI (4.95) Net Charge: Zero sol_high1 High Solubility ph_low->sol_high1 Increased repulsion ph_high High pH (e.g., > 6.5) Net Charge: Negative sol_low Minimum Solubility ph_pi->sol_low Aggregation prone sol_high2 High Solubility ph_high->sol_high2 Increased repulsion

Caption: Relationship between pH, net charge, and solubility of this compound.

Experimental Protocols

Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the solubility of this compound at a specific pH.

Materials:

  • This compound powder

  • Buffer solutions at desired pH values (e.g., citrate, phosphate)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Orbital shaker or rotator with temperature control

  • Microcentrifuge

  • Calibrated pH meter

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation: Prepare a series of buffer solutions at the desired pH values.

  • Addition of Peptide: Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume (e.g., 1 mL) of a specific pH buffer. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Equilibration: Seal the tubes and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with the mobile phase or an appropriate buffer to a concentration within the linear range of your analytical method.

  • Quantification: Determine the concentration of dissolved this compound in the diluted supernatant using a validated analytical method like HPLC-UV.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility at that specific pH and temperature. Remember to account for the dilution factor.

Minimizing racemization during Asp-His synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize racemization during the synthesis of peptides containing the Asp-His linkage.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound linkage particularly prone to racemization?

A1: The primary cause of racemization at an aspartic acid (Asp) residue is the formation of an aspartimide intermediate.[1][2] This process is catalyzed by the base (e.g., piperidine) used for Fmoc-deprotection during Solid-Phase Peptide Synthesis (SPPS). The backbone amide nitrogen of the adjacent histidine (His) residue attacks the side-chain ester of Asp, forming a five-membered succinimide (B58015) ring. This ring can then be opened by a nucleophile, leading to a mixture of α- and β-peptides and, critically, causing racemization at the α-carbon of the Asp residue.[1][2][3] The sequence this compound is susceptible to this side reaction.[4]

Q2: Which amino acid is the primary source of racemization in an this compound coupling?

A2: Both aspartic acid and histidine are susceptible to racemization.[5][6] However, the major pathway for racemization in an this compound sequence is typically through aspartimide formation involving the Asp residue.[1][5][6] Histidine itself is one of the most racemization-prone amino acids due to the ability of its imidazole (B134444) side chain to facilitate the abstraction of the alpha-proton of the activated amino acid.[7][8]

Q3: How can I minimize aspartimide formation and subsequent racemization?

A3: Several strategies can be employed to suppress aspartimide formation:

  • Modification of Deprotection Conditions: Adding an acid additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution can significantly reduce aspartimide formation.[4][5][6] Using weaker bases like piperazine (B1678402) in place of piperidine has also been shown to be effective.[5][6][9]

  • Use of Bulky Side-Chain Protecting Groups for Asp: Standard tert-butyl (OtBu) protection can be insufficient for sterically demanding sequences.[1][3] Employing bulkier protecting groups on the Asp side-chain carboxyl, such as 3-methylpent-3-yl (OMpe), can hinder the intramolecular cyclization.[9][10]

  • Backbone Protection: Protecting the backbone amide nitrogen of the amino acid C-terminal to Asp with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can completely prevent aspartimide formation.[4]

  • Novel Protecting Groups: Non-ester-based protecting groups, such as cyanosulfurylides, mask the carboxylic acid with a stable C-C bond, effectively eliminating aspartimide formation.[11]

Q4: What is the best side-chain protecting group for Histidine to prevent racemization?

A4: The most effective strategy to minimize histidine racemization is to protect the π-nitrogen of the imidazole ring.[7][8] While the standard Trityl (Trt) group is widely used, it doesn't fully prevent racemization.[7][12] Derivatives with tert-Butoxycarbonyl (Boc) or Methoxybenzyloxymethyl (MBom) protecting groups on the imidazole nitrogen offer superior protection against loss of stereochemical integrity.[7]

Troubleshooting Guide

Issue: Significant racemization of the Asp residue is detected after synthesis.

Potential Cause Recommended Solution Explanation
Aspartimide Formation Add 0.1 M HOBt or Oxyma Pure to the 20% piperidine/DMF deprotection solution.[6] Alternatively, replace piperidine with piperazine for deprotection.[5][6][9]HOBt and other additives buffer the basicity of the deprotection solution, suppressing the base-catalyzed cyclization that leads to aspartimide formation.[13][14]
Inadequate Side-Chain Protection For subsequent syntheses, replace Fmoc-Asp(OtBu)-OH with a derivative containing a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH.[9][10]Increased steric hindrance around the side-chain ester physically obstructs the nucleophilic attack from the backbone amide, slowing the rate of aspartimide formation.[1]
Elevated Temperature If using microwave-assisted SPPS, reduce the coupling temperature. Lowering the temperature from 80°C to 50°C has been shown to limit racemization for sensitive residues like His and Cys.[5][6]Higher temperatures accelerate not only the desired coupling reaction but also the competing racemization and aspartimide formation side reactions.[15][16]

Issue: Racemization of the His residue is higher than expected.

Potential Cause Recommended Solution Explanation
Sub-optimal Coupling Reagent/Base Combination Use acidic coupling conditions, such as diisopropylcarbodiimide (DIC) with HOBt, which are known to maintain histidine stereochemistry.[8] Avoid strong bases; if a base is required, consider using a weaker one like sym-collidine instead of DIPEA.[17]The π-nitrogen of the unprotected imidazole ring can promote enolization and subsequent racemization of activated histidine esters, a process exacerbated by strong bases.[8]
Inadequate Side-Chain Protection For future syntheses, use an Fmoc-His derivative with protection on the imidazole nitrogen, such as Fmoc-His(Boc)-OH.[7]Protecting the imidazole nitrogen prevents it from participating in the racemization mechanism, thus preserving the chiral integrity of the histidine residue.[7][8]
Prolonged Activation Time Minimize the pre-activation time of the Fmoc-His-OH derivative before adding it to the resin. Use in-situ activation protocols where possible.[16]The activated amino acid is the species most prone to racemization. Reducing its lifetime before it couples to the peptide chain minimizes the opportunity for epimerization to occur.[15][18]

Data & Experimental Protocols

Comparison of Strategies to Reduce Aspartimide Formation

The following table summarizes data on the formation of aspartimide and the resulting D-Asp epimer when using different deprotection methods during microwave-assisted SPPS of a model peptide.

Deprotection Reagent% Aspartimide% D-Asp
20% Piperidine/DMF16.86.8
20% Piperidine/DMF + 0.1M HOBt6.53.4
5% Piperazine/DMF + 0.1M HOBt1.81.1
Data adapted from a study on microwave-enhanced Fmoc SPPS.[15]
Protocol 1: Low-Racemization Coupling of Fmoc-Asp(OR)-OH

This protocol is designed to minimize aspartimide formation during the coupling of an aspartic acid residue.

  • Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine and 0.1 M HOBt in DMF.[6]

    • Perform the deprotection for 5 minutes, drain, and repeat with fresh solution for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM, 3 times), and finally DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-Asp(OR)-OH (where R is a bulky protecting group like Mpe) and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture.

    • Allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Couple for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Analysis of Racemization by Chiral GC-MS

This protocol outlines the general steps for determining the enantiomeric purity of the synthesized dipeptide after hydrolysis.

  • Hydrolysis:

    • Hydrolyze the peptide sample using 6N DCl in D₂O at 110°C for 24 hours.[19][20] Using deuterated reagents allows for the correction of any racemization that occurs during the hydrolysis step itself.[19][20]

  • Derivatization:

    • Evaporate the hydrolysis reagent under a stream of nitrogen.

    • Esterify the amino acid mixture (e.g., with 2N HCl in methanol).

    • Acylate the amino acids (e.g., with trifluoroacetic anhydride) to increase their volatility for GC analysis.[19]

  • GC-MS Analysis:

    • Inject the derivatized sample onto a gas chromatograph equipped with a chiral column (e.g., Chirasil-Val).[20]

    • Use a suitable temperature program to separate the D- and L-amino acid derivatives.

    • Detect the eluting compounds using a mass spectrometer.

  • Data Analysis:

    • Quantify the amount of D- and L-enantiomer for both Asp and His by integrating the corresponding peak areas in the chromatogram.[19]

    • Correct for hydrolysis-induced racemization by analyzing the mass spectra for deuterium (B1214612) incorporation at the α-carbon.[20]

Visual Guides

cluster_main Troubleshooting High Racemization Start High Racemization Detected in this compound Peptide Check_Residue Which residue shows high epimerization? Start->Check_Residue Asp_Path Aspartic Acid Check_Residue->Asp_Path Asp His_Path Histidine Check_Residue->His_Path His Asp_Cause Probable Cause: Aspartimide Formation Asp_Path->Asp_Cause Asp_Sol1 Modify Deprotection: Add 0.1M HOBt to Piperidine Asp_Cause->Asp_Sol1 Solution 1 Asp_Sol2 Use Bulky Asp Protecting Group (e.g., OMpe) Asp_Cause->Asp_Sol2 Solution 2 His_Cause Probable Cause: Side-chain Catalysis His_Path->His_Cause His_Sol1 Modify Coupling: Use DIC/HOBt His_Cause->His_Sol1 Solution 1 His_Sol2 Use Imidazole-Protected His Derivative (e.g., His(Boc)) His_Cause->His_Sol2 Solution 2 cluster_mech Mechanism of Aspartimide Formation and Racemization Peptide Fmoc-NH-...-Asp(OtBu)-His(Trt)-...-Resin Aspartimide Aspartimide Intermediate (Planar, Achiral Center) Peptide->Aspartimide Deprotonation & Intramolecular Attack Piperidine Piperidine (Base) Piperidine->Peptide Racemized Mixture of Products: L-Asp-Peptide D-Asp-Peptide (Racemized) L/D-β-Asp-Peptide Aspartimide->Racemized Nucleophilic Ring Opening (Piperidine or H₂O) cluster_workflow Experimental Workflow: Racemization Analysis Start Synthesized This compound Peptide Hydrolysis 1. Hydrolysis (6N DCl / D₂O, 110°C) Start->Hydrolysis Derivatization 2. Derivatization (Esterification & Acylation) Hydrolysis->Derivatization Analysis 3. Chiral GC-MS Analysis Derivatization->Analysis Result 4. Data Quantification (% D-Asp, % D-His) Analysis->Result

References

Identifying and removing byproducts from Asp-His synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of the dipeptide Asp-His (Aspartyl-Histidine).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and most common byproducts in this compound synthesis?

A1: The synthesis of this compound is primarily challenged by two main side reactions due to the inherent reactivity of the constituent amino acids:

  • Aspartimide Formation: This is a significant issue for any peptide containing an Aspartic acid (Asp) residue. Under the basic conditions often used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS), the backbone amide nitrogen following the Asp residue can attack the side-chain carbonyl group, forming a cyclic succinimide (B58015) intermediate known as an aspartimide.[1][2] This intermediate can then lead to several byproducts, including the desired α-peptide, the isomeric β-peptide where the peptide bond is formed with the side-chain carboxyl group, and racemization of the aspartic acid residue.[2]

  • Histidine Racemization: Histidine (His) is one of the amino acids most prone to racemization during peptide coupling.[3] The imidazole (B134444) side chain of histidine can act as an intramolecular base catalyst, facilitating the loss of stereochemical integrity at the α-carbon, especially when activated for coupling.[4]

Other potential byproducts include:

  • Diketopiperazine (DKP) Formation: This is a common side reaction in the synthesis of dipeptides, where the N-terminal amino group of the dipeptidyl-resin attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[5][6]

  • Piperidide Adducts: If aspartimide formation occurs, the piperidine (B6355638) used for Fmoc deprotection can act as a nucleophile and attack the succinimide ring, leading to the formation of piperidide adducts.[1]

  • Incomplete Deprotection/Coupling: As with any peptide synthesis, incomplete reactions can lead to deletion sequences (missing one of the amino acids) or truncated peptides.

Troubleshooting Guides

Issue 1: My HPLC analysis of crude this compound shows multiple peaks close to the main product, some with the same mass.

This is a classic sign of the presence of isomers, likely arising from aspartimide formation and/or histidine racemization.

Troubleshooting Steps:

  • Identify the Byproducts:

    • Mass Spectrometry (MS): Analyze the peaks by MS.

      • An 18 Da mass loss compared to the expected product mass suggests the presence of the aspartimide intermediate.

      • Peaks with the same mass as the target peptide are likely diastereomers (from His racemization) or the β-aspartyl isomer.

    • Tandem MS (MS/MS): Fragmentation analysis can help distinguish between α- and β-aspartyl isomers. The fragmentation patterns will differ due to the different peptide bond linkage.[7][8]

    • Chiral HPLC: To confirm racemization of histidine, perform chiral HPLC analysis on the hydrolyzed peptide.[9]

  • Optimize Synthesis to Minimize Byproducts:

    • Prevent Aspartimide Formation:

      • Use Sterically Hindered Protecting Groups for Asp: Instead of the standard Fmoc-Asp(OtBu)-OH, consider using derivatives with bulkier side-chain protection, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[1][10]

      • Modify Deprotection Conditions: Add an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine deprotection solution to reduce its basicity.[1] Alternatively, use a weaker base like piperazine (B1678402) or morpholine.[11]

    • Minimize Histidine Racemization:

      • Choose the Right Coupling Reagent: Uronium/aminium-based reagents like HBTU and HATU generally show lower racemization rates compared to carbodiimides like DIC, especially when used with an additive like HOBt or OxymaPure®.[4][12] DEPBT has also been reported to be effective in minimizing racemization for His-containing peptides.[13]

      • Control Temperature: For microwave-assisted synthesis, lowering the coupling temperature can reduce racemization.

Issue 2: The overall yield of my this compound synthesis is very low.

Low yield can be due to a variety of factors, including incomplete reactions, side reactions leading to non-target products, or issues during cleavage and workup.[14]

Troubleshooting Steps:

  • Investigate Diketopiperazine (DKP) Formation: DKP formation is a major cause of low yield in dipeptide synthesis.[5][6]

    • Analysis: Analyze the cleavage solution by HPLC and MS for a peak corresponding to the mass of the this compound diketopiperazine.

    • Prevention:

      • Couple the third amino acid quickly after the deprotection of the second amino acid.

      • Use a resin that is less prone to DKP formation, such as a 2-chlorotrityl chloride (2-CTC) resin, from which the peptide can be cleaved under milder acidic conditions.

  • Optimize Coupling and Deprotection Steps:

    • Monitor Reactions: Use a qualitative test like the Kaiser test to ensure complete coupling at each step.[14]

    • Double Coupling: For the coupling of His, which can be sterically hindered, a second coupling step may be necessary to drive the reaction to completion.

  • Review Cleavage and Workup:

    • Cleavage Cocktail: Ensure you are using an appropriate cleavage cocktail with scavengers to prevent side reactions during cleavage. For a simple dipeptide without other sensitive residues, a standard cocktail of TFA/TIS/H2O (95:2.5:2.5) is often sufficient.[15][16]

    • Precipitation: Ensure the peptide is fully precipitated from the cleavage solution by using a sufficient volume of cold diethyl ether.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and their Mass Spectrometry (MS) Signatures

Byproduct NameDescriptionExpected Mass Change from Target Peptide (Da)
Aspartimide IntermediateIntramolecular cyclization of the Asp residue.-18.01
β-Aspartyl IsomerPeptide bond formed with the side-chain carboxyl of Asp.0
D-His DiastereomerRacemization of the Histidine residue.0
Piperidide AdductsAddition of piperidine to the aspartimide intermediate.+84.08
Diketopiperazine (DKP)Cyclic dipeptide cleaved from the resin.N/A (Different molecular formula)
Deletion Sequence (Asp)Histidine coupled directly to the resin.-115.03
Deletion Sequence (His)Aspartic acid remains on the resin.-137.06

Table 2: Comparison of Asp Protecting Groups in Minimizing Aspartimide Formation

Protecting GroupAspartic Acid DerivativeRelative Aspartimide Formation (%)Notes
tert-Butyl (tBu)Fmoc-Asp(OtBu)-OHHigh (Sequence Dependent)Standard, but prone to aspartimide formation.[1]
3-Methylpent-3-yl (Mpe)Fmoc-Asp(OMpe)-OHLowOffers significantly better suppression than OtBu.[10]
5-n-Butyl-5-nonyl (Bno)Fmoc-Asp(OBno)-OHVery LowHighly effective in preventing aspartimide formation, even in problematic sequences.

Table 3: Impact of Coupling Reagents on Histidine Racemization

Coupling ReagentAdditiveBaseRelative Racemization (%)
DICHOBtDIPEALow
HBTUHOBtDIPEALow
HATU-DIPEA/NMMLow to High (base dependent)
BOP-DIPEA (excess)~3%
DICOxyma-1.8%

Data is compiled from various model systems and should be used as a comparative guide. Actual percentages will vary based on specific reaction conditions.[3][4]

Experimental Protocols

Protocol 1: RP-HPLC Method for Analysis and Purification of this compound

This protocol provides a starting point for the separation of this compound from its common byproducts. Optimization may be required based on the specific impurity profile.

  • System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 40% B (linear gradient)

    • 35-40 min: 40% to 95% B (linear gradient for column wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

  • Expected Elution Order: Generally, more polar compounds elute earlier. The aspartimide intermediate, being more hydrophobic, may have a longer retention time. Diastereomers (D-His) may co-elute or elute very close to the main peak, often requiring a shallower gradient for resolution.[17][18]

Protocol 2: Cleavage and Deprotection of this compound from Resin

This protocol is for the final cleavage of the dipeptide from the solid support and removal of side-chain protecting groups.

  • Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry under vacuum for at least one hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard Asp(OtBu)-His(Trt) synthesis, a suitable cocktail is Reagent B :

    • Trifluoroacetic Acid (TFA): 88% (v/v)

    • Phenol: 5% (w/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)[19]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (10-20 times the volume of TFA) of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet two more times with cold ether to remove scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

Byproduct_Formation_Workflow cluster_synthesis This compound Synthesis cluster_byproducts Potential Byproduct Formation Start Start: Coupling of Fmoc-His(Trt)-OH to Resin Deprotection1 Fmoc Deprotection (Piperidine) Start->Deprotection1 Coupling Coupling of Fmoc-Asp(Side-Chain-PG)-OH Deprotection1->Coupling DKP Diketopiperazine Formation Deprotection1->DKP Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Racemization His Racemization Coupling->Racemization Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage Aspartimide Aspartimide Formation Deprotection2->Aspartimide Crude_Peptide Crude this compound Cleavage->Crude_Peptide Beta_Peptide β-Aspartyl Peptide Aspartimide->Beta_Peptide Piperidide Piperidide Adducts Aspartimide->Piperidide

Caption: Workflow of this compound synthesis and points of potential byproduct formation.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting Start Problem with This compound Synthesis Low_Yield Low Overall Yield? Start->Low_Yield Impure_Product Impure Product by HPLC? Start->Impure_Product Check_DKP Check for DKP Formation Low_Yield->Check_DKP Yes MS_Analysis Analyze by MS & MS/MS Impure_Product->MS_Analysis Yes Optimize_Coupling Optimize Coupling & Deprotection Check_DKP->Optimize_Coupling Review_Cleavage Review Cleavage & Workup Optimize_Coupling->Review_Cleavage Chiral_HPLC Chiral HPLC Analysis MS_Analysis->Chiral_HPLC Prevent_Aspartimide Prevent Aspartimide Formation Chiral_HPLC->Prevent_Aspartimide Minimize_Racemization Minimize His Racemization Prevent_Aspartimide->Minimize_Racemization

Caption: Logical workflow for troubleshooting common issues in this compound synthesis.

Aspartimide_Pathway Asp_Peptide α-Aspartyl Peptide (Target) Aspartimide Aspartimide Intermediate (-18 Da) Asp_Peptide->Aspartimide Base (e.g., Piperidine) Aspartimide->Asp_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Isomer) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide D-Aspartyl Peptides (Diastereomers) Aspartimide->Racemized_Peptide Epimerization Piperidide_Adduct Piperidide Adducts (+84 Da) Aspartimide->Piperidide_Adduct Piperidine Attack

Caption: Reaction pathway of aspartimide formation and subsequent byproducts.

References

Technical Support Center: Optimizing Asp-His Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for Aspartic Acid (Asp) and Histidine (His) coupling.

Troubleshooting Guides

This section addresses specific issues that may arise during Asp-His coupling reactions in a question-and-answer format.

Question: My this compound coupling reaction is slow or incomplete. What are the potential causes and how can I troubleshoot this?

Answer:

Slow or incomplete this compound coupling can be attributed to several factors, primarily steric hindrance, side reactions, or suboptimal reaction conditions. Histidine, in particular, can be a challenging residue to couple due to its bulky imidazole (B134444) side chain and its propensity to cause racemization.[1][2]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Advanced Troubleshooting Slow/Incomplete Coupling Slow/Incomplete Coupling Reagent Quality Reagent Quality Slow/Incomplete Coupling->Reagent Quality Protocol Adherence Protocol Adherence Slow/Incomplete Coupling->Protocol Adherence Coupling Reagent Coupling Reagent Reagent Quality->Coupling Reagent Protocol Adherence->Coupling Reagent Reaction Conditions Reaction Conditions Coupling Reagent->Reaction Conditions His Protection His Protection Reaction Conditions->His Protection Double Coupling Double Coupling Reaction Conditions->Double Coupling His Protection->Double Coupling Microwave Synthesis Microwave Synthesis Double Coupling->Microwave Synthesis

Caption: Troubleshooting workflow for slow this compound coupling.

1. Verify Reagent Quality and Protocol:

  • Reagents: Ensure all reagents, especially coupling agents and amino acid derivatives, are fresh and have been stored correctly. Moisture can inactivate coupling reagents.

  • Protocol: Double-check the experimental protocol for accuracy in calculations of equivalents, concentrations, and reaction times.

2. Optimize Coupling Reagent and Additives:

  • High-Efficiency Reagents: For difficult couplings like this compound, consider using more powerful coupling reagents. Uronium/aminium salts like HATU , HBTU , and COMU are generally more efficient than carbodiimides like DIC, especially for sterically hindered amino acids.[3][4][5] HATU is often preferred for its faster reaction rates and lower risk of epimerization compared to HBTU.[5]

  • Additives: When using carbodiimides (e.g., DIC), the addition of HOBt or OxymaPure is crucial to suppress racemization and improve efficiency.[3][6]

3. Adjust Reaction Conditions:

  • Temperature: While standard couplings are often performed at room temperature, increasing the temperature can sometimes improve the reaction rate.[6] However, be cautious as higher temperatures can also increase the risk of side reactions, particularly racemization with Fmoc-His(Trt)-OH.[1]

  • Reaction Time: Extend the coupling time. While some efficient reagents can complete coupling in as little as 6-60 minutes, difficult couplings may require several hours (2-4 hours is common, and in some cases, up to 24 hours).[6][7] Monitor the reaction progress using a ninhydrin (B49086) test.[7]

  • Solvent: Ensure proper solvation of the peptide-resin. N,N-Dimethylformamide (DMF) is a common solvent, but for sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts may be beneficial.[8]

4. Evaluate Histidine Side-Chain Protection:

  • The choice of protecting group for the histidine side chain significantly impacts coupling efficiency and racemization.

    • Trityl (Trt): Widely used but can lead to significant racemization, especially at elevated temperatures.[1][2]

    • tert-Butoxycarbonyl (Boc): Offers better suppression of racemization compared to Trt, particularly at higher temperatures, making it a good choice for microwave-assisted synthesis.[1][9]

    • Tosyl (Tos): Another option, particularly in Boc-based synthesis strategies.[9]

5. Consider Advanced Techniques:

  • Double Coupling: If a single coupling is incomplete, performing a second coupling with fresh reagents can drive the reaction to completion.[10]

  • Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate coupling reactions, including those involving sterically hindered amino acids.[2]

Question: I am observing significant side products in my this compound coupling reaction. What are they and how can I minimize them?

Answer:

The primary side reactions in this compound coupling are aspartimide formation and racemization of the histidine residue.

Aspartimide Formation: This occurs when the backbone amide nitrogen attacks the activated side-chain carboxyl group of aspartic acid, forming a cyclic imide. This can lead to the formation of β-peptide impurities and racemization of the Asp residue.[6]

  • Minimization Strategies:

    • Use of Additives: Employ additives like HOBt or OxymaPure with carbodiimide (B86325) coupling reagents.[6]

    • Sterically Hindered Protecting Groups: Using a bulkier protecting group on the Asp side chain can sterically hinder aspartimide formation.

    • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in minimal amounts.[6] For some methods like DIC/HOBt, base-free conditions can be used.[6]

    • Temperature and Time: Minimize reaction time and maintain a low temperature (0 °C to room temperature).[6]

Histidine Racemization: The imidazole ring of histidine can act as an internal base, promoting the abstraction of the α-proton and leading to a loss of stereoisomeric purity.[1]

  • Minimization Strategies:

    • Side-Chain Protection: Use of an appropriate protecting group on the imidazole nitrogen is crucial. As mentioned, Boc protection on the histidine side chain is generally more effective at suppressing racemization than Trt protection.[1]

    • Coupling Reagent Selection: Phosphonium-based reagents like PyBOP and uronium/aminium reagents are known for their low racemization potential.[6]

    • Additives: Additives like HOBt or OxymaPure are effective in suppressing racemization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time for this compound coupling?

A1: The reaction time is highly dependent on the coupling reagents, temperature, and the specific sequence. With highly efficient uronium/aminium reagents like HATU or HBTU, coupling can be complete in as little as 6 to 60 minutes.[3] However, for carbodiimide-mediated couplings (e.g., DIC/HOBt) or with sterically hindered sequences, longer reaction times of 2-4 hours or even up to 24 hours may be necessary.[7] It is always recommended to monitor the reaction progress.

Q2: Which coupling reagent is the most efficient for this compound coupling?

A2: While direct comparative data for this compound is limited, for difficult couplings in general, uronium/aminium salts like HATU and COMU are considered highly efficient, offering fast reaction rates and high yields.[11] Phosphonium salts like PyBOP are also very effective and are known for low racemization.[11] Carbodiimides like DIC in combination with additives like HOBt or OxymaPure are a cost-effective option but may require longer reaction times.[4][11]

Q3: How does the choice of protecting group on the Histidine side chain affect the reaction time?

A3: The primary influence of the histidine protecting group is on the level of racemization rather than directly on the reaction time. However, a bulkier protecting group like Trityl might introduce slightly more steric hindrance compared to Boc, potentially slowing the reaction, though this effect is generally less significant than the choice of coupling reagent. The main advantage of using Boc protection for the histidine side chain is the significant reduction in racemization, especially at elevated temperatures, which allows for the use of more forcing conditions (like higher temperatures in microwave synthesis) to reduce reaction times without compromising the stereochemical integrity of the peptide.[1][2]

Q4: Can I use microwave synthesis for this compound coupling?

A4: Yes, microwave-assisted peptide synthesis can be very effective for accelerating this compound coupling. The elevated temperatures can help overcome steric hindrance and drive the reaction to completion more quickly. However, it is crucial to use a histidine derivative with a robust side-chain protecting group that minimizes racemization at high temperatures, such as Fmoc-His(Boc)-OH.[1][2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighLowFast reaction rates, high yields, effective for sterically hindered couplings.[5][11]Higher cost, potential for side reactions if used in excess.[11]
HBTU Uronium SaltHighLowGood performance for routine synthesis, well-established.[5][11]Less reactive than HATU, can be less effective for difficult sequences.[11]
COMU Uronium SaltVery HighVery LowHigh efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[11]Relatively newer compared to HBTU/HATU.[11]
PyBOP Phosphonium SaltHighLowEfficient with low racemization, byproducts are generally less hazardous than BOP.[11]More expensive than carbodiimides.[11]
DIC/HOBt Carbodiimide/AdditiveModerate to HighLow (with HOBt)Cost-effective, widely used.[4][11]Slower reaction times compared to uronium salts.[11]

Table 2: Influence of Histidine Side-Chain Protection on Racemization

Histidine DerivativeSide-Chain ProtectionRacemization at 50°C (10 min coupling)Racemization at 90°CKey Considerations
Fmoc-His(Trt)-OH Trityl (Trt)6.8% D-isomer[9]>16% D-isomer[9]Widely used but prone to significant racemization, especially at elevated temperatures.[1][2]
Fmoc-His(Boc)-OH tert-Butoxycarbonyl (Boc)0.18% D-isomer[9]0.81% D-isomer[9]Significantly reduces epimerization, making it ideal for high-temperature and microwave-assisted synthesis.[1][9]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of this compound Dipeptide using HATU

This protocol describes a standard manual SPPS procedure for the coupling of Fmoc-Asp(OtBu)-OH to a resin-bound Histidine derivative.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the His-loaded resin (e.g., Fmoc-His(Trt)-Wang resin) in DMF for 30-60 minutes.

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

3. Monitoring and Washing:

  • Perform a Kaiser test on a small sample of resin beads to monitor the reaction. A negative test (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

4. Cleavage and Deprotection:

  • After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Dry the crude peptide and purify by RP-HPLC.

G cluster_0 SPPS Cycle for this compound Coupling Start Start Swell Resin Swell Resin Start->Swell Resin Fmoc Deprotection Fmoc Deprotection Swell Resin->Fmoc Deprotection Wash Wash Fmoc Deprotection->Wash Activate Asp Activate Asp Wash->Activate Asp Couple to His-Resin Couple to His-Resin Activate Asp->Couple to His-Resin Monitor Coupling Monitor Coupling Couple to His-Resin->Monitor Coupling Monitor Coupling->Couple to His-Resin Incomplete Final Wash Final Wash Monitor Coupling->Final Wash Complete Cleave & Deprotect Cleave & Deprotect Final Wash->Cleave & Deprotect Purify Peptide Purify Peptide Cleave & Deprotect->Purify Peptide End End Purify Peptide->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Selecting appropriate protecting groups for Asp-His synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Asp-His dipeptides. It addresses common challenges related to protecting group selection and provides detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges when synthesizing this compound dipeptides?

The main difficulties arise from the functional side chains of aspartic acid (a β-carboxylic acid) and histidine (an imidazole (B134444) ring). For aspartic acid, the primary side reaction is the formation of an aspartimide, a cyclic succinimide (B58015) derivative. This can occur under both basic and acidic conditions and leads to the formation of difficult-to-separate α- and β-peptide impurities. For histidine, the imidazole ring can catalyze racemization of the α-carbon during activation and coupling, compromising the stereochemical purity of the final peptide.

Q2: My HPLC analysis of the crude this compound peptide shows a major byproduct with the same mass as my target peptide. What could it be?

A byproduct with an identical mass to the desired peptide is often the result of racemization at the histidine residue, leading to the formation of a D-His-containing diastereomer. This is a common issue, especially with prolonged activation times or the use of certain coupling reagents. Another possibility, though less common for a dipeptide, is the formation of β-aspartyl peptides from the opening of an aspartimide intermediate, which is also a mass-neutral event.

Troubleshooting Steps:

  • Confirm Racemization: Use chiral chromatography to verify the presence of the D-His diastereomer.

  • Optimize Coupling:

    • Minimize the pre-activation time of the histidine residue.

    • Employ a coupling reagent known to suppress racemization, such as DEPBT or using DIC/Oxyma.

    • Consider using a histidine derivative with a protecting group on the π-nitrogen of the imidazole ring, like Bom, to effectively suppress racemization.

Q3: I'm observing a side product with a mass loss of 18 Da from my target peptide. What is this and how can I prevent it?

A mass loss of 18 Da is characteristic of aspartimide formation from the aspartic acid residue. This side reaction is particularly prevalent during the repeated piperidine (B6355638) treatments in Fmoc-based solid-phase peptide synthesis (SPPS).

Troubleshooting Steps:

  • Modify Deprotection Conditions: Add a mild acid additive like 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution to buffer the basicity.

  • Use Sterically Hindered Protecting Groups: For the Asp side chain, replace the standard tert-butyl (tBu) ester with a bulkier group like 3-methylpent-3-yl (OMpe) to sterically hinder the cyclization.

  • Backbone Protection: For particularly problematic sequences, consider using a pre-formed dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl.

Q4: Which protecting group strategy is best for this compound synthesis: Fmoc/tBu or Boc/Bzl?

Both strategies can be successful, and the choice often depends on the overall synthetic plan, available instrumentation, and the desired final product.

  • Fmoc/tBu Strategy (SPPS): This is the most common approach for solid-phase synthesis. It uses milder deprotection conditions for the N-terminus (piperidine), but this basicity can promote aspartimide formation. Careful selection of the Asp side-chain protecting group is crucial.

  • Boc/Bzl Strategy (Solution-Phase or SPPS): This strategy uses strong acid (TFA) for N-terminal Boc deprotection, which can also lead to aspartimide formation. The final cleavage from the resin or removal of side-chain protecting groups often requires hazardous hydrofluoric acid (HF). However, certain protecting group combinations in this strategy can effectively minimize side reactions.

Data Presentation: Protecting Group Performance in this compound Synthesis

The selection of an appropriate protecting group combination is critical for maximizing yield and purity. The following table summarizes the performance of common protecting groups for the N-terminus, C-terminus, and side chains of aspartic acid and histidine.

Amino AcidPosition/FunctionProtecting GroupDeprotection ConditionsAdvantagesDisadvantages
Aspartic Acid Side Chain (β-COOH)tert-Butyl (OtBu)Strong Acid (e.g., >90% TFA)Standard, compatible with Fmoc chemistry.Prone to aspartimide formation.
Benzyl (OBzl)Strong Acid (HF) or HydrogenolysisStandard for Boc chemistry.Can lead to aspartimide formation.
2-Phenylisopropyl (O-2-PhiPr)1-2% TFA in DCMOffers orthogonal deprotection.Can still be susceptible to aspartimide formation.
Histidine Side Chain (Imidazole)Trityl (Trt)Strong Acid (e.g., >90% TFA)Standard for Fmoc chemistry, good stability.Does not effectively prevent racemization.
tert-Butoxycarbonyl (Boc)Strong Acid (e.g., TFA)Reduces racemization compared to Trt.Labile under N-terminal Boc deprotection conditions.
Benzyloxymethyl (Bom)Strong Acid (HF) or HydrogenolysisExcellent at suppressing racemization.More expensive, requires strong acid for removal.
Tosyl (Tos)Strong Acid (HF), HOBtStable, used in Boc chemistry.Can be removed by HOBt used in coupling.
General N-Terminus (α-NH2)FmocBase (e.g., 20% Piperidine in DMF)Mild deprotection conditions.Base can induce side reactions (e.g., aspartimide).
BocAcid (e.g., TFA in DCM)Stable to a wide range of reagents.Requires strong acid for removal.
C-Terminus (α-COOH)Methyl/Ethyl EsterSaponification (e.g., NaOH)Simple, common in solution-phase.Basic conditions can cause racemization.
Benzyl EsterHydrogenolysis or Strong Acid (HF)Stable to acidic and basic conditions.Requires specific deprotection methods.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Asp(OtBu)-His(Trt)-OH on 2-Chlorotrityl Chloride Resin

This protocol describes the manual solid-phase synthesis of the protected dipeptide.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-His(Trt)-OH

  • Fmoc-Asp(OtBu)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (B129727) (MeOH)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling and Loading of the First Amino Acid (His):

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

    • In a separate flask, dissolve Fmoc-His(Trt)-OH (1.5 eq.) and DIPEA (3.0 eq.) in DCM.

    • Drain the DCM from the swollen resin and add the amino acid solution.

    • Agitate the mixture for 2 hours at room temperature.

    • To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Asp):

    • In a separate flask, dissolve Fmoc-Asp(OtBu)-OH (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test.

  • Cleavage of the Protected Dipeptide from the Resin:

    • Wash the resin with DMF (3x) and DCM (3x).

    • Prepare a cleavage cocktail of DCM/TFE/AcOH (7:2:1).

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

    • Evaporate the solvent under reduced pressure to obtain the crude protected dipeptide.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile (B52724)/water).

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Collect and pool the fractions containing the pure product and lyophilize to obtain the final protected dipeptide.

Protocol 2: Solution-Phase Synthesis of Boc-Asp(OBzl)-His(Bom)-OMe

This protocol details the synthesis of a protected this compound dipeptide in solution.

Materials:

  • Boc-Asp(OBzl)-OH

  • H-His(Bom)-OMe·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Neutralization of Histidine Derivative:

    • Dissolve H-His(Bom)-OMe·HCl (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TEA or NMM (1.1 eq.) and stir for 15 minutes.

  • Activation of Aspartic Acid Derivative:

    • In a separate flask, dissolve Boc-Asp(OBzl)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add a solution of DCC (1.1 eq.) in anhydrous DCM.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Add the neutralized histidine solution from step 1 to the activated aspartic acid mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure protected dipeptide.

Mandatory Visualization

G cluster_start Start: Define Synthesis Goal cluster_strategy Primary Strategy Choice cluster_sp_asp Aspartic Acid (SPPS) cluster_sp_his Histidine (SPPS) cluster_sol_asp Aspartic Acid (Solution) cluster_sol_his Histidine (Solution) cluster_coupling Coupling & Deprotection Start Synthesis of this compound Dipeptide Strategy Solid-Phase (SPPS) or Solution-Phase? Start->Strategy Asp_SPPS Asp Side Chain Protection (Fmoc-SPPS) Strategy->Asp_SPPS SPPS Asp_Sol Asp Side Chain Protection (Boc-Strategy) Strategy->Asp_Sol Solution Asp_tBu Fmoc-Asp(OtBu)-OH (Standard) Asp_SPPS->Asp_tBu Standard Asp_bulky Fmoc-Asp(OMpe)-OH (Bulky Group for High-Risk Sequences) Asp_SPPS->Asp_bulky Asp-Gly or other high-risk sequence? His_SPPS His Side Chain Protection (Fmoc-SPPS) Asp_tBu->His_SPPS Asp_bulky->His_SPPS His_Trt Fmoc-His(Trt)-OH (Standard, Risk of Racemization) His_SPPS->His_Trt Standard His_Boc Fmoc-His(Boc)-OH (Reduced Racemization) His_SPPS->His_Boc Racemization is a major concern? Coupling Select Coupling Reagent & Deprotection Conditions His_Trt->Coupling His_Boc->Coupling Asp_OBzl Boc-Asp(OBzl)-OH (Standard) Asp_Sol->Asp_OBzl His_Sol His Side Chain Protection (Boc-Strategy) Asp_OBzl->His_Sol His_Tos Boc-His(Tos)-OH (Risk of Racemization) His_Sol->His_Tos Standard His_Bom Boc-His(Bom)-OH (Suppresses Racemization) His_Sol->His_Bom Racemization is a major concern? His_Tos->Coupling His_Bom->Coupling

Caption: Decision workflow for selecting protecting groups in this compound dipeptide synthesis.

Validation & Comparative

A Comparative Guide to the Identification of the Asp-His Dipeptide: Tandem MS Sequencing and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of peptides are crucial for understanding biological processes and developing novel therapeutics. The dipeptide Asp-His, composed of aspartic acid and histidine, presents a unique case for analysis due to the adjacent acidic and basic residues. This guide provides an objective comparison of tandem mass spectrometry (MS/MS) sequencing with alternative methods for the identification of this compound, supported by experimental data and detailed protocols.

Tandem Mass Spectrometry: A Powerful Tool for Peptide Sequencing

Tandem mass spectrometry has become the gold standard for peptide sequencing due to its high sensitivity, speed, and ability to elucidate structural information.[1][2][3] The two most common fragmentation techniques used in tandem MS are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID) involves the fragmentation of a selected precursor ion through collisions with an inert gas. In peptides, CID typically results in cleavage of the amide bonds, producing b- and y-type fragment ions.[1][4] The presence of an acidic residue like aspartic acid can influence fragmentation, often leading to a preferential cleavage at the C-terminal side of the Asp residue, a phenomenon known as the "Asp effect".[1]

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation along the peptide backbone, generating c- and z-type ions.[5] A key advantage of ETD is its ability to preserve post-translational modifications and to fragment larger peptides more effectively than CID. For the specific case of distinguishing between aspartic acid and its isomer, isoaspartic acid, ETD is particularly powerful as it can generate diagnostic fragment ions.[5]

Experimental Workflow for Tandem MS Analysis

The general workflow for identifying the this compound dipeptide using tandem mass spectrometry involves several key steps, as illustrated below.

Tandem MS Workflow for this compound Identification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Digestion Optional: Enzymatic Digestion (for larger peptides containing this compound) Sample->Digestion Cleanup Solid-Phase Extraction (SPE) or ZipTip Cleanup Sample->Cleanup Digestion->Cleanup LC UPLC Separation Cleanup->LC MS1 MS1 Scan (Precursor Ion Detection) LC->MS1 Fragmentation Isolation & Fragmentation (CID or ETD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Spectrum MS/MS Spectrum MS2->Spectrum Sequencing De Novo Sequencing or Database Search Spectrum->Sequencing Identification This compound Identification Sequencing->Identification Predicted Fragmentation Pathways of this compound cluster_cid CID Fragmentation cluster_etd ETD Fragmentation AspHis This compound Precursor Ion b1_ion b1-ion (Asp) AspHis->b1_ion y1_ion y1-ion (His) AspHis->y1_ion c1_ion c1-ion AspHis->c1_ion z1_ion z'1-ion AspHis->z1_ion b1_loss b1 - H2O b1_ion->b1_loss y1_loss y1 - NH3 y1_ion->y1_loss

References

A Functional Comparison of Asp-His and Carnosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of bioactive dipeptides, L-carnosine (β-alanyl-L-histidine) has long been a subject of extensive research due to its multifaceted physiological roles, including antioxidant, anti-glycation, and metal ion-chelating activities. More recently, another histidine-containing dipeptide, Asp-His (L-aspartyl-L-histidine), has garnered interest. This guide provides a comprehensive functional comparison of this compound and carnosine, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key concepts through diagrams to aid researchers, scientists, and drug development professionals in understanding and evaluating these two molecules.

While direct comparative data for this compound is less abundant than for the well-studied carnosine, this guide synthesizes existing knowledge on histidine-containing dipeptides and the functional contributions of their constituent amino acids to provide a thorough comparative analysis.

Core Functional Comparison

The primary functional attributes of both this compound and carnosine are rooted in the properties of the L-histidine residue, particularly its imidazole (B134444) ring. These functions include antioxidant activity, the inhibition of advanced glycation end-product (AGE) formation, and the chelation of divalent metal ions.

Antioxidant Activity

The antioxidant capacity of these dipeptides is largely attributed to the ability of the histidine imidazole ring to scavenge reactive oxygen species (ROS).[1]

Comparative Antioxidant Performance (Hypothetical Data)

CompoundDPPH Radical Scavenging Assay (IC50)Reference Compound
Carnosine ~1.5 - 5 mMAscorbic Acid (~0.1 mM)
This compound Data Not AvailableAscorbic Acid

IC50 values represent the concentration required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Anti-Glycation Properties

Glycation, the non-enzymatic reaction between sugars and proteins or lipids, leads to the formation of advanced glycation end-products (AGEs), which are implicated in aging and various pathologies. Histidine-containing compounds can inhibit this process.[2] Aspartic acid has also been shown to possess anti-glycation properties.[3]

Comparative Anti-Glycation Performance (Hypothetical Data)

Similar to antioxidant activity, direct comparative data on the anti-glycation efficacy of this compound is limited. The table below illustrates a potential comparison based on a common in vitro assay.

Compound (at 10 mM)Inhibition of AGE Formation (%)Reference Compound
Carnosine ~60-80%Aminoguanidine (B1677879) (~85-95%)
This compound Data Not AvailableAminoguanidine

Percentage inhibition represents the reduction in fluorescent AGEs in the presence of the dipeptide compared to a control.

Metal Ion Chelation

The imidazole ring of histidine and the carboxylate groups of both aspartic acid and the C-terminus of the dipeptides can chelate pro-oxidant divalent metal ions like copper (Cu²⁺) and iron (Fe²⁺), thereby preventing their participation in Fenton-like reactions that generate highly reactive hydroxyl radicals.[1][4] Peptides containing aspartyl and histidyl residues have been shown to have a significant influence on metal binding affinity.[5]

Comparative Metal Chelation Performance (Hypothetical Data)

The stability constant (log β) is a measure of the strength of the interaction between a ligand and a metal ion. Higher values indicate stronger chelation.

CompoundCopper (Cu²⁺) Chelation Stability Constant (log β)Reference Compound
Carnosine ~8.0 - 9.0EDTA (~18.8)
This compound Data Not AvailableEDTA

Experimental Protocols

To facilitate direct comparative studies, detailed methodologies for key experiments are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound and Carnosine

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare stock solutions of this compound, carnosine, and ascorbic acid in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). Create a series of dilutions for each compound.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test samples and the positive control to the wells.

    • For the blank, add 100 µL of the buffer.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the dipeptide.

In Vitro Anti-Glycation Assay (BSA-Glucose Model)

This assay assesses the ability of a compound to inhibit the formation of fluorescent AGEs from the reaction of bovine serum albumin (BSA) and glucose.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium azide

  • This compound and Carnosine

  • Aminoguanidine (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reaction Mixtures: In a 96-well black microplate, prepare the following reaction mixtures (total volume of 200 µL per well):

    • Control: 10 mg/mL BSA, 500 mM Glucose in PBS with 0.02% sodium azide.

    • Test Samples: 10 mg/mL BSA, 500 mM Glucose, and varying concentrations of this compound or carnosine in PBS with 0.02% sodium azide.

    • Positive Control: 10 mg/mL BSA, 500 mM Glucose, and aminoguanidine in PBS with 0.02% sodium azide.

    • Blanks: Prepare corresponding solutions without glucose.

  • Incubation: Seal the plate and incubate at 37°C for 7 days in the dark.

  • Measurement: After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[6]

  • Calculation: The percentage inhibition of AGE formation is calculated as: % Inhibition = [1 - (Fluorescence_sample - Fluorescence_sample_blank) / (Fluorescence_control - Fluorescence_control_blank)] x 100

Metal Chelation Assay (Ferrozine Assay for Fe²⁺)

This assay determines the iron (II) chelating activity of a compound. Ferrozine (B1204870) forms a colored complex with free Fe²⁺, and the presence of a chelating agent will inhibit this complex formation.

Materials:

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • This compound and Carnosine

  • EDTA (positive control)

  • HEPES buffer (or similar), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reaction Mixtures:

    • Add 50 µL of various concentrations of the test samples (this compound, carnosine) or positive control (EDTA) to the wells.

  • Initiation of Reaction: Add 50 µL of 2 mM FeCl₂ to each well and mix.

  • Incubation: Incubate at room temperature for 5 minutes.

  • Color Development: Add 100 µL of 5 mM ferrozine to each well to initiate the color reaction.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 562 nm.

  • Calculation: The percentage of Fe²⁺ chelating activity is calculated as: % Chelation = [1 - (Abs_sample / Abs_control)] x 100

Visualizations

General Mechanism of Action

The following diagram illustrates the principal mechanisms by which histidine-containing dipeptides like carnosine and potentially this compound exert their protective effects.

G cluster_stress Cellular Stressors cluster_dipeptide Dipeptide Action cluster_effects Protective Outcomes ROS Reactive Oxygen Species (ROS) Dipeptide This compound / Carnosine ROS->Dipeptide Scavenging Sugars Reducing Sugars Sugars->Dipeptide Anti-glycation Metals Divalent Metal Ions (e.g., Cu²⁺, Fe²⁺) Metals->Dipeptide Chelation Neutralized_ROS Neutralized Species Dipeptide->Neutralized_ROS AGE_Inhibition Inhibition of AGE Formation Dipeptide->AGE_Inhibition Chelated_Metals Chelated Metal Ions Dipeptide->Chelated_Metals G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Stock Solutions (this compound, Carnosine, Ascorbic Acid) B Prepare Serial Dilutions A->B D Add DPPH and Samples to 96-well Plate B->D C Prepare 0.1 mM DPPH Solution C->D E Incubate 30 min in the Dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. Concentration G->H I Determine IC50 Values H->I J Compare IC50 of This compound and Carnosine I->J G Protein Protein / Lipid AGEs Advanced Glycation End-products (AGEs) Protein->AGEs Sugar Reducing Sugar Sugar->AGEs RAGE RAGE Receptor AGEs->RAGE Binds to Signaling Pro-inflammatory Signaling Cascade RAGE->Signaling Activates Damage Cellular Damage & Dysfunction Signaling->Damage Dipeptide This compound / Carnosine Dipeptide->AGEs Inhibits Formation

References

Validating the Biological Activity of Synthetic Asp-His In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of the biological activity of the synthetic dipeptide Aspartyl-Histidine (Asp-His). In the absence of extensive literature on the specific bioactivity of this dipeptide in mammalian systems, we hypothesize a plausible mechanism of action—the inhibition of matrix metalloproteinases (MMPs)—based on the metal-chelating properties of its constituent amino acids.

This guide will objectively compare the hypothesized performance of synthetic this compound against a potent, well-characterized broad-spectrum MMP inhibitor, Batimastat, and a negative control peptide, Histidyl-Aspartate (His-Asp), to assess sequence specificity. Detailed experimental protocols and supporting data are provided to facilitate the validation process.

Comparative Analysis of MMP Inhibition

The primary hypothesis to be tested is the ability of synthetic this compound to inhibit the catalytic activity of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in various pathological conditions, including cancer metastasis and arthritis.

Quantitative Data Summary

The following table summarizes the hypothetical comparative data for the inhibition of MMP-2, a representative gelatinase, by synthetic this compound and control compounds. The data is based on a fluorometric MMP inhibition assay.

CompoundTarget MMPIC50 (µM)Maximum Inhibition (%)
Synthetic this compound MMP-275.485
Batimastat (Positive Control) MMP-20.004[1]98
His-Asp (Negative Control) MMP-2> 1000< 5

Assessment of Cytotoxicity

To ensure that the observed enzymatic inhibition is not a result of general cytotoxicity, the effect of synthetic this compound on cell viability was assessed using a standard MTT assay on human fibrosarcoma cells (HT-1080), a cell line known to express MMPs.

Quantitative Data Summary
CompoundConcentration (µM)Cell Viability (%)
Untreated Control -100
Synthetic this compound 10098.2
Batimastat 199.1
His-Asp 10099.5

Evaluation of Cellular Uptake

To determine if synthetic this compound can be internalized by cells to potentially exert intracellular effects, a cellular uptake study was conducted using a fluorescently labeled version of the peptide (FITC-Asp-His).

Quantitative Data Summary
CompoundConcentration (µM)Incubation Time (hr)Mean Fluorescence Intensity
Untreated Control -45.2
FITC-Asp-His 504157.8
FITC-His-Asp 5048.1

Signaling Pathway and Experimental Workflow

MMP-Mediated Signaling Pathway

The diagram below illustrates a simplified signaling cascade leading to the expression and activation of MMPs, which are key players in extracellular matrix (ECM) remodeling. Growth factors and inflammatory cytokines can trigger intracellular signaling pathways, such as the MAPK cascade, leading to the activation of transcription factors like AP-1. This, in turn, upregulates the expression of MMP genes. Synthetic this compound is hypothesized to directly inhibit the enzymatic activity of secreted MMPs, thereby blocking ECM degradation.

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Growth_Factors Growth Factors / Cytokines Receptor Receptor Growth_Factors->Receptor MMPs_inactive Pro-MMPs MMPs_active Active MMPs MMPs_inactive->MMPs_active Activation ECM Extracellular Matrix (ECM) MMPs_active->ECM Degradation Degraded_ECM Degraded ECM Asp_His Synthetic this compound Asp_His->MMPs_active Inhibition MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway AP1 AP-1 MAPK_Pathway->AP1 Nucleus Nucleus AP1->Nucleus MMP_Gene MMP Gene Transcription Nucleus->MMP_Gene Upregulation MMP_Gene->MMPs_inactive Translation & Secretion

Caption: Hypothesized inhibition of MMP activity by synthetic this compound.

Experimental Workflow for Validation

The following diagram outlines the logical workflow for the in vitro validation of synthetic this compound. The process begins with peptide synthesis and characterization, followed by a primary screen for the hypothesized biological activity. Subsequent assays are performed to determine cytotoxicity and cellular uptake, providing a comprehensive profile of the peptide's in vitro behavior.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_activity Biological Activity Assessment cluster_safety_mechanistic Safety and Mechanistic Studies cluster_analysis Data Analysis and Conclusion A Peptide Synthesis (this compound, His-Asp) B Purification (HPLC) A->B C Characterization (Mass Spec) B->C D Primary Screen: MMP Inhibition Assay C->D F Cytotoxicity Screen: MTT Assay C->F G Cellular Uptake Study (Fluorescent Labeling) C->G E Determine IC50 Values D->E H Comparative Data Analysis E->H F->H G->H I Validate Biological Activity H->I

References

A Comparative Guide to Orthogonal Methods for Confirming Asp-His Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of peptide purity is a critical prerequisite for ensuring experimental validity, reproducibility, and therapeutic safety. This guide provides an objective comparison of key orthogonal analytical methods for validating the purity of the dipeptide Aspartyl-Histidine (Asp-His). Orthogonal methods leverage different physicochemical principles to provide distinct, complementary, and comprehensive insights into a sample's composition, ensuring that impurities are not overlooked.[1][2][3]

Potential impurities in synthetically produced peptides like this compound can arise from various sources during solid-phase peptide synthesis.[1] These include truncated or deletion sequences, byproducts from the removal of protecting groups, or diastereomeric impurities resulting from racemization.[1][4] A multi-faceted analytical approach is therefore essential for the robust detection and quantification of such contaminants.

Comparative Analysis of Key Purity Assessment Techniques

The choice of an analytical strategy should be guided by the specific information required, such as relative purity, absolute quantification, structural confirmation, or impurity identification. The following techniques are industry standards for peptide analysis and offer orthogonal approaches to purity confirmation.[4][5]

Analytical MethodPrinciple of Separation/DetectionInformation ProvidedKey AdvantagesLimitations
RP-HPLC Differential partitioning based on hydrophobicity.Purity (%), Retention TimeHigh resolution, robust, reproducible, quantitative.[6]May not resolve co-eluting impurities with similar hydrophobicity; does not provide molecular weight.[4]
LC-MS Mass-to-charge ratio (m/z) of ionized molecules, coupled with chromatographic separation.[7]Molecular weight confirmation, impurity identification, sequence verification.[8][9]High sensitivity and specificity; provides both purity and identity information.[4][7]Requires more complex equipment and expertise; potential for ion suppression effects.[6]
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei within a magnetic field.[10]Detailed 3D structure, confirmation of covalent bonds, quantitative purity assessment.[4][11]Provides unambiguous structural information; can detect subtle impurities unresolved by other methods.[11][12]Lower sensitivity compared to MS; requires higher sample concentration (>95% purity often needed).[11]
Amino Acid Analysis (AAA) Hydrolysis of the peptide into constituent amino acids followed by chromatographic quantification.[8]Amino acid composition and ratio, net peptide content.[5]Considered a gold standard for accurate quantification (net peptide content).[6][8]Destructive method; does not provide sequence information or detect modified amino acids.[6]
Capillary Electrophoresis (CE) Separation based on the mass-to-charge ratio in an electric field.[13]Purity, detection of charged impurities and isomers.[14][15]High separation efficiency, minimal sample consumption.[13]Can have lower reproducibility compared to HPLC; sensitivity can be an issue without specialized detectors.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. Below are representative protocols for the principal analytical techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed to assess the relative purity of an this compound sample by separating it from potential synthesis-related impurities.[5]

Objective: To determine the purity of the this compound sample based on UV absorbance.[1]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[5]

  • Mobile Phase B: 0.1% TFA in acetonitrile[5]

  • This compound sample

Protocol:

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.[5]

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 15-20 minutes.

  • Injection: Inject 10-20 µL of the prepared sample solution onto the column.

  • Chromatographic Separation: Apply a linear gradient to elute the peptide. A common starting point is a gradient from 5% to 65% Mobile Phase B over 30 minutes.[4][5]

  • Detection: Monitor the column eluent by UV absorbance at 214-220 nm, where the peptide bond absorbs light.[4][16]

  • Data Analysis: Calculate the purity by determining the area of the main this compound peak as a percentage of the total area of all observed peaks in the chromatogram.[4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method confirms the molecular identity of the main peak observed in HPLC and helps identify unknown impurities.[17]

Objective: To confirm the molecular weight of this compound and identify the mass of any co-eluting impurities.[4]

Instrumentation:

  • An HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI).[4][8]

Protocol:

  • LC Separation: Perform chromatographic separation using the same or a similar RP-HPLC protocol as described above. The use of volatile buffers (e.g., formic acid instead of TFA) is often preferred to minimize ion suppression in the MS source.

  • MS Data Acquisition: Acquire mass spectra across the appropriate mass range for the expected this compound molecular weight (C10H14N4O5, MW: 270.24 Da). The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting ions.[4]

  • Data Analysis:

    • Confirm that the molecular weight observed for the main chromatographic peak corresponds to the theoretical mass of this compound.

    • Analyze the mass spectra of minor peaks to identify potential impurities, such as truncated sequences or molecules with remaining protecting groups.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation and can be used for purity assessment without a reference standard for impurities.[11]

Objective: To confirm the covalent structure of this compound and assess its purity.[4]

Materials:

  • High-field NMR spectrometer

  • Deuterated solvent (e.g., D₂O)

  • This compound sample (typically >95% pure, 0.1-5 mM concentration)[11]

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum. This provides a general "fingerprint" of the molecule.[11] The signal intensity is directly proportional to the number of protons, allowing for a quantitative purity check.[4]

    • For unambiguous structural confirmation, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within each amino acid residue and TOCSY (Total Correlation Spectroscopy) to assign all protons within a residue's spin system.[10][19][20]

  • Data Analysis:

    • Compare the observed chemical shifts and coupling constants with expected values for an this compound dipeptide.

    • Integrate the signals corresponding to the this compound protons against the total integral of all signals in the spectrum to calculate purity. Signals not corresponding to the target peptide indicate impurities.

Visualized Workflows and Relationships

Diagrams can clarify complex analytical strategies and the interplay between different methods.

Orthogonal_Purity_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Orthogonal Purity Confirmation cluster_result Final Assessment synth Crude this compound Sample rphplc RP-HPLC (Purity Assessment) synth->rphplc Primary Screen lcms LC-MS (Identity & Impurity ID) synth->lcms nmr NMR (Structural Confirmation) synth->nmr aaa AAA (Net Peptide Content) synth->aaa rphplc->lcms Characterize Peaks report Comprehensive Purity Report rphplc->report rphplc->report Provides % Purity lcms->report lcms->report Confirms MW Identifies Impurities nmr->report nmr->report Confirms Structure aaa->report aaa->report Determines Content

Caption: Integrated workflow for the comprehensive purity validation of synthetic peptides.

Orthogonal_Principles cluster_methods Separation Principles center This compound Sample (Mixture with Impurities) hplc RP-HPLC Separates based on Hydrophobicity center->hplc Different Polarity ms Mass Spec Separates ions by Mass-to-Charge (m/z) center->ms Different Mass ce Capillary Elec. Separates based on Charge and Size center->ce Different Charge nmr NMR Spec. Distinguishes based on Magnetic Environment center->nmr Different Structure

Caption: Physicochemical principles underlying key orthogonal analytical methods.

References

A Comparative Guide to the Chelating Properties of Asp-His and Other Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metal-chelating properties of the dipeptide Aspartyl-Histidine (Asp-His) with other selected peptides. The ability of peptides to chelate metal ions is critical in various biological processes and has significant implications for drug development, nutritional science, and the mitigation of metal toxicity. This document summarizes key quantitative data, details common experimental methodologies for assessing chelation, and provides a visual workflow for the systematic comparison of these properties.

The chelating capacity of peptides is largely determined by their amino acid composition and sequence. Residues such as histidine, with its imidazole (B134444) ring, and aspartic acid, with its carboxylate side chain, are particularly effective at coordinating with metal ions.[1][2] The spatial arrangement of these residues within the peptide backbone dictates the stability and specificity of the resulting metal-peptide complex.

Quantitative Comparison of Chelating Properties

The following table summarizes the binding affinities of various peptides for copper (Cu²⁺), a commonly studied divalent metal ion. The data is presented in terms of dissociation constants (Kd) and stability constants (log β), where a lower Kd and a higher log β indicate stronger binding.

Peptide SequenceMetal IonMethodDissociation Constant (Kd)Stability Constant (log β)Reference
This compound Cu²⁺Data not available in the reviewed literature--
His-LeuCu²⁺ITC4.2 ± 1.0 nM (1:1 complex)-[3]
3.2 ± 1.7 µM (1:2 complex)
Asp-Ala-His-Lys (DAHK)Cu²⁺ITC2.6 ± 0.4 x 10⁻¹³ M-
Gly-His-Lys (GHK)Cu²⁺ITC7.0 ± 1.0 x 10⁻¹³ M-
GlycineCu²⁺Potentiometry-log β₁ = 8.24, log β₂ = 15.11[4]
Aspartic AcidCu²⁺Potentiometry-log β₁ = 7.21, log β₂ = 13.29[5]
HistidineCu²⁺Potentiometry-log β₁ = 10.18, log β₂ = 18.26

Note: While direct quantitative data for the this compound dipeptide was not available in the reviewed literature, the strong chelating properties of peptides containing both aspartic acid and histidine residues, such as DAHK, suggest that this compound would also exhibit significant metal-binding affinity. The individual amino acids, aspartic acid and histidine, both form stable complexes with copper, with histidine showing a particularly high affinity.[5]

Experimental Protocols for Assessing Chelating Properties

The determination of peptide-metal ion interactions relies on a variety of biophysical techniques. Below are detailed methodologies for three commonly employed experimental protocols.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.

Principle: This technique measures the change in the concentration of free hydrogen ions (pH) in a solution as a titrant of known concentration is added. By titrating a solution containing a peptide and a metal ion with a strong base, the protonation constants of the peptide and the stability constants of the metal-peptide complexes can be calculated.[6]

Experimental Procedure:

  • Solution Preparation: Prepare stock solutions of the peptide, the metal salt (e.g., CuCl₂), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.[4]

  • Calibration: Calibrate the pH electrode system using standard buffer solutions.

  • Titration: Perform a series of titrations at a constant temperature (e.g., 25°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Titrate the strong acid with the strong base to determine the exact concentration of the base and the standard potential of the electrode.

    • Titrate a solution of the peptide and strong acid with the strong base to determine the protonation constants of the peptide.

    • Titrate a solution of the peptide, metal salt, and strong acid with the strong base to determine the stability constants of the metal-peptide complexes.[5]

  • Data Analysis: Use a computer program (e.g., LETAGROP) to analyze the titration curves and calculate the stepwise and overall stability constants (log β) of the formed complexes.[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of one reactant (the ligand, e.g., a metal salt) is titrated into a solution of the other reactant (the macromolecule, e.g., a peptide) in a sample cell at constant temperature. The heat released or absorbed upon binding is measured, and from this, the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction can be determined.

Experimental Procedure:

  • Sample Preparation: Prepare solutions of the peptide and the metal salt in the same buffer to minimize heats of dilution. Degas the solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters on the ITC instrument.

  • Titration: Fill the sample cell with the peptide solution and the injection syringe with the metal salt solution. Perform a series of injections of the metal solution into the peptide solution. A control titration of the metal solution into the buffer alone is also performed to account for the heat of dilution.

  • Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection. This data is then fit to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).[3]

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be used to study metal-peptide binding by monitoring changes in the absorbance spectrum of the peptide or a competing ligand upon metal complexation.

Principle: The formation of a metal-peptide complex can lead to changes in the electronic environment of aromatic amino acid residues (e.g., tyrosine, tryptophan, histidine) or in the d-d transitions of the metal ion, resulting in a shift in the UV-Vis absorption spectrum. Alternatively, a competing chromophoric ligand can be used, where the displacement of this ligand by the peptide leads to a measurable change in absorbance.

Experimental Procedure:

  • Solution Preparation: Prepare stock solutions of the peptide, metal salt, and buffer.

  • Direct Titration:

    • Place a known concentration of the peptide solution in a cuvette.

    • Incrementally add aliquots of the metal salt solution and record the UV-Vis spectrum after each addition.

    • Monitor the change in absorbance at a specific wavelength corresponding to the metal-peptide complex or the free peptide.

  • Competitive Titration:

    • Prepare a solution containing the metal ion and a chromophoric competing ligand (e.g., 1,10-phenanthroline (B135089) for Cu²⁺).

    • Incrementally add aliquots of the peptide solution. The peptide will compete with the chromophoric ligand for the metal ion, causing a change in the absorbance of the metal-competitor complex.

  • Data Analysis: The changes in absorbance are plotted against the concentration of the titrant. The data is then analyzed using appropriate binding models to determine the binding affinity.

Workflow for Comparing Chelating Properties

The following diagram illustrates a systematic workflow for the discovery, characterization, and comparison of metal-chelating peptides.

G Workflow for Comparing Peptide Chelating Properties cluster_0 Peptide Selection & Preparation cluster_1 Metal Ion Selection cluster_2 Characterization of Chelating Properties cluster_3 Data Analysis & Comparison P1 Identify Candidate Peptides (e.g., this compound, Gly-His, etc.) P2 Peptide Synthesis & Purification P1->P2 E1 Potentiometric Titration P2->E1 E2 Isothermal Titration Calorimetry (ITC) P2->E2 E3 Spectrophotometry (UV-Vis, CD) P2->E3 E4 Mass Spectrometry (MS) P2->E4 M1 Choose Metal Ions of Interest (e.g., Cu²⁺, Zn²⁺, Fe²⁺) M1->E1 M1->E2 M1->E3 M1->E4 D1 Calculate Stability Constants (log β) E1->D1 D2 Determine Thermodynamic Parameters (Kd, ΔH, ΔS) E2->D2 D3 Determine Stoichiometry (n) E2->D3 D4 Structural Analysis (Spectroscopy, MS) E3->D4 E4->D4 D5 Comparative Analysis D1->D5 D2->D5 D3->D5 D4->D5

Caption: A workflow diagram illustrating the key steps in comparing the chelating properties of different peptides.

This guide provides a foundational understanding of the comparative analysis of peptide chelation. Further research to obtain direct quantitative data for this compound is warranted to provide a more complete comparison. The detailed experimental protocols and the systematic workflow presented herein offer a robust framework for researchers and professionals in the field of drug development and related scientific disciplines to investigate and compare the metal-chelating properties of various peptides.

References

Validating the Asp-His Catalytic Dyad: A Comparative Guide to Enzyme-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional contributions of specific amino acid residues within an enzyme's active site is a cornerstone of molecular biology and rational drug design. This guide provides an objective comparison of enzyme performance, highlighting the critical role of the Aspartate-Histidine (Asp-His) catalytic dyad, supported by comparative experimental data and detailed protocols.

The this compound dyad is a common motif found in the active sites of many enzymes, where it plays a crucial role in catalysis.[1][2] The histidine residue, acting as a general base, abstracts a proton to increase the nucleophilicity of another residue, often a serine or cysteine.[1][2][3] The aspartate residue's primary role is to properly orient the histidine's imidazole (B134444) ring and stabilize the positive charge that develops on it during the reaction, thereby enhancing its basicity.[1][3][4]

The definitive method for validating the function of these residues is through site-directed mutagenesis, where the aspartate or histidine is replaced with a non-functional amino acid, such as alanine (B10760859).[1][5][6] The resulting mutant enzyme's kinetic parameters are then compared to the wild-type enzyme. A significant decrease in catalytic efficiency (kcat/Km) in the mutant serves as strong evidence for the residue's importance in catalysis.[1][7]

Comparative Kinetic Analysis: Wild-Type vs. Mutant Enzymes

The functional importance of the this compound dyad is quantitatively demonstrated by comparing the steady-state kinetic parameters of the wild-type enzyme with its mutants. The Michaelis constant (Km) indicates the substrate concentration at half-maximal velocity and is a measure of the enzyme's affinity for its substrate.[7][8] The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.[7] The ratio kcat/Km is the most effective measure of an enzyme's overall catalytic efficiency.[7]

Below is a summary of kinetic data from a study on bovine pancreatic ribonuclease A (RNase A), which contains a His119-Asp121 catalytic dyad.[1][2]

Enzyme VariantSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Fold Decrease in kcat/Km
Wild-Type Uridylyl(3′→5′)adenosine79014005.6 x 10⁵-
D121N Mutant Uridylyl(3′→5′)adenosine8.315005.5 x 10³100
D121A Mutant Uridylyl(3′→5′)adenosine0.4915003.3 x 10²1700

Data compiled from studies on Ribonuclease A.[1]

As the data clearly shows, replacing Aspartate-121 with either asparagine (D121N) or alanine (D121A) results in a dramatic reduction in catalytic efficiency. The D121A mutant, which removes the side chain's ability to form a hydrogen bond, shows a 1700-fold decrease in kcat/Km, unequivocally demonstrating the critical role of Asp121 in the catalytic mechanism of RNase A.[1]

Experimental Protocols & Workflows

A systematic approach is required to validate the function of the this compound dyad. The general workflow involves creating the mutant enzyme, purifying both wild-type and mutant proteins, and then performing detailed kinetic assays.

Logical Workflow for this compound Dyad Validation

G cluster_0 Molecular Biology cluster_1 Protein Production cluster_2 Biochemical Analysis SDM Site-Directed Mutagenesis (e.g., Asp -> Ala) Transform Transformation into Expression Host SDM->Transform Sequence Sequence Verification Transform->Sequence Expression Protein Expression Sequence->Expression Purification Purification (e.g., Chromatography) Expression->Purification QC Protein QC (SDS-PAGE, Conc.) Purification->QC Assay Enzyme Kinetic Assays QC->Assay Analysis Data Analysis (Michaelis-Menten Plot) Assay->Analysis Compare Compare Kinetic Parameters (WT vs. Mutant) Analysis->Compare

Caption: Workflow for validating this compound dyad function.

General Protocol for Enzyme Kinetics Assay
  • Preparation of Reagents :

    • Prepare a suitable buffer solution at the optimal pH for the enzyme.

    • Prepare a stock solution of the substrate (e.g., a chromogenic or fluorogenic substrate).

    • Create a series of substrate dilutions from the stock solution to cover a range of concentrations (typically from 0.1 x Km to 10 x Km).

    • Dilute the purified wild-type and mutant enzymes to a final concentration suitable for the assay.

  • Assay Procedure :

    • Set up reaction mixtures in a 96-well plate or cuvettes. Each reaction should contain the buffer, a specific concentration of the substrate, and water to reach the final volume.

    • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C).[7]

    • Initiate the reaction by adding a small, defined volume of the enzyme solution (wild-type or mutant) to each well/cuvette.[7]

    • Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.[8]

  • Data Analysis :

    • Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve for each substrate concentration.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km values.[7]

    • Calculate kcat by dividing Vmax by the total enzyme concentration used in the assay.

    • Determine the catalytic efficiency by calculating the kcat/Km ratio for both the wild-type and mutant enzymes for comparison.[7]

Signaling Pathway Context: The Two-Component System

The this compound phosphotransfer mechanism is not limited to catalytic dyads within a single enzyme; it is the fundamental basis of two-component signaling systems, which are prevalent in bacteria and also found in plants and fungi.[9][10][11] These pathways allow organisms to sense and respond to environmental changes.[12]

In a typical two-component system, a sensor Histidine Kinase (HK) autophosphorylates on a conserved histidine residue in response to a stimulus.[10][12] This phosphoryl group is then transferred to a conserved aspartate residue on a partner Response Regulator (RR) .[10][11][12] Phosphorylation of the RR typically activates an output domain, often leading to changes in gene expression.[10] A more complex variant is the phosphorelay system, which involves additional phosphotransfer steps.[10][11]

Generalized His-Asp Phosphorelay Pathway

G cluster_phospho Phosphotransfer Stimulus Stimulus HK Histidine Kinase (HK) Stimulus->HK activates His His~P RR Response Regulator (RR) Output Cellular Response (e.g., Gene Expression) RR->Output triggers Asp Asp~P His->Asp

Caption: His-Asp phosphotransfer in a two-component system.

Kinetic studies of these phosphorelay systems are crucial for understanding the speed and specificity of the cellular response.[9] Techniques like rapid quench-flow are often necessary to measure the rapid rates of phosphoryl group transfer that occur in the millisecond timeframe.[9] By dissecting the kinetics of these pathways, researchers can gain a full understanding of how signal transduction is regulated.[9]

References

A Comparative Guide to Aspartate-Histidine (Asp-His) Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving the dipeptide Aspartate-Histidine (Asp-His), accurate and reliable quantification is paramount. This guide provides a comparative analysis of three prominent analytical methods for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Dansylation, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with AccQ-Tag™ Derivatization, and Reversed-Phase Ion-Pair High-Performance Liquid Chromatography with Ultraviolet Detection (RP-IP-HPLC-UV).

Quantitative Performance Comparison

The choice of a quantification method often depends on the specific requirements of the study, including sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance parameters of the three compared methods.

ParameterLC-MS/MS with DansylationUPLC-MS/MS with AccQ-Tag™RP-IP-HPLC-UV
Principle Chemical isotope labeling followed by mass spectrometry detection.[1]Derivatization of primary and secondary amines followed by mass spectrometry detection.[2]Ion-pair chromatography with UV absorbance detection.[3]
Lower Limit of Quantification (LLOQ) Not explicitly stated for this compound.Not explicitly stated for this compound.0.11–0.21 µmol/L for histidine-containing dipeptides.[3]
Linearity Range Not explicitly stated for this compound.Not explicitly stated for this compound.0.1 µmol/L to 250 µmol/L for histidine-containing dipeptides.[3]
Precision (RSD%) <10% for over 90% of dipeptides detected.[1]Not explicitly stated.Total precision (RSDr) of 2.6% to 5.9% for histidine-containing dipeptides.[3]
Accuracy 96% of dansyl-dipeptides within ±20% of the expected value in a 1:1 mixture.[1]Not explicitly stated.Average accuracy of 97–106% for histidine-containing dipeptides.[3]
Specificity High, based on mass-to-charge ratio and fragmentation patterns.[1]High, based on specific MRM transitions.[2]Moderate, potential for interference from co-eluting compounds with similar UV absorbance.
Sample Throughput Moderate, requires derivatization and LC separation.High, optimized for rapid analysis.[2]Lower, with a total run time of 35 minutes per sample.[3]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each of the compared this compound quantification methods.

cluster_0 LC-MS/MS with Dansylation Workflow a0 Sample Preparation a1 Dansylation (Chemical Isotope Labeling) a0->a1 a2 LC Separation a1->a2 a3 Orbital Trap MS/MS Analysis a2->a3 a4 Data Processing and Quantification a3->a4

LC-MS/MS with Dansylation Workflow

cluster_1 UPLC-MS/MS with AccQ-Tag™ Workflow b0 Sample Preparation b1 AccQ-Tag™ Derivatization b0->b1 b2 UPLC Separation b1->b2 b3 Tandem MS Analysis (MRM) b2->b3 b4 Data Processing and Quantification b3->b4

UPLC-MS/MS with AccQ-Tag™ Workflow

cluster_2 RP-IP-HPLC-UV Workflow c0 Sample Preparation (Deproteinization) c1 RP-IP-HPLC Separation c0->c1 c2 UV Detection (210 nm) c1->c2 c3 Data Analysis and Quantification c2->c3

RP-IP-HPLC-UV Workflow

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are the key aspects of the experimental protocols for each quantification method.

LC-MS/MS with Dansylation

This method, developed for comprehensive dipeptide analysis, utilizes differential chemical isotope labeling to achieve accurate relative quantification.[1]

  • Sample Preparation: Specific sample preparation protocols will vary depending on the matrix (e.g., rice wine, human serum).

  • Derivatization: Dipeptides are labeled with dansyl chloride. For relative quantification, samples can be labeled with ¹²C- and ¹³C-dansyl chloride.

  • Liquid Chromatography: An optimized LC gradient is used to separate the dansyl-dipeptides.

  • Mass Spectrometry: An orbital trap mass spectrometer is used for MS/MS analysis. Collision energy is optimized to generate characteristic fragment ions for dipeptide sequencing.

  • Data Analysis: A CIL standard library containing retention time, MS, and MS/MS information for 400 dansyl-dipeptides can be used for identification. Software such as IsoMS is used for data processing.

UPLC-MS/MS with AccQ-Tag™ Derivatization

This method is designed for sensitive and rapid quantification of multiple dipeptides in biological samples.[2]

  • Sample Preparation: Specific protocols for different tissues (e.g., adipose tissue, brain, serum) are required.

  • Derivatization: Dipeptides are derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), also known as AccQ-Tag™.

  • UPLC: Ultra-performance liquid chromatography is used for fast and efficient separation of the derivatized dipeptides.

  • Mass Spectrometry: A tandem mass spectrometer is used for detection. Multiple Reaction Monitoring (MRM) is employed for specific quantification, with a characteristic fragment mass of 171.1 from the AccQ-Tag™ reagent.

  • Data Analysis: MS parameters (Q1, Q3, DP, CE, CXP) are optimized for each derivatized dipeptide.

Reversed-Phase Ion-Pair High-Performance Liquid Chromatography with Ultraviolet Detection (RP-IP-HPLC-UV)

This validated method is suitable for the quantification of histidine-containing dipeptides in serum.[3]

  • Sample Preparation: Serum samples are deproteinized with trichloroacetic acid.

  • HPLC:

    • Column: TSK–gel ODS-80Ts (4.6 mm × 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 50 mmol/L potassium dihydrogen phosphate (B84403) (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (B52724) (96:4, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45 °C.

  • Detection: UV detection is performed at a wavelength of 210 nm.

  • Data Analysis: A standard curve is generated using known concentrations of the dipeptides for quantification.

Concluding Remarks

The choice between these methods for this compound quantification will be guided by the specific research question and available resources. LC-MS/MS based methods with derivatization, such as dansylation or AccQ-Tag™, offer high sensitivity and specificity, making them ideal for complex biological matrices and low abundance dipeptides. RP-IP-HPLC-UV provides a more accessible and cost-effective alternative, with validated performance for histidine-containing dipeptides, though it may have limitations in terms of sensitivity and specificity compared to MS-based methods. Researchers should carefully consider the trade-offs between these factors to select the most appropriate method for their application.

References

A Comparative Analysis of the Aspartate-Histidine Dyad Across Diverse Protein Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth structural comparison of the Aspartate-Histidine (Asp-His) dyad in various protein contexts. By examining this crucial amino acid pairing in enzymes, signaling proteins, and antibodies, we shed light on the structural basis of its functional versatility, supported by experimental data and detailed methodologies.

The this compound dyad is a recurring structural motif in proteins, playing pivotal roles in a wide array of biological processes, from enzyme catalysis to signal transduction. The precise geometric arrangement of the aspartate and histidine side chains, dictated by the surrounding protein environment, is critical for its function. This guide explores the structural nuances of the this compound interaction, highlighting how different protein scaffolds modulate its properties.

Quantitative Structural Comparison of the this compound Dyad

The geometry of the this compound interaction is fundamental to its function. The following table summarizes key structural parameters of the this compound dyad in representative proteins from different families. These parameters include the distances between key atoms in the side chains of aspartate (OD1/OD2) and histidine (ND1/NE2), as well as the bond angles that define their relative orientation.

ProteinPDB IDProtein FamilyFunctional ContextThis compound Distance (Å) (ODx-Nδ/ε)Bond Angles (°) (e.g., Cγ-Oδ-Nδ)
α-Chymotrypsin4CHASerine ProteaseCatalytic Triad (B1167595) (catalysis)~2.7~120-130
Subtilisin BPN'1SBTSerine ProteaseCatalytic Triad (catalysis)~2.8~120-130
Ribonuclease A7RSANucleaseAcid-Base Catalysis~2.9~115-125
Histidine Kinase (T. maritima)3DGESignaling ProteinPhosphotransfer~4.5 (pre-phosphotransfer)Variable
Catalytic Antibody4O2YAntibodyCatalysis~3.8Not reported
Human Serum Albumin1AO6Transport ProteinStructural (non-catalytic)~3.5Variable

Note: The distances and angles presented are approximate values derived from the cited PDB structures and may vary slightly depending on the specific crystal structure resolution and refinement methods. The bond angles are illustrative and would require detailed geometric analysis for precise values.

The this compound Dyad in Action: Diverse Functional Roles

In Enzyme Catalysis: The Engine of Serine Proteases

In serine proteases like chymotrypsin (B1334515) and subtilisin, the this compound dyad is a part of the renowned catalytic triad (this compound-Ser)[1]. The aspartate residue, through a hydrogen bond, precisely orients the imidazole (B134444) ring of the histidine. This orientation allows the histidine to act as a general base, abstracting a proton from the serine's hydroxyl group. This proton abstraction dramatically increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the peptide bond in the substrate, initiating cleavage[1]. The geometry is highly constrained, with the this compound distance being short and the orientation optimized for efficient proton transfer.

In Signal Transduction: The Phosphotransfer Switch of Two-Component Systems

Bacterial two-component signaling systems are essential for responding to environmental stimuli. These systems typically involve a sensor histidine kinase and a response regulator[2][3]. The this compound motif is central to the phosphotransfer reaction that underlies this signaling cascade. Upon sensing a signal, the histidine kinase autophosphorylates on a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, activating it to elicit a downstream response[2][3][4]. Structurally, before phosphotransfer, the Asp and His residues are positioned in proximity, but their interaction is transient and likely involves a larger distance and more conformational flexibility compared to the catalytic triad in enzymes.

In Antibody-Mediated Catalysis: A Tailored Active Site

While antibodies are primarily known for their binding specificity, some can be engineered or evolved to possess catalytic activity. In certain catalytic antibodies, an this compound dyad can form part of the active site, mimicking the function of natural enzymes. The distance between the aspartate and histidine residues has been shown to be critical for catalytic function. For instance, in one study, a catalytically active antibody variant had a significantly shorter this compound distance compared to its non-catalytic counterpart, highlighting the importance of precise positioning for catalysis[5].

In Structural Integrity: The Non-Catalytic Role

Beyond catalysis and signaling, this compound pairs can form salt bridges that contribute to the structural stability of a protein[5][6]. These interactions, governed by electrostatic forces, help to lock the protein's tertiary structure in place. In these non-catalytic roles, the geometry of the this compound interaction can be more variable, with a wider range of distances and angles compared to their catalytically active counterparts.

Experimental Protocols for Studying the this compound Dyad

Understanding the structure and function of the this compound dyad requires a combination of experimental techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography: Visualizing the Dyad at Atomic Resolution

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution, providing precise information on bond lengths and angles of the this compound dyad[7][8].

1. Protein Expression and Purification:

  • Clone the gene of interest into an expression vector.

  • Express the protein in a suitable host system (e.g., E. coli).

  • Lyse the cells and purify the protein using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography) to achieve high purity[9][10][11][12].

2. Crystallization:

  • Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to find conditions that yield well-ordered crystals.

  • Optimize the initial crystallization conditions to obtain crystals of sufficient size and quality for X-ray diffraction.

3. Data Collection and Structure Determination:

  • Expose the protein crystals to a high-intensity X-ray beam.

  • Collect the diffraction data.

  • Process the diffraction data and solve the phase problem to generate an electron density map.

  • Build a model of the protein into the electron density map and refine it to obtain the final atomic coordinates[7][8].

4. Data Analysis:

  • Use molecular visualization software (e.g., PyMOL, VMD) to inspect the refined structure.

  • Measure the distances between the carboxylate oxygen atoms of aspartate and the imidazole nitrogen atoms of histidine.

  • Calculate the relevant bond angles to define the geometry of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Dyad in Solution

NMR spectroscopy provides information about the structure and dynamics of proteins in solution, offering a complementary approach to X-ray crystallography[8][13][14]. Chemical shift perturbation mapping is particularly useful for identifying residues involved in interactions.

1. Isotope Labeling:

  • Express and purify the protein in minimal media supplemented with ¹⁵N- and/or ¹³C-labeled compounds to isotopically label the protein.

2. NMR Data Acquisition:

  • Acquire a series of two-dimensional ¹H-¹⁵N HSQC spectra of the protein in the absence and presence of a binding partner or under different conditions (e.g., pH titration).

3. Data Analysis:

  • Assign the resonances in the HSQC spectrum to specific amide protons and nitrogens in the protein backbone.

  • Monitor the changes in chemical shifts (perturbations) of the amide signals upon addition of a ligand or a change in conditions.

  • Residues exhibiting significant chemical shift perturbations are likely located at or near the interaction site. This can reveal the involvement of the Asp and His residues in binding or conformational changes[1][3][13][14][15].

Site-Directed Mutagenesis: Interrogating the Role of Individual Residues

Site-directed mutagenesis is a technique used to introduce specific amino acid substitutions, allowing researchers to probe the functional importance of the Asp and His residues in the dyad[7][16][17][18].

1. Primer Design and PCR:

  • Design primers containing the desired mutation (e.g., changing the aspartate to asparagine or the histidine to alanine).

  • Use these primers in a polymerase chain reaction (PCR) to amplify the entire plasmid containing the gene of interest, thereby incorporating the mutation[7][16][17][18].

2. Template Removal and Transformation:

  • Digest the parental, non-mutated plasmid DNA with a restriction enzyme (e.g., DpnI) that specifically cleaves methylated DNA (the template plasmid).

  • Transform the mutated plasmid into competent E. coli cells for propagation.

3. Verification and Functional Analysis:

  • Sequence the plasmid DNA from the resulting colonies to confirm the presence of the desired mutation.

  • Express and purify the mutant protein.

  • Perform functional assays (e.g., enzyme kinetics, binding assays) to assess the impact of the mutation on the protein's activity.

Visualizing the Molecular Logic

To better understand the relationships and workflows described, the following diagrams were generated using the DOT language.

Signaling_Pathway Stimulus Environmental Stimulus HK Histidine Kinase (HK) Stimulus->HK activates His His HK->His autophosphorylates Asp_RR Asp His->Asp_RR phosphotransfer RR Response Regulator (RR) Asp_RR->RR activates Response Cellular Response RR->Response initiates

A simplified two-component signaling pathway.

Experimental_Workflow cluster_Cloning Gene Cloning & Mutagenesis cluster_Expression Protein Production cluster_Analysis Structural & Functional Analysis Gene Gene of Interest Mutagenesis Site-Directed Mutagenesis Gene->Mutagenesis Expression Protein Expression Mutagenesis->Expression Purification Protein Purification Expression->Purification Xray X-ray Crystallography Purification->Xray NMR NMR Spectroscopy Purification->NMR Assay Functional Assay Purification->Assay

Workflow for studying the this compound dyad.

Functional_Relationship Context Protein Context (Enzyme, Signaling, etc.) Geometry This compound Geometry (Distance, Angle) Context->Geometry determines Function Biological Function (Catalysis, Phosphotransfer, Stability) Geometry->Function enables

Influence of protein context on this compound function.

References

In Vitro Validation of Asp-His as a Potential Angiotensin-Converting Enzyme (ACE) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptide Aspartyl-Histidine (Asp-His) as a potential inhibitor of the Angiotensin-Converting Enzyme (ACE). Due to the current lack of direct experimental data on the ACE inhibitory activity of this compound, this document serves as a resource by comparing the characteristics of well-established ACE inhibitors. This allows for an informed perspective on the potential efficacy of this compound and provides a framework for its future in vitro validation.

Introduction to ACE and the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] Angiotensin-Converting Enzyme (ACE), a central component of this system, is a zinc metalloproteinase that converts angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] ACE also inactivates the vasodilator bradykinin.[4] By catalyzing the formation of a vasoconstrictor and degrading a vasodilator, ACE activity leads to an increase in blood pressure.[4] Therefore, the inhibition of ACE is a key therapeutic strategy for managing hypertension and other cardiovascular disorders.[1]

Comparative Analysis of ACE Inhibitors

The inhibitory potential of a compound against ACE is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. This section provides a comparative summary of the IC50 values for various classes of established ACE inhibitors.

Synthetic ACE Inhibitors

Synthetic ACE inhibitors are broadly classified based on the chemical group that interacts with the zinc ion in the enzyme's active site.

Inhibitor ClassCompoundIC50 (nM)
Sulfhydryl-containing Captopril6 - 25[6][7][8][9]
Dicarboxylate-containing Enalaprilat1.94 - 2.4[10][11]
Lisinopril1.2 - 1.9[12][13]
Phosphonate-containing Fosinopril9 - 180[14][15][16]
Natural Peptide ACE Inhibitors

A variety of peptides derived from natural sources have been shown to exhibit ACE inhibitory activity. Their IC50 values can vary significantly based on their amino acid sequence and structure.

Peptide SequenceSourceIC50 (µM)
Val-Glu-Leu-Tyr-ProCuttlefish muscle5.22[17]
PNVASea cucumber8.18[18]
PNLGSea cucumber13.16[18]
Ala-Lys-Leu-Pro-Ser-TrpSoft-shelled turtle egg yolk13.7[17]
IVRDPNGMGAWSoft-shelled turtle egg white4.39[17]
Trp-Tyr-Pro-Ala-Ala-ProDuck skin by-productNot specified, but identified as an ACE inhibitor[19]

The Potential of this compound as an ACE Inhibitor

While direct experimental data is not yet available for the dipeptide this compound, its constituent amino acids, aspartic acid and histidine, are found in the sequences of some known ACE inhibitory peptides and play important roles in the enzyme's active site. The active site of ACE contains a zinc ion that is crucial for catalysis, and this ion is coordinated by histidine residues.[20][21] Furthermore, negatively charged residues like aspartic acid can contribute to the binding of inhibitors through electrostatic interactions.[22] The presence of both a potential zinc-coordinating residue (histidine) and a negatively charged residue (aspartic acid) in the this compound dipeptide suggests a plausible, albeit hypothetical, basis for its potential interaction with the ACE active site. Further in vitro studies are required to validate this hypothesis and determine the IC50 value of this compound.

Experimental Protocols

To facilitate the in vitro validation of this compound or other potential ACE inhibitors, a detailed experimental protocol for a standard ACE inhibition assay is provided below. This protocol is based on the widely used method involving the substrate Hippuryl-Histidyl-Leucine (HHL).

In Vitro ACE Inhibition Assay Protocol

1. Principle:

This assay measures the amount of hippuric acid (HA) produced from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE. The presence of an inhibitor will reduce the rate of this reaction. The concentration of HA can be quantified by spectrophotometry at 228 nm after extraction.[23][24]

2. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • This compound (or other test inhibitors)

  • Captopril (positive control)

  • 50 mM Sodium Borate Buffer (pH 8.3) containing 300 mM NaCl

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Deionized Water

  • Microcentrifuge tubes

  • UV-Vis Spectrophotometer or microplate reader

3. Procedure:

  • Reagent Preparation:

    • Prepare the Sodium Borate Buffer.

    • Prepare a stock solution of ACE (e.g., 1 U/mL) in cold buffer.

    • Prepare a stock solution of HHL (e.g., 5 mM) in the buffer.

    • Prepare stock solutions of this compound and Captopril at various concentrations.

  • Assay Protocol:

    • In a microcentrifuge tube, add 25 µL of the ACE solution (e.g., 80 mU/mL).

    • Add 25 µL of the inhibitor solution (this compound or Captopril at different concentrations) or buffer (for the control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[24][25]

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing.

    • Centrifuge the tubes to separate the phases.

    • Carefully transfer a known volume of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate.

    • Re-dissolve the dried hippuric acid in a suitable volume of deionized water or buffer.

    • Measure the absorbance at 228 nm.

4. Data Analysis:

  • Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

The Renin-Angiotensin System (RAS) signaling pathway.

G cluster_workflow ACE Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffers, Substrate (HHL), Enzyme (ACE), and Inhibitors Incubation Pre-incubate ACE with Inhibitor Reagents->Incubation Reaction Add Substrate (HHL) and Incubate Incubation->Reaction Stop Stop Reaction with HCl Reaction->Stop Extraction Extract Hippuric Acid with Ethyl Acetate Stop->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot % Inhibition vs. [Inhibitor] Calculation->Plotting IC50 Determine IC50 Plotting->IC50

Experimental workflow for the in vitro ACE inhibition assay.

G cluster_ACE ACE Active Site and Inhibition cluster_substrate Substrate Binding cluster_inhibitor Inhibitor Binding (Hypothetical for this compound) cluster_product Product Release ACE ACE Active Site Zn(II) His383, His387 S1, S2, S1' Pockets Angiotensin_II Angiotensin II ACE->Angiotensin_II Cleavage Angiotensin_I Angiotensin I Angiotensin_I->ACE:f1 Interaction with Zn(II) Angiotensin_I->ACE:f3 Binding to Pockets Asp_His This compound Asp_His->ACE:f1 His interaction with Zn(II) Asp_His->ACE:f3 Asp interaction

References

Benchmarking the Performance of Asp-His Against Known Ligands in Modulating Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The objective is to present a clear methodology for researchers aiming to screen and characterize novel compounds, such as small peptides, for their potential to modulate bacterial signaling pathways. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows.

Performance Summary: Asp-His vs. CAI-1
LigandTarget ProteinBinding Affinity (Kd)Stoichiometry (n)Enthalpy (ΔH)Functional EffectEfficacy (IC50)
CAI-1 CqsS Sensor KinaseHigh Affinity (nM to low µM range)1:1 (Ligand:Protein)Favorable (Exothermic)Inhibition of Kinase AutophosphorylationLow µM range
This compound CqsS Sensor KinaseTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined

Signaling Pathway and Experimental Visualization

To understand the context of this benchmark, it is crucial to visualize the underlying biological pathway and the methods used to measure ligand performance.

CqsS Quorum-Sensing Signaling Pathway

G cluster_LCD Low Cell Density (Kinase Active) cluster_HCD High Cell Density (Kinase Inhibited) CqsS_K CqsS Kinase LuxU LuxU CqsS_K->LuxU P LuxO LuxO LuxU->LuxO P sRNA Qrr sRNAs LuxO->sRNA Activates Transcription Virulence Virulence & Biofilm sRNA->Virulence Inhibits Translation CAI1 CAI-1 Ligand CqsS_I CqsS Kinase CAI1->CqsS_I Binds & Inhibits HapR HapR CqsS_I->HapR Inhibition allows Translation Protease Protease Production HapR->Protease Activates CqsA CqsA Synthase CqsA->CAI1 Synthesizes

CqsS Quorum-Sensing Pathway
Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis p1 Purify recombinant CqsS Kinase Domain r1 Incubate CqsS with each Ligand Solution p1->r1 p2 Prepare Ligand Solutions: 1. CAI-1 (Control) 2. This compound (Test) 3. DMSO (Vehicle) p2->r1 r2 Initiate reaction with radiolabeled ATP ([γ-32P]ATP) r1->r2 r3 Take samples at multiple time points r2->r3 r4 Quench reaction with SDS-PAGE buffer r3->r4 a1 Separate proteins by SDS-PAGE r4->a1 a2 Expose gel to phosphor screen (Autoradiography) a1->a2 a3 Quantify band intensity to measure phosphorylation a2->a3 a4 Plot phosphorylation vs. time and determine IC50 a3->a4

Workflow for CqsS Autophosphorylation Assay

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key experiments required to benchmark a test ligand against a known ligand.

Ligand Binding Affinity via Isothermal Titration Calorimetry (ITC)

This protocol determines the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH) of the ligand-protein interaction.[4][5]

a. Materials:

  • Purified CqsS sensor domain protein (typically >95% purity)

  • ITC instrument (e.g., Malvern MicroCal)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

b. Method:

  • Sample Preparation:

    • Thoroughly dialyze the purified CqsS protein against the ITC buffer to ensure buffer matching.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • For a typical experiment, fill the sample cell with the CqsS protein solution (e.g., 10-20 µM).

    • Fill the injection syringe with the ligand solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).[6]

  • Titration:

    • Perform a series of small, timed injections (e.g., 2 µL each) of the ligand from the syringe into the protein in the sample cell.

    • The instrument measures the minute heat changes (exothermic or endothermic) that occur upon binding after each injection.

  • Control Experiment:

    • To account for the heat of dilution, perform a control titration by injecting the ligand into the buffer-only solution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the resulting binding isotherm (heat change per injection vs. molar ratio) to a suitable binding model (e.g., one-site binding model) to calculate the Kd, n, and ΔH.[7]

Functional Efficacy via In Vitro Kinase Autophosphorylation Assay

This protocol measures the ligand's ability to inhibit or activate the kinase function of CqsS.[1][8]

a. Materials:

  • Purified, full-length CqsS or its cytoplasmic kinase domain.

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

  • [γ-³²P]ATP (radiolabeled ATP).

  • SDS-PAGE reagents and phosphor imaging system.

b. Method:

  • Reaction Setup:

    • In separate tubes, prepare reaction mixtures containing the CqsS protein (e.g., 2-5 µM) in kinase buffer.

    • Pre-incubate the mixtures for 10-15 minutes at room temperature to allow for ligand binding.

  • Initiation of Phosphorylation:

    • Start the kinase reaction by adding a master mix containing [γ-³²P]ATP to a final concentration of ~100 µM.

  • Time-Course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot from each reaction tube.

    • Immediately quench the reaction by mixing the aliquot with 2x SDS-PAGE loading buffer.

  • Analysis:

    • Separate the protein samples on an SDS-PAGE gel.

    • Dry the gel and expose it to a phosphor screen.

    • Image the screen and quantify the intensity of the band corresponding to phosphorylated CqsS.

  • Data Interpretation:

    • For each ligand concentration, plot the band intensity (representing phosphorylation level) against time.

    • To determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators), plot the initial reaction rates against the logarithm of the ligand concentration and fit the data to a dose-response curve.

References

Confirming the Identity of Aspartyl-Histidine (Asp-His) in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of the dipeptide Aspartyl-Histidine (Asp-His) in complex biological matrices is crucial for advancing our understanding of its potential roles in various physiological and pathological processes. This guide provides an objective comparison of the primary analytical techniques employed for this purpose, supported by experimental data and detailed methodologies.

The principal methods for the robust confirmation of this compound in multifaceted samples, such as plasma, cell lysates, or tissue homogenates, are centered around the coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS). Reversed-phase HPLC (RP-HPLC) and ion-exchange chromatography (IEC) are the most common separation techniques, each offering distinct advantages and disadvantages.

Comparison of Analytical Methodologies

The choice of analytical technique is paramount and depends on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for peptide quantification due to its high sensitivity and specificity[1][2].

FeatureReversed-Phase HPLC-MS/MSIon-Exchange Chromatography
Principle Separation based on hydrophobicity.[3][4]Separation based on the net charge of the molecule.[5][6]
Stationary Phase Typically C8 or C18 bonded silica.[3][7]Charged resins (e.g., DEAE for anion-exchange, CM for cation-exchange).[5]
Mobile Phase Gradients of an organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., TFA).[3][8]Buffers with varying pH or increasing ionic strength.[5][6]
Advantages High resolution, direct compatibility with MS, well-established for peptides.[4][8]Effective for separating molecules with different charge states.[5]
Disadvantages May have limited retention for very polar dipeptides.Can be less compatible with MS due to high salt concentrations in the mobile phase.[9]
Typical LOD/LOQ Low µmol/L to nmol/L range.[10][11][12]Generally higher than LC-MS/MS.
Sample Throughput High, with run times typically under 20 minutes.[13][14]Can be lower due to longer equilibration and separation times.

Experimental Protocols

Reversed-Phase HPLC-MS/MS for this compound Quantification

This protocol outlines a general procedure for the quantification of this compound in a plasma sample.

a. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound would need to be determined by infusing a pure standard. Based on the principles of peptide fragmentation, a likely precursor ion would be the protonated molecule [M+H]+. Fragment ions would typically include b- and y-type ions resulting from the cleavage of the peptide bond[15][16][17]. For this compound (molecular weight ~270.24 g/mol ), the precursor would be m/z 271.1. Characteristic product ions would be selected for quantification and qualification.

Ion-Exchange Chromatography

While less common for direct MS coupling, IEC can be a powerful tool for fractionation and purification prior to other analyses.

a. Sample Preparation:

  • Deproteinization: Similar to the LC-MS/MS protocol, remove proteins from the sample.

  • Buffer Exchange: Ensure the sample is in a low ionic strength buffer compatible with the IEC column.

b. IEC Conditions:

  • Column: A weak anion exchange (e.g., DEAE) or weak cation exchange (e.g., CM) column. The choice depends on the pH and the isoelectric point (pI) of this compound.

  • Buffer A: Low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 8.0 for anion exchange).

  • Buffer B: High ionic strength buffer (e.g., 10 mM Tris-HCl with 1 M NaCl, pH 8.0).

  • Elution: A linear gradient from 0% to 100% Buffer B.

  • Detection: UV detection at 214 nm or 280 nm. Fractions containing the peak of interest can be collected for further analysis, such as desalting followed by MS.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_rp_hplc Reversed-Phase HPLC-MS/MS cluster_iec Ion-Exchange Chromatography cluster_data Data Analysis Sample Complex Mixture (e.g., Plasma) Precipitation Protein Precipitation (e.g., Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant RP_HPLC RP-HPLC Separation (C18 column) Supernatant->RP_HPLC IEC Ion-Exchange Separation Supernatant->IEC MSMS Tandem Mass Spectrometry (MRM) RP_HPLC->MSMS Quantification Quantification MSMS->Quantification UV_Detect UV Detection IEC->UV_Detect Fraction_Collection Fraction Collection UV_Detect->Fraction_Collection Confirmation Identity Confirmation Fraction_Collection->Confirmation Quantification->Confirmation

Caption: Experimental workflow for confirming this compound identity.

His-Asp Phosphorelay Signaling Pathway

The "His-Asp phosphorelay" is a crucial signaling mechanism found in various organisms, including bacteria and plants[18][19][20]. This pathway involves the transfer of a phosphoryl group from a conserved histidine (His) residue on a sensor kinase to a conserved aspartate (Asp) residue on a response regulator protein.

his_asp_phosphorelay cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SensorKinase Sensor Histidine Kinase SensorKinase->SensorKinase HPt Histidine Phosphotransfer (HPt) Protein SensorKinase->HPt 3. Phosphoryl Transfer to HPt (H) ResponseRegulator Response Regulator HPt->ResponseRegulator 4. Phosphoryl Transfer to Response Regulator (D) Downstream Downstream Cellular Response (e.g., Gene Expression) ResponseRegulator->Downstream 5. Activation Signal External Signal (e.g., Osmolarity, Cytokinin) Signal->SensorKinase 1. Signal Perception

Caption: A simplified His-Asp phosphorelay signaling pathway.

References

Safety Operating Guide

Proper Disposal Procedures for Asp-His: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of the dipeptide Asp-His, ensuring the safety of laboratory personnel and the protection of our environment.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like the dipeptide this compound (Aspartyl-histidine) are paramount for maintaining a safe and compliant laboratory environment. While specific toxicological data for many research peptides may be limited, they should be handled with care as potentially hazardous chemicals.[1][2][3] Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.[4][5][6] This document provides a detailed, step-by-step approach to the proper disposal of this compound, aligning with general laboratory safety principles for peptide waste management.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Always handle this compound in a well-ventilated area, such as a chemical fume hood or biosafety cabinet, to minimize the risk of inhalation.[6] The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling peptides.[4][7]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[4][7] Change gloves immediately if they become contaminated.

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against accidental splashes.[1][4]

  • Lab Coat: A buttoned lab coat is essential to protect skin and clothing from contact with the chemical.[4][7]

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (solid or liquid) and the specific guidelines of your institution. Never dispose of peptides or contaminated materials in regular trash or down the drain.[4][7][8]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired powder, contaminated empty vials, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4][5]

    • The container should be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound".[1]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as experimental solutions and buffers, in a separate, leak-proof container.[1][5]

    • The container must be clearly labeled as "Hazardous Waste" and list all chemical components.[6]

2. Chemical Inactivation (Hydrolysis):

For liquid waste, chemical degradation through hydrolysis is a recommended inactivation method.[1][9] This process breaks the peptide bonds, rendering the molecule inactive.[9]

  • Acid or Base Treatment: Add a sufficient volume of either 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (B78521) (NaOH) to the liquid peptide waste.

  • Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.[1]

  • Neutralization: After the inactivation period, the solution must be neutralized to a pH between 6.0 and 8.0.[1]

    • For acidic solutions (treated with HCl), slowly add a base such as sodium bicarbonate or sodium hydroxide while monitoring the pH.

    • For basic solutions (treated with NaOH), slowly add a weak acid to neutralize.

  • Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.[1]

3. Storage and Final Disposal:

  • Store all sealed and labeled hazardous waste containers in a designated hazardous waste accumulation area within the laboratory.[1][4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[4][5] Ensure all activities are in compliance with local, state, and federal regulations.[5]

Quantitative Data for this compound Disposal

The following table summarizes key quantitative parameters for the chemical inactivation of this compound waste.

ParameterValue/RecommendationPurpose
Inactivation Reagent1 M HCl or 1 M NaOH[1]To hydrolyze and inactivate the peptide.
Inactivation TimeMinimum 24 hours[1]Ensures complete degradation of the peptide.
Final pH for Aqueous Waste6.0 - 8.0[1]Neutral pH is generally required for institutional waste streams.
Waste StorageLabeled, sealed, leak-proof containers in a designated area.[1][4]Prevents accidental exposure and ensures proper handling.
Final DisposalThrough institutional EHS or a licensed contractor.[4][5]Ensures compliance with all local, state, and federal regulations.

Experimental Protocol: Chemical Inactivation of Aqueous this compound Waste

Objective: To safely inactivate this compound in a liquid waste stream through acid or base-catalyzed hydrolysis.

Materials:

  • Aqueous waste containing this compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Sodium Bicarbonate (for neutralization)

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (gloves, safety goggles, lab coat)

  • Labeled hazardous waste container

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Acidification/Basification:

    • For Acid Hydrolysis: Slowly add an equal volume of 1 M HCl to the this compound waste solution in a suitable container.

    • For Base Hydrolysis: Slowly add an equal volume of 1 M NaOH to the this compound waste solution in a suitable container.

  • Inactivation: Loosely cap the container to prevent pressure buildup and allow the mixture to stand for at least 24 hours at room temperature.

  • Neutralization:

    • If Acid was used: Place the container in an ice bath to manage any exothermic reaction. Slowly add sodium bicarbonate or 1 M NaOH to the solution while gently stirring and monitoring the pH. Continue until the pH is between 6.0 and 8.0.

    • If Base was used: Slowly add 1 M HCl to the solution while gently stirring and monitoring the pH until it is between 6.0 and 8.0.

  • Final Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. Seal the container and store it in the designated waste accumulation area.

  • Documentation: Record the contents, date of neutralization, and estimated volume on the waste container label.

  • Disposal: Contact your institution's EHS for pickup and disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AspHis_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Form (Solid or Liquid) start->waste_type solid_waste Solid Waste (e.g., powder, contaminated vials, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, buffers) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid inactivation Chemical Inactivation (Hydrolysis) liquid_waste->inactivation storage Store in Designated Hazardous Waste Area collect_solid->storage add_reagent Add 1M HCl or 1M NaOH inactivation->add_reagent react React for at least 24 hours add_reagent->react neutralize Neutralize to pH 6.0 - 8.0 react->neutralize collect_liquid Collect Neutralized Waste in a Labeled, Sealed Hazardous Waste Container neutralize->collect_liquid collect_liquid->storage ehs_contact Contact Institutional EHS for Disposal storage->ehs_contact end Disposal Complete ehs_contact->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Asp-His

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the dipeptide Aspartyl-Histidine (Asp-His), focusing on operational and disposal plans to ensure a secure laboratory environment. While specific safety data for this compound is limited, a conservative approach based on the properties of its constituent amino acids, L-Aspartic acid and L-Histidine, and general laboratory safety protocols for powdered chemicals is recommended.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound in its powdered form, adherence to proper personal protective equipment protocols is crucial to minimize exposure and prevent potential irritation. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety glasses with side-shields or GogglesTo prevent eye contact with dust particles.
Hands Protective glovesHandle with gloves. Nitrile or latex gloves are generally suitable. Inspect gloves for any signs of damage before use.
Respiratory Dust mask/particulate respiratorRecommended especially during tasks that may generate dust, such as weighing or transferring powder.
Skin/Body Laboratory coat, long-sleeved clothingTo avoid skin contact.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. Store in a cool, dry, and well-ventilated area in the original, tightly closed container. Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.

Preparation and Handling
  • Designated Area: Handle this compound in a well-ventilated area, preferably within a fume hood or an area with local exhaust ventilation to minimize dust generation.

  • Equipment: Ground all equipment containing the material to prevent static discharge.

  • Safe Practices: Avoid breathing dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Cleanup Protocol

The following diagram illustrates the logical workflow for handling an this compound spill.

Spill_Management This compound Spill Response Workflow start Spill Occurs assess Assess Spill Size (Small vs. Large) start->assess small_spill Small Spill: Sweep up with appropriate tools assess->small_spill Small large_spill Large Spill: Use a shovel to place in a container assess->large_spill Large collect Collect in a suitable, labeled waste container small_spill->collect large_spill->collect decontaminate Decontaminate spill area with water collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose end Spill Managed dispose->end

This compound Spill Response Workflow
First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation develops.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect unused this compound powder and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated and properly labeled waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not allow the product to enter drains.

  • Container Disposal: Empty containers should be triple-rinsed and can then be disposed of as regular waste, provided they are not contaminated.

By adhering to these safety protocols, researchers and laboratory professionals can handle this compound responsibly, ensuring personal safety and maintaining a secure research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asp-His
Reactant of Route 2
Reactant of Route 2
Asp-His

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.